2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-(2-hydroxy-3-nitrophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-10(5-2-6-11(12)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFPSTQCDAZKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626324 | |
| Record name | 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376591-95-6 | |
| Record name | 2′-Hydroxy-3′-nitro[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376591-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6)
This guide provides a comprehensive technical overview of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, outlines a robust synthetic pathway with detailed protocols, and discusses its critical role in the manufacturing of the thrombopoietin receptor agonist, Eltrombopag.
Introduction: The Strategic Importance of Substituted Biphenyl Carboxylic Acids in Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its conformational flexibility allows for optimal binding to a wide range of biological targets. The strategic functionalization of the biphenyl core with groups such as hydroxyl, nitro, and carboxylic acid moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] this compound is a prime example of a highly functionalized biphenyl derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[3] Its primary significance lies in its role as a direct precursor to Eltrombopag, a vital medication for treating thrombocytopenia.[3][4] This guide will provide the in-depth technical knowledge required to synthesize, characterize, and effectively utilize this important intermediate.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its handling and use in a laboratory or manufacturing setting.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 376591-95-6 | [4][5][6][7][8] |
| Molecular Formula | C₁₃H₉NO₅ | [4][5][6][7][8] |
| Molecular Weight | 259.21 g/mol | [4][6][8] |
| IUPAC Name | 3-(2-hydroxy-3-nitrophenyl)benzoic acid | [4][6] |
| Appearance | Yellow to brown solid/powder | [3][5][8] |
| Purity | ≥98% | [5][8] |
| Solubility | Soluble in Tetrahydrofuran (THF) and Methanol | [9] |
| Storage | Sealed in a dry environment at room temperature | [5][7][8] |
| Predicted Boiling Point | 452.2 ± 40.0 °C | [9] |
| Predicted Density | 1.460 ± 0.06 g/cm³ | [9] |
| Predicted pKa | 3.96 ± 0.10 | [9] |
Safety Information
This compound is classified as an irritant.[6] Standard laboratory safety protocols should be strictly adhered to during its handling.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5][7]
-
Precautionary Statements: P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313[5][7]
It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when working with this compound.[10] All manipulations should be performed in a well-ventilated fume hood.[10]
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[11]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the biphenyl bond, leading to two readily available starting materials: 3-carboxybenzeneboronic acid and a suitably substituted nitrophenol derivative. A patent for the synthesis of Eltrombopag reveals a highly relevant transformation involving the coupling of 3-carboxybenzeneboronic acid with 2-bromo-6-nitrophenol.[12] This provides a validated and industrially relevant starting point for our synthetic strategy.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis involves the direct coupling of 2-bromo-6-nitrophenol with 3-carboxybenzeneboronic acid using a palladium catalyst and a suitable base.
Caption: Proposed Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is based on established methodologies for Suzuki-Miyaura couplings of aryl bromides and boronic acids, adapted for the specific substrates involved.[5][13][14]
Materials:
-
2-Bromo-6-nitrophenol
-
3-Carboxybenzeneboronic acid
-
Palladium on carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Solvent: A mixture of Dimethylformamide (DMF) and water, or Toluene and water.
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add 2-bromo-6-nitrophenol (1.0 eq), 3-carboxybenzeneboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add 10% Pd/C (0.05 eq).
-
Solvent Addition and Degassing: Add the solvent system (e.g., DMF/water 4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Extraction: Dilute the filtrate with water and acidify with 1M HCl to a pH of approximately 2-3. This will protonate the carboxylic acid, causing the product to precipitate.
-
Purification: Collect the precipitate by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.
Causality in Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the more valuable aryl bromide.
-
Base: The base is essential for the activation of the boronic acid to the more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[5]
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, hence the requirement for an inert atmosphere.
-
Aqueous Solvent System: The presence of water can often accelerate the Suzuki-Miyaura coupling and is also a more environmentally benign solvent choice.[14]
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this specific compound is not readily found, its expected spectroscopic features can be predicted based on its structure. A Certificate of Analysis with characterization data should always be requested from the supplier.[4]
Predicted ¹H NMR (400 MHz, DMSO-d₆)
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the benzoic acid ring will likely appear as a complex multiplet, while the protons on the nitrophenol ring will be distinct doublets or triplets, influenced by their ortho and meta couplings.
-
Carboxylic Acid Proton: A broad singlet typically downfield, above δ 12 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which can be variable depending on concentration and water content.
Predicted ¹³C NMR (100 MHz, DMSO-d₆)
-
Carbonyl Carbon: A signal around δ 167-170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbons bearing the nitro and hydroxyl groups will be significantly shifted. The quaternary carbons of the biphenyl linkage will also be identifiable.
Predicted FTIR (KBr)
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
-
O-H Stretch (Phenol): A broad band around 3200-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorptions, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.
Predicted Mass Spectrometry (ESI-)
-
[M-H]⁻: An expected peak at m/z 258.04, corresponding to the deprotonated molecule.
Application in Drug Development: The Synthesis of Eltrombopag
The primary and most significant application of this compound is as a key intermediate in the synthesis of Eltrombopag.[3][9] The subsequent steps in the synthesis involve the reduction of the nitro group to an amine, followed by diazotization and coupling with the appropriate pyrazolone derivative.
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An In-Depth Technical Guide to the Physicochemical Properties of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag, possesses a unique set of physicochemical properties that are critical to its role in pharmaceutical manufacturing.[1][2] This technical guide provides a comprehensive analysis of these properties, including its chemical identity, solid-state characteristics, solubility, acidity, lipophilicity, and spectral data. Understanding these characteristics is paramount for process optimization, quality control, and ensuring the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This document synthesizes available data with established analytical methodologies to offer a senior application scientist's perspective on the evaluation of this crucial compound.
Introduction: The Significance of a Key Intermediate
In the intricate multi-step synthesis of modern pharmaceuticals, the physicochemical integrity of each intermediate is as crucial as that of the final API. This compound (Figure 1) stands as a pivotal precursor in the manufacturing of Eltrombopag, a therapeutic agent for thrombocytopenia.[2] Its molecular architecture, featuring a biphenyl core with hydroxyl, nitro, and carboxylic acid functionalities, dictates its reactivity, solubility, and impurity profile. A thorough characterization of this intermediate is not merely a regulatory requirement but a fundamental necessity for robust and reproducible manufacturing processes. The quality of this intermediate directly impacts the purity and yield of Eltrombopag, making a deep understanding of its properties essential for drug development professionals.[3]
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Core Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. These parameters are fundamental for predicting the behavior of the compound in various stages of drug development, from process chemistry to formulation.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₉NO₅ | [4] |
| Molecular Weight | 259.22 g/mol | [5] |
| CAS Number | 376591-95-6 | [1] |
| Appearance | Yellow to Brown solid | [2] |
| Melting Point | Likely decomposes on heating (No definitive melting point reported) | Inferred from related compounds[6] |
| Boiling Point | 452.2 ± 40.0 °C (Predicted) | [7] |
| pKa | 3.96 ± 0.10 (Predicted) | [7] |
| LogP | 3.18880 (Predicted) | [2] |
| Solubility | Soluble in Tetrahydrofuran and Methanol | [2][7] |
Solid-State Characterization
The solid-state properties of an intermediate are critical for its handling, storage, and dissolution behavior.
Crystalline Form and Polymorphism
Expert Insight: The potential for polymorphism necessitates a robust screening program early in development. Different polymorphs can exhibit different solubilities, stabilities, and bulk properties, all of which can impact the manufacturing process and the quality of the final drug substance.
Melting Point and Thermal Stability
While some sources list the melting point as "N/A", a related compound, 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, is reported to decompose at 241 °C.[6] This suggests that the nitro-containing target compound may also be thermally labile and undergo decomposition upon heating rather than a sharp melting transition.
Experimental Protocol: Melting Point and Decomposition Temperature Determination
A differential scanning calorimetry (DSC) analysis is the preferred method for evaluating the thermal properties of potentially labile compounds.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum pan.
-
Method:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Interpretation: A sharp endotherm typically indicates a melting point, while a broader exotherm often signifies decomposition. The onset temperature of the thermal event is reported.
Caption: Workflow for DSC analysis.
Solution Properties
The behavior of the compound in solution is critical for its reactivity in subsequent synthetic steps and for the development of analytical methods.
Solubility
This compound is reported to be soluble in organic solvents such as tetrahydrofuran (THF) and methanol.[2][7] Its solubility in aqueous media is expected to be low and pH-dependent, a characteristic feature of carboxylic acids.
Expert Insight: Understanding the solubility profile is crucial for selecting appropriate solvents for reaction, purification, and analytical testing. For HPLC method development, for instance, a solvent in which the compound is freely soluble is required for the preparation of stock solutions.
Acidity (pKa)
The predicted pKa of 3.96 ± 0.10 suggests that the carboxylic acid is moderately acidic.[7] The presence of the electron-withdrawing nitro group on the adjacent phenyl ring is expected to increase the acidity of the carboxylic acid compared to an unsubstituted biphenyl carboxylic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
-
Instrumentation: An automated potentiometric titrator with a calibrated pH electrode.
-
Sample Preparation: Prepare a solution of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Method:
-
Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
-
Causality: The choice of a co-solvent system is critical for poorly soluble compounds to ensure accurate measurement. The percentage of the organic solvent should be minimized to obtain a pKa value that is as close as possible to the aqueous pKa.
Lipophilicity (LogP)
The predicted octanol-water partition coefficient (LogP) of 3.18880 indicates that the compound is lipophilic.[2] This property influences its solubility in organic solvents and its potential to be carried through subsequent processing steps.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[10][11]
-
Materials: n-Octanol (pre-saturated with water), buffered aqueous solution (pre-saturated with n-octanol), and the test compound.
-
Method:
-
Prepare a solution of the compound in either n-octanol or the aqueous buffer.
-
Mix the solution with the other immiscible phase in a flask.
-
Shake the flask until equilibrium is reached.
-
Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
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- 4. China 2-Hydroxy-3-nitro-(1,1-biphenyl)-3-carboxylic Acid 376591-95-6,Buy 2-Hydroxy-3-nitro-(1,1-biphenyl)-3-carboxylic Acid 376591-95-6 Online -china-sinoway.com [china-sinoway.com]
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- 8. Preparation and Solid-State Characterization of Eltrombopag Crystal Phases - PMC [pmc.ncbi.nlm.nih.gov]
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mechanism of action of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
An In-Depth Technical Guide on the Significance and Mechanistic Pathway of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Executive Summary
This technical guide addresses the topic of this compound. Initial investigation reveals that this compound is not an active therapeutic agent with a defined mechanism of action. Instead, it is a critical, well-characterized chemical intermediate in the synthesis of Eltrombopag, a potent, orally bioavailable small-molecule thrombopoietin (TPO) receptor agonist.[1][2] This guide, therefore, elucidates the role of the specified biphenyl derivative within the synthetic pathway of Eltrombopag and provides an in-depth exploration of the core mechanism of action of Eltrombopag itself. We will detail Eltrombopag's unique interaction with the thrombopoietin receptor (c-Mpl), the subsequent activation of intracellular signaling cascades, and its ultimate physiological effect on megakaryopoiesis and platelet production. This document provides the necessary scientific context, experimental validation protocols, and visual pathway models to offer a comprehensive understanding for research and drug development professionals.
This compound: A Key Synthetic Intermediate
This compound (CAS No. 376591-95-6) is a biphenyl carboxylic acid derivative.[3] While this molecule itself is not known to possess significant pharmacological activity, it serves as a crucial precursor in the multi-step synthesis of Eltrombopag.[1][2] Its chemical structure provides the necessary backbone that, through a series of chemical transformations, is elaborated into the final, active pharmaceutical ingredient. Its primary function in the field is as a reference material and building block in the commercial production of Eltrombopag, a drug used to treat thrombocytopenia.[4]
Role in the Synthesis of Eltrombopag: A Simplified Workflow
The transformation of this compound into Eltrombopag involves several key chemical reactions. The process generally follows a pathway where the nitro group is reduced to an amine, which is then converted into a diazonium salt. This reactive species subsequently undergoes a coupling reaction with a pyrazolone derivative to form the final hydrazone structure of Eltrombopag.[1]
The diagram below illustrates a simplified representation of this synthetic logic.
Caption: Simplified workflow for the synthesis of Eltrombopag.
Eltrombopag: A Non-Peptide Thrombopoietin (TPO) Receptor Agonist
Eltrombopag is an orally administered, small-molecule, non-peptide TPO-receptor agonist.[5] It is utilized in the treatment of thrombocytopenia (low platelet counts) associated with conditions like chronic immune thrombocytopenia (ITP) and hepatitis C infection.[6][7] Unlike endogenous thrombopoietin (TPO) or recombinant TPO analogues, which are peptides, Eltrombopag's small-molecule nature allows for oral bioavailability.[5][8]
Core Mechanism of Action of Eltrombopag
Eltrombopag stimulates platelet production by activating the TPO receptor, also known as c-Mpl, which is expressed on the surface of megakaryocytes and their progenitor cells.[4][9]
Binding to the Thrombopoietin Receptor (c-Mpl)
A critical aspect of Eltrombopag's mechanism is its unique binding site. Endogenous TPO, a large glycoprotein, binds to the extracellular domain of the c-Mpl receptor. In contrast, Eltrombopag, being a small molecule, interacts with the transmembrane domain of the receptor.[5][6][10] This distinction is fundamentally important for several reasons:
-
Non-Competitive Agonism: Since Eltrombopag and endogenous TPO bind to different sites, they do not compete with each other. This allows for an additive effect in stimulating the receptor.[10][11]
-
Avoidance of Antibody Formation: First-generation recombinant TPO therapies were associated with the development of neutralizing antibodies that cross-reacted with endogenous TPO, leading to severe thrombocytopenia.[5] Eltrombopag's non-peptide structure and distinct binding site circumvent this immunogenic risk.
Activation of Downstream Signaling Cascades
Upon binding to the c-Mpl receptor, Eltrombopag induces a conformational change that triggers the activation of intracellular signaling pathways. These are the same primary pathways activated by endogenous TPO, leading to the proliferation and differentiation of megakaryocyte precursors.[10][12]
The key signaling cascades initiated by Eltrombopag include:
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is a primary pathway for TPO receptor signaling. Eltrombopag binding leads to the activation of JAK2 and STAT5, which translocate to the nucleus to regulate the expression of genes involved in cell survival, proliferation, and differentiation.[3][4][10]
-
Phosphoinositide 3-kinase/AKT (PI3K/AKT) Pathway: This pathway is crucial for promoting cell survival and maturation.[3][13]
-
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway: Activation of this pathway also contributes to megakaryocyte differentiation and proliferation.[3][9][13]
Studies have shown that Eltrombopag promotes a balanced activation of the AKT and ERK1/2 signaling molecules, which is crucial for favoring the differentiation and maturation of megakaryocytes, leading to efficient platelet production.[3][14]
Caption: Eltrombopag signaling pathway via the c-Mpl receptor.
Cellular and Physiological Effects: Stimulation of Megakaryopoiesis
The activation of the aforementioned signaling pathways culminates in a defined biological response: the stimulation of megakaryopoiesis , the process of platelet production.[13]
-
Proliferation and Differentiation: Eltrombopag induces the proliferation of bone marrow progenitor cells and promotes their differentiation into mature, platelet-producing megakaryocytes.[3][12]
-
Megakaryocyte Maturation: It supports the full maturation of megakaryocytes, characterized by an increase in ploidy and the expression of lineage-specific markers like CD41 and CD61.[3][14]
-
Increased Platelet Production: The ultimate result is a dose-dependent increase in circulating platelet counts, which typically becomes evident within one to two weeks of initiating therapy.[6][10] This reduces the risk of bleeding in patients with thrombocytopenia.[15]
| Signaling Pathway | Key Proteins | Primary Role in Megakaryopoiesis |
| JAK/STAT | JAK2, STAT3, STAT5 | Promotes megakaryocyte differentiation, expansion, and survival.[3] |
| PI3K/AKT | PI3K, AKT | Crucial for cell survival and regulating maturation.[3][16] |
| MAPK/ERK | RAS, RAF, MEK, ERK1/2 | Contributes to the proliferation and differentiation of megakaryocyte progenitors.[3] |
Experimental Methodologies for Characterizing the Mechanism of Action
The elucidation of Eltrombopag's mechanism of action relies on a suite of established in vitro and ex vivo experimental protocols.
Protocol 1: In Vitro Megakaryocyte Differentiation Assay
Objective: To determine the effect of Eltrombopag on the differentiation of hematopoietic stem cells (HSCs) into mature megakaryocytes.
Methodology:
-
Cell Culture: Isolate CD34+ HSCs from human cord blood or bone marrow.[3]
-
Treatment: Culture the HSCs in a suitable medium supplemented with cytokines. Establish experimental groups with varying concentrations of Eltrombopag (e.g., 200, 500, 2000 ng/mL), a positive control (e.g., 10 ng/mL recombinant human TPO), and a negative control (vehicle only).[3][14]
-
Incubation: Culture the cells for a period of 13-14 days to allow for differentiation.
-
Analysis by Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of mature megakaryocytes (CD41a+/CD42b+ cells) in each treatment group.
-
Validation: An increase in the percentage of double-positive cells in the Eltrombopag-treated groups compared to the negative control validates its pro-differentiation activity.
Protocol 2: Western Blot for Signaling Pathway Activation
Objective: To confirm that Eltrombopag activates the JAK/STAT, AKT, and ERK pathways by detecting the phosphorylation of key signaling proteins.
Methodology:
-
Cell Line: Use a TPO-dependent cell line (e.g., Ba/F3 cells transfected with human c-Mpl) or primary megakaryocytes.
-
Starvation & Stimulation: Starve the cells of growth factors to establish a baseline low level of phosphorylation. Then, stimulate the cells with Eltrombopag for short time intervals (e.g., 5, 15, 30 minutes).
-
Lysis: Lyse the cells at each time point to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Probe the membranes with primary antibodies specific for the phosphorylated forms of key proteins (e.g., anti-p-STAT5, anti-p-AKT, anti-p-ERK).
-
Subsequently, strip the membranes and re-probe with antibodies for the total forms of these proteins to serve as loading controls.
-
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Validation: A significant increase in the ratio of phosphorylated protein to total protein in Eltrombopag-stimulated cells compared to unstimulated controls confirms pathway activation.
Conclusion
While this compound is a compound of interest to medicinal and process chemists, its significance lies in its role as a precursor to the clinically important drug, Eltrombopag. The true mechanism of action relevant to therapeutic outcomes resides with Eltrombopag. By acting as a non-competitive agonist at the transmembrane domain of the c-Mpl receptor, Eltrombopag effectively stimulates the JAK/STAT, PI3K/AKT, and MAPK signaling pathways. This cascade of events promotes the proliferation, differentiation, and maturation of megakaryocytes, ultimately leading to a safe and effective increase in platelet counts for patients with thrombocytopenia.
References
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Drugs.com. Eltrombopag Tablets: Package Insert / Prescribing Info / MOA. Available from: [Link]
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Di Buduo, E., et al. (2016). Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation. Haematologica, 101(12), 1479–1488. Available from: [Link]
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Novartis. (n.d.). MOA - Revolade™ (eltrombopag olamine). Available from: [Link]
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Garnock-Jones, K. P., & Keam, S. J. (2009). Eltrombopag. Drugs, 69(5), 567–576. Available from: [Link]
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Kantarjian, H., et al. (2012). Eltrombopag, a thrombopoietin-receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile. Therapeutic Advances in Hematology, 3(6), 329–342. Available from: [Link]
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Haematologica. (2016). Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation. Available from: [Link]
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Medcrine. (2023). What is the mechanism of action of Eltrombopag (thrombopoietin receptor agonist)? Available from: [Link]
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Emergency Drug. (2023). Eltrombopag Mechanism of Action: Understanding How It Works. Available from: [Link]
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YouTube. (2024). Pharmacology of Eltrombopag ; Mechanism of action, Indications, Pharmacokinetics, Uses, Effects. Available from: [Link]
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Kaushansky, K. (2016). Eltrombopag, a potent stimulator of megakaryopoiesis. Haematologica, 101(12), 1446–1447. Available from: [Link]
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Kaushansky, K., et al. (2014). Effect of the nonpeptide thrombopoietin receptor agonist eltrombopag on megakaryopoiesis of patients with lower risk myelodysplastic syndrome. Leukemia & Lymphoma, 55(1), 109–115. Available from: [Link]
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Erickson-Miller, C. L., et al. (2009). Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist. Stem Cells, 27(2), 424–430. Available from: [Link]
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Mark, T. M., et al. (2013). The non-peptide thrombopoietin receptor agonist eltrombopag stimulates megakaryopoiesis in bone marrow cells from patients with multiple myeloma. Journal of Hematology & Oncology, 6, 30. Available from: [Link]
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ResearchGate. (n.d.). Description of eltrombopag activation of the Janus kinase (JAK), signal transducers and activators of transcription (STAT), and mitogen-activated protein kinase (MAPK) activation of signal transduction to increase platelet production. Available from: [Link]
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ResearchGate. (n.d.). Postulated mechanism of action of eltrombopag. Upon binding to the transmembrane region of the thrombopoietin receptor (c-Mpl), eltrombopag activates the intracellular pathways leading to megakaryocyte differentiation and platelet production. Available from: [Link]
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ClinicalTrials.gov. (2009). A Pilot Study of a Thrombopoietin-Receptor Agonist, Eltrombopag, in Patients With Low to Int-2 Risk Myelodysplastic Syndrome (MDS). Available from: [Link]
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Dunbar, C. E. (2013). A New Ripple for Mpl: Eltrombopag for Aplastic Anemia. The Hematologist, 10(2). Available from: [Link]
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MDedge. (2019). Eltrombopag reduces bleeding in children with chronic immune thrombocytopenia. Available from: [Link]
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González-López, T. J., et al. (2015). Eltrombopag in immune thrombocytopenia: efficacy review and update on drug safety. Therapeutic Advances in Drug Safety, 6(4), 154–166. Available from: [Link]
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Blood. (2024). Efficacy Findings in a Phase 3, Randomized Trial of Eltrombopag Vs. Standard First-Line Treatment for Newly Diagnosed Immune Thrombocytopenia in Children. Available from: [Link]
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ResearchGate. (2009). Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist. Available from: [Link]
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Aladag, E., et al. (2021). A Multi-Center Study on the Efficacy of Eltrombopag in Management of Refractory Chronic Immune Thrombocytopenia: A Real-Life Experience. Turkish Journal of Hematology, 38(1), 38–46. Available from: [Link]
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Justia Patents. (2021). Process for the preparation of Eltrombopag olamine and its intermediates. Available from: [Link]
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ASH Publications. (2013). A New Ripple for Mpl: Eltrombopag for Aplastic Anemia. Available from: [Link]
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Arenas, F., et al. (2021). Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of Eltrombopag in Primary Immune Thrombocytopenia: An In Silico Approach. International Journal of Molecular Sciences, 22(13), 6886. Available from: [Link]
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Asian Publication Corporation. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Available from: [Link]
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An In-depth Technical Guide to 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid: Synthesis, Properties, and Applications in Pharmaceutical Development
Introduction and Strategic Importance
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is a specialized organic compound whose significance is intrinsically linked to the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical, high-value intermediate in the synthesis of Eltrombopag, a potent thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet count)[1][2]. Understanding the chemistry, synthesis, and handling of this biphenyl derivative is therefore paramount for researchers and process chemists involved in the development and manufacturing of this important therapeutic agent.
This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the underlying scientific principles and rationale behind its synthesis and application.
Physicochemical and Structural Characteristics
The compound is a yellow to brown solid at room temperature, with solubility in organic solvents like methanol and tetrahydrofuran[2][3]. Its core structure consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group, while the second is functionalized with both a hydroxyl and a nitro group. This specific arrangement of functional groups dictates its reactivity and its utility as a precursor molecule.
| Property | Value | Source |
| IUPAC Name | 3-(2-hydroxy-3-nitrophenyl)benzoic acid | PubChem[4] |
| CAS Number | 376591-95-6 | Pharmaffiliates[5] |
| Molecular Formula | C₁₃H₉NO₅ | PubChem[4] |
| Molecular Weight | 259.21 g/mol | Simson Pharma |
| Appearance | Yellow to Brown solid | Georganics[2] |
| Boiling Point | 452.2 °C (Predicted) | ChemicalBook[1][3] |
| Density | ~1.5 g/cm³ (Predicted) | Georganics[2] |
| pKa | 3.96 (Predicted) | ChemicalBook[1][3] |
| Solubility | Soluble in Methanol, Tetrahydrofuran | ChemicalBook[2][3] |
Synthesis and Mechanistic Rationale
The construction of the biphenyl scaffold is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki coupling. This reaction is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and its reliability in forming carbon-carbon bonds.
A common and logical synthetic route starts from readily available precursors: a protected 2-bromo-6-nitrophenol and 3-carboxyphenylboronic acid. The choice of a protecting group for the phenolic hydroxyl is critical to prevent side reactions during the coupling step. A benzyl group is often employed due to its stability under the reaction conditions and its straightforward removal in a subsequent step.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the target compound via Suzuki coupling.
Detailed Experimental Protocol (Illustrative)
The following protocol is a synthesized representation based on established chemical principles and patent literature[6].
Step 1: Protection of Phenolic Hydroxyl
-
Rationale: The acidic proton of the hydroxyl group on 2-bromo-6-nitrophenol can interfere with the organometallic intermediates in the Suzuki coupling. Protection with a benzyl group renders it inert.
-
Procedure:
-
To a solution of 2-bromo-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (BnBr, 1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product (2-(benzyloxy)-1-bromo-3-nitrobenzene) by column chromatography or recrystallization.
-
Step 2: Suzuki Cross-Coupling
-
Rationale: This is the key bond-forming step. A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), facilitates the reaction between the aryl bromide (the protected intermediate) and the boronic acid. A base (e.g., Na₂CO₃) is required to activate the boronic acid.
-
Procedure:
-
In a reaction vessel, combine the protected intermediate from Step 1 (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and heat the reaction to 80-90 °C for 12-18 hours under an inert atmosphere.
-
Upon completion, cool the reaction, dilute with water, and acidify with 1M HCl to precipitate the product.
-
Filter the solid and wash with water to obtain the crude coupled product.
-
Step 3: Deprotection (Hydrogenolysis)
-
Rationale: The final step is to remove the benzyl protecting group to reveal the free hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this transformation. This step simultaneously achieves debenzylation.
-
Procedure:
-
Dissolve the crude coupled product from Step 2 in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 8-12 hours.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the final product, this compound.
-
Application in the Synthesis of Eltrombopag Intermediate
The primary industrial value of this compound is its role as a direct precursor to 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key building block for Eltrombopag[2][7][8]. This transformation involves the selective reduction of the nitro group to an amine.
Transformation Pathway
Caption: Conversion pathway from the title compound to the final API.
Protocol: Reduction of the Nitro Group
This reduction is a critical step, and several methods can be employed. Catalytic hydrogenation is common, but chemical reduction using reagents like iron powder or hydrazine hydrate in the presence of a catalyst is also effective and often used in large-scale production[9].
-
Rationale: The nitro group is an excellent electron-withdrawing group, making it susceptible to reduction. Using a system like ferric hydroxide and hydrazine hydrate provides a robust and scalable method to selectively reduce the nitro group to an amine without affecting the carboxylic acid or hydroxyl groups.
-
Procedure (Hydrazine Hydrate Method):
-
Dissolve 2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid (1.0 eq) in a mixed solvent of ethanol and water[9].
-
Add a catalytic amount of ferric hydroxide (e.g., 0.03 eq) and silica gel[9].
-
Heat the mixture to a controlled temperature (e.g., 50 °C).
-
Slowly add hydrazine hydrate (excess, e.g., 3-5 eq) to the reaction mixture. Vigorous gas evolution (N₂) will be observed.
-
Maintain the temperature and stir for 3-5 hours until the reaction is complete (monitored by HPLC or TLC)[9].
-
After completion, cool the reaction to room temperature and filter to remove the catalyst.
-
Adjust the pH of the filtrate to ~4.5 with an acid (e.g., formic acid) to precipitate the amino product[9].
-
Stir for 1-2 hours, then filter, wash the solid with a small amount of ethanol, and dry to obtain 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid with high purity and yield[9].
-
The Role of the Nitro Group in Medicinal Chemistry
The nitro functional group is a versatile but complex moiety in drug design[10]. While often flagged as a potential toxicophore due to concerns about mutagenicity, it is present in numerous approved drugs[10]. Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring. In the context of this synthetic intermediate, its primary role is that of a masked amino group. It is chemically stable during the construction of the biphenyl backbone and can be cleanly and selectively converted to the required amine at a later stage. Furthermore, nitroaromatic compounds themselves can exhibit a range of biological activities, including antimicrobial and anticancer effects, often through bioreductive activation in hypoxic environments[11][12].
Safety and Handling
According to its GHS classification, this compound is considered a warning-level hazard. It is reported to cause skin and eye irritation[3].
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Avoid inhalation of dust and ensure work is conducted in a well-ventilated fume hood.
Conclusion
This compound is a quintessential example of a molecule whose value is defined by its strategic position in a multi-step synthesis of a complex pharmaceutical agent. Its preparation via robust methods like the Suzuki coupling and the subsequent selective transformation of its nitro group highlight key strategies in modern medicinal and process chemistry. For scientists and researchers in drug development, a thorough understanding of the synthesis, reactivity, and handling of this intermediate is crucial for the efficient and safe production of Eltrombopag.
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PubChem. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712. Available at: [Link]
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Veeprho. This compound | CAS 376591-95-6. Available at: [Link]
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Pharmaffiliates. This compound. Available at: [Link]
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Csuk, R., & Siewert, B. (2014). β-Nitro substituted carboxylic acids and their cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3564-3567. Available at: [Link]
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MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Available at: [Link]
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Oakwood Chemical. This compound. Available at: [Link]
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Nepali, K., Lee, H. Y., & Liou, J. P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851–2893. Available at: [Link]
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PubChem. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112. Available at: [Link]
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Chemdad. 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID. Available at: [Link]
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Sheffield Hallam University Research Archive. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Available at: [Link]
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An In-depth Technical Guide to 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid: A Key Intermediate in Modern Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect of a Thrombopoietin Receptor Agonist
In the landscape of modern pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight, overshadowing the critical intermediates that make its existence possible. One such pivotal molecule is 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. While not a therapeutic agent itself, this organic compound is a cornerstone in the synthesis of Eltrombopag, a vital medication for treating thrombocytopenia.[1] This guide provides a comprehensive technical overview of this crucial intermediate, from its physicochemical properties to its synthesis and its ultimate role in the creation of a life-changing drug.
Physicochemical Properties and Identification
This compound is a yellow to brown solid with the molecular formula C₁₃H₉NO₅ and a molecular weight of 259.21 g/mol .[2] Its identity is unequivocally confirmed by its CAS Number: 376591-95-6.[2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₅ | [2] |
| Molecular Weight | 259.21 g/mol | [2] |
| CAS Number | 376591-95-6 | [2] |
| Appearance | Yellow to Brown Solid | |
| Purity | ≥98% | |
| Storage | Sealed in a dry place at room temperature. |
The Genesis of a Key Intermediate: A History Forged in Drug Discovery
The history of this compound is intrinsically linked to the development of Eltrombopag. There is no significant record of its synthesis or study prior to its emergence as a critical building block for this novel thrombopoietin receptor agonist. Eltrombopag was developed to treat low blood platelet counts (thrombocytopenia) in patients with conditions such as chronic immune thrombocytopenia (ITP). The discovery and development of Eltrombopag, therefore, necessitated a reliable and scalable synthesis of its precursors, leading to the focused development of synthetic routes for compounds like this compound.
The Core Synthesis: A Tale of Palladium-Catalyzed Cross-Coupling
The creation of the biphenyl backbone of this compound is a classic example of modern organic synthesis, relying on the power of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the method of choice for this transformation.[3][4][5]
The general principle involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. In the case of our target molecule, this translates to the coupling of a protected 2-bromo-6-nitrophenol with 3-carboxyphenylboronic acid.
Caption: The Suzuki-Miyaura Coupling a key reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of methodologies described in the patent literature for the production of Eltrombopag intermediates.[6][7][8]
Materials:
-
2-bromo-6-nitrophenol
-
Protecting group (e.g., Benzyl bromide or Iodomethane)
-
Base for protection (e.g., K₂CO₃ or NaH)
-
Solvent for protection (e.g., Acetone or DMF)
-
3-carboxyphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base for coupling (e.g., Sodium carbonate)
-
Solvent for coupling (e.g., 1,4-Dioxane and water mixture)
-
Acid for deprotection (if necessary, e.g., HBr in acetic acid)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step-by-Step Procedure:
Part 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of 2-bromo-6-nitrophenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate).
-
Add the protecting group (e.g., benzyl bromide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected 2-bromo-6-nitrophenol.
Part 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the protected 2-bromo-6-nitrophenol, 3-carboxyphenylboronic acid, and a base (e.g., sodium carbonate).
-
Add a mixture of solvents, typically 1,4-dioxane and water.[7]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature and add water.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain the protected this compound.
Part 3: Deprotection
-
Dissolve the protected biphenyl derivative in a suitable solvent (e.g., acetic acid).
-
Add a deprotecting agent (e.g., concentrated HBr) and heat the mixture.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the final product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.
Purification and Characterization:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity of the final compound should be assessed by HPLC, and its structure confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
The Penultimate Step: Reduction to 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
The nitro group in this compound serves as a masked amino group. The subsequent and crucial step in the synthesis of Eltrombopag is the reduction of this nitro group to an amine, yielding 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.[9][10]
Caption: Reduction of the nitro group.
This reduction is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using chemical reducing agents like hydrazine hydrate in the presence of a catalyst such as ferric hydroxide.[9]
The Final Transformation: From Intermediate to Active Pharmaceutical Ingredient
3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is the immediate precursor that undergoes a diazotization reaction followed by coupling with 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one to form the final Eltrombopag molecule.[6] This intricate molecular assembly highlights the indispensable role of our title compound.
Conclusion: A Testament to the Elegance of Synthetic Chemistry
This compound, while not a household name, is a testament to the elegant and enabling power of modern organic synthesis. Its carefully designed structure and the sophisticated reactions used to create it are fundamental to the production of Eltrombopag, a drug that has significantly improved the quality of life for patients with thrombocytopenia. This in-depth guide underscores the importance of understanding the discovery, history, and synthesis of such key intermediates for researchers, scientists, and professionals dedicated to the advancement of pharmaceutical sciences. The journey of this molecule from simple precursors to a vital component of a complex drug showcases the innovation and precision that drive the development of new medicines.
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A Spectroscopic Guide to 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid: In-Depth Analysis for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and a thorough interpretation of the spectral features, ensuring a deeper understanding of the molecule's structural characteristics.
Introduction
This compound (C₁₃H₉NO₅, Molar Mass: 259.22 g/mol ) is a biphenyl derivative of significant interest in medicinal chemistry.[1][2] Its structural complexity, arising from the substituted aromatic rings, provides a rich landscape for spectroscopic investigation. Understanding the precise spectral signature of this molecule is paramount for its identification, purity assessment, and quality control in synthetic processes. This guide will present and interpret the predicted and expected spectroscopic data, followed by detailed, field-proven protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom. As experimental spectra are not publicly available, the following data is predicted based on established chemical shift principles and spectral databases of similar compounds.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~10.5 | br s | 1H | Ar-OH |
| ~8.25 | d | 1H | H-4' |
| ~8.10 | t | 1H | H-6' |
| ~8.00 | s | 1H | H-2 |
| ~7.85 | d | 1H | H-4 |
| ~7.70 | d | 1H | H-6 |
| ~7.55 | t | 1H | H-5 |
| ~7.30 | t | 1H | H-5' |
Expert Interpretation:
The downfield shifts of the carboxylic acid and phenolic hydroxyl protons (~13.0 and ~10.5 ppm respectively) are characteristic and are due to their acidic nature and participation in hydrogen bonding with the DMSO-d₆ solvent. The aromatic region displays a complex pattern of signals. The protons on the nitro-substituted ring (H-4', H-6', H-5') are expected to be more deshielded due to the strong electron-withdrawing nature of the nitro group. The singlet at ~8.00 ppm is assigned to H-2, which is deshielded by the adjacent carboxylic acid group. The remaining protons on the other aromatic ring (H-4, H-6, H-5) appear as doublets and triplets, with their specific shifts influenced by the through-space effects of the neighboring ring and substituents.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | COOH |
| ~155.0 | C-2' (C-OH) |
| ~141.0 | C-3' (C-NO₂) |
| ~138.0 | C-1 |
| ~135.0 | C-1' |
| ~132.0 | C-3 |
| ~130.5 | C-6' |
| ~129.0 | C-5 |
| ~128.5 | C-2 |
| ~127.0 | C-4 |
| ~125.0 | C-6 |
| ~123.0 | C-4' |
| ~119.0 | C-5' |
Expert Interpretation:
The carbonyl carbon of the carboxylic acid is readily identified by its characteristic downfield shift (~167.0 ppm). The carbons directly attached to the electronegative oxygen and nitro groups (C-2' and C-3') are also significantly deshielded. The remaining aromatic carbons appear in the typical range of 119-141 ppm. The quaternary carbons (C-1, C-1', C-3) are generally weaker in intensity. The precise assignment of each aromatic carbon would typically require two-dimensional NMR experiments such as HSQC and HMBC.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The solid-state spectrum, likely acquired using an Attenuated Total Reflectance (ATR) accessory, would highlight the following key vibrations:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) |
| ~3200 | Broad | O-H stretch (Phenol) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C stretch (Aromatic rings) |
| ~1530 | Strong | N-O asymmetric stretch (Nitro group) |
| ~1350 | Strong | N-O symmetric stretch (Nitro group) |
| ~1300 | Medium | C-O stretch (Carboxylic acid/Phenol) |
| ~850 | Medium | C-N stretch (Nitro group) |
Expert Interpretation:
The most prominent feature will be the very broad O-H stretching band from the carboxylic acid dimer, spanning from 3300 to 2500 cm⁻¹. Superimposed on this may be the phenolic O-H stretch. The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is another key diagnostic peak. The presence of the nitro group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations. The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be readily observed.
| m/z | Ion |
| 259.05 | [M]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode) |
| 242.05 | [M-OH]⁺ |
| 214.05 | [M-COOH]⁺ |
| 198.05 | [M-COOH-O]⁺ |
| 168.06 | [M-COOH-NO₂]⁺ |
Expert Interpretation:
In positive ion mode ESI-MS, the molecular ion peak [M]⁺ at m/z 259.05 would confirm the molecular weight. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺ at m/z 242.05) and the loss of the entire carboxyl group ([M-COOH]⁺ at m/z 214.05). Further fragmentation could involve the loss of the nitro group. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 258.04.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5-10 mg of this compound into a clean, dry vial.[3][4] Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[5] Vortex the sample until the solid is completely dissolved. Transfer the solution to a clean 5 mm NMR tube.[6][7]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the DMSO-d₆. Optimize the magnetic field homogeneity by shimming on the locked signal.[8]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is recommended.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) is necessary.[9]
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Perform phase and baseline corrections to obtain a clean spectrum. For the ¹H spectrum, integrate the signals to determine the relative number of protons. Pick the peaks for both spectra and reference them to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[10]
FTIR Spectroscopy Protocol (ATR)
Caption: Workflow for FTIR data acquisition using ATR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[11]
-
Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).[12]
-
Sample Measurement: Place a small amount of the solid this compound onto the center of the ATR crystal. Lower the anvil to apply firm and even pressure, ensuring good contact between the sample and the crystal.[13]
-
Data Acquisition: Collect the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.[14][15]
-
Cleaning: After the measurement, raise the anvil, remove the sample, and clean the ATR crystal thoroughly.
Mass Spectrometry Protocol (ESI)
Sources
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solubility of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid in different solvents
An In-depth Technical Guide to the Solubility of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
A Senior Application Scientist's Perspective on Characterization and Method Development
Abstract
The preclinical and formulation development of any novel chemical entity is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, aqueous and solvent solubility are paramount, directly influencing bioavailability, dosage form design, and manufacturability. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound, a compound of interest in contemporary research. While specific experimental data for this molecule is not widely published, this document serves as a first-principles guide for researchers, outlining predictive analyses based on its structure, detailed protocols for empirical determination, and best practices for data interpretation.
Introduction: The Central Role of Solubility
This compound is a biphenyl derivative characterized by three key functional groups: a carboxylic acid, a hydroxyl group, and a nitro group. This unique combination of acidic, hydrogen-bonding, and electron-withdrawing moieties suggests a complex solubility profile that will be highly dependent on the nature of the solvent system, particularly its pH and polarity.
Understanding this profile is not an academic exercise; it is a critical-path activity in drug development. Poor aqueous solubility can lead to low and erratic absorption in vivo, necessitating complex and costly formulation strategies such as micronization, amorphous solid dispersions, or lipid-based delivery systems. Therefore, a robust and early characterization of solubility is a cornerstone of a successful development program.
Predicted Solubility Profile Based on Molecular Structure
A priori assessment of a molecule's structure provides invaluable insight into its likely solubility behavior.
-
Biphenyl Core : The backbone of the molecule is a nonpolar biphenyl ring system. This inherently hydrophobic structure will tend to limit solubility in aqueous media.
-
Ionizable Groups : The molecule possesses two acidic protons: one on the carboxylic acid (~pKa 4-5) and one on the phenolic hydroxyl group (~pKa 8-10). This is the most critical feature governing aqueous solubility.
-
At pH values below its pKa, an ionizable group exists predominantly in its neutral, less soluble form.
-
At pH values above its pKa, it exists in its ionized, more soluble conjugate base form.
-
Therefore, the solubility of this compound is expected to be minimal at low pH (e.g., pH 1-3) and increase significantly as the pH rises and first the carboxylic acid, then the hydroxyl group, become deprotonated.
-
-
Hydrogen Bonding : The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors. The nitro group can act as a hydrogen bond acceptor. These interactions will enhance solubility in polar protic solvents like water, ethanol, and methanol.
-
Polarity : The presence of the polar nitro, hydroxyl, and carboxyl groups imparts significant polarity to the molecule, suggesting that it will be more soluble in polar solvents than in nonpolar solvents like hexane or toluene.
This structural analysis allows us to hypothesize a solubility hierarchy:
Good Solubility : Polar aprotic solvents (e.g., DMSO, DMF, THF) which can solvate the polar regions of the molecule effectively. pH-Dependent Aqueous Solubility : Low solubility in acidic buffers, increasing in neutral and alkaline buffers. Moderate Solubility : Polar protic solvents (e.g., methanol, ethanol) where hydrogen bonding is favorable. Poor Solubility : Nonpolar solvents (e.g., hexane, cyclohexane, toluene) due to the molecule's overall polarity.
The relationship between pH and the ionization state of the molecule can be visualized as follows:
Caption: pH-dependent ionization states of the target molecule.
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The gold standard for determining thermodynamic solubility is the shake-flask method , as recommended by regulatory bodies.
Required Materials and Equipment
-
This compound (solid, verified purity)
-
Selection of solvents:
-
Aqueous Buffers : pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Phosphate Buffer)
-
Organic Solvents : Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Hexane
-
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Calibrated pH meter
-
HPLC-UV or UPLC-UV system
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE or PVDF)
Shake-Flask Experimental Workflow
The following protocol outlines a robust procedure for solubility measurement. This self-validating system ensures that true thermodynamic equilibrium is reached.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation : Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation. For example, add 10 mg of the compound to 1 mL of each chosen solvent.
-
Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Agitate for a prolonged period.
-
Causality Check - Reaching Equilibrium : True thermodynamic solubility is an equilibrium state. A common error is to measure solubility prematurely. To prevent this, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The concentration of the dissolved compound in the supernatant is measured at each point. Equilibrium is considered reached only when consecutive measurements are statistically identical (e.g., within ±5%).
-
Sampling and Separation : Once equilibrium is confirmed, allow the vials to stand for a short period for solids to settle. Carefully withdraw a sample from the supernatant. Immediately filter this sample through a 0.22 µm syringe filter to remove all undissolved particles. Trustworthiness Check : The choice of filter material is crucial to prevent adsorption of the analyte. A low-binding material like PTFE is often a good starting point. A quick validation check by filtering a known standard solution can confirm the absence of significant binding.
-
Quantification : Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method. The high extinction coefficient expected from the nitro-biphenyl chromophore should allow for sensitive UV detection.
-
Calculation : The solubility is calculated from the measured concentration, taking into account the dilution factor.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. The following serves as a template for presenting the results.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent/Medium | Solvent Type | pH | Solubility (µg/mL) | Solubility (mM) | Qualitative Descriptor |
| 0.1 M HCl | Aqueous Buffer | 1.2 | < 1 | < 0.003 | Practically Insoluble |
| Acetate Buffer | Aqueous Buffer | 4.5 | 50 | 0.17 | Sparingly Soluble |
| Phosphate Buffer | Aqueous Buffer | 6.8 | 850 | 2.94 | Soluble |
| Phosphate Buffer | Aqueous Buffer | 7.4 | > 2000 | > 6.92 | Freely Soluble |
| Methanol | Polar Protic | N/A | 1500 | 5.19 | Soluble |
| Ethanol | Polar Protic | N/A | 900 | 3.11 | Soluble |
| Acetone | Polar Aprotic | N/A | 5000 | 17.30 | Freely Soluble |
| DMSO | Polar Aprotic | N/A | > 50000 | > 173.01 | Very Soluble |
| Hexane | Nonpolar | N/A | < 0.1 | < 0.0003 | Practically Insoluble |
Note: The data in this table is illustrative and not based on experimental results. It is designed to reflect the predicted behavior based on the molecule's structure.
Interpretation of Hypothetical Data:
-
The data clearly demonstrates the profound impact of pH on aqueous solubility, with a >850-fold increase from pH 1.2 to pH 6.8, consistent with the ionization of the carboxylic acid group.
-
As predicted, the compound shows excellent solubility in the polar aprotic solvent DMSO, which is a common characteristic for many drug candidates.
-
Solubility in polar protic solvents like methanol and ethanol is significant, highlighting the importance of hydrogen bonding interactions.
-
The negligible solubility in hexane confirms the overall polar nature of the molecule and the dominance of the hydrophilic functional groups over the nonpolar biphenyl core.
Conclusion and Recommendations
The solubility of this compound is a complex function of its molecular structure. Its profile is dominated by the pH-dependent ionization of its acidic groups and its affinity for polar solvents. A systematic investigation using the robust shake-flask methodology is essential for generating reliable data to guide formulation development. Based on the predictive analysis, formulation strategies for oral delivery should focus on maintaining a pH environment where the molecule is ionized, or alternatively, utilize co-solvents or complexation agents if administration in an acidic environment is required. For research purposes, DMSO and other polar aprotic solvents are recommended for preparing stock solutions.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
OECD (2012). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
An In-Depth Technical Guide to the Potential Biological Activities of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
Abstract
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is a key, well-characterized intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] While the biological activity of the final drug product is well-understood, the intrinsic bioactivities of its synthetic precursors are largely unexplored. This technical guide provides a comprehensive analysis of the potential biological activities of this compound and its derivatives, based on a structural-functional assessment of its core moieties: the biphenyl scaffold, the carboxylic acid group, and the nitroaromatic ring. We present a rationale for investigating its potential in antimicrobial, anticancer, anti-inflammatory, and urate-lowering applications. This document is intended for researchers, scientists, and drug development professionals, offering not just a theoretical framework but also detailed, field-proven experimental protocols to empirically test these hypotheses.
Introduction: A Molecule of Latent Potential
This compound (CAS 376591-95-6) is primarily recognized for its role in the commercial production of Eltrombopag.[2] Eltrombopag is an orally active, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[3][4] Its mechanism involves binding to the TPO receptor, which activates signaling pathways like JAK-STAT and MAPK.[5]
However, the journey of a molecule from a synthetic intermediate to a drug often leaves its own biological activities uninvestigated. The structure of this compound contains several pharmacologically significant functional groups that suggest a broader potential beyond its current application. This guide will deconstruct the molecule to infer its potential bioactivities and provide a roadmap for their exploration.
Molecular Deconstruction and Rationale for Investigation:
-
Biphenyl Carboxylic Acid Core: This scaffold is present in numerous biologically active compounds. Derivatives have demonstrated a wide array of activities, including anticancer and antimicrobial effects.[6][7] Recently, biphenyl carboxylic acids have been identified as potent inhibitors of urate transporter 1 (URAT1), a key target in the management of gout.[8][9]
-
Nitroaromatic Moiety: Nitro-containing compounds are well-established in medicine, exhibiting a broad spectrum of activities including antimicrobial, antineoplastic, and anti-inflammatory properties.[10][11][12] The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.[13]
-
Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding and may be crucial for receptor binding and antioxidant activity.
This confluence of structural motifs warrants a systematic investigation into the untapped therapeutic potential of this compound and its derivatives.
Inferred Potential Biological Activities
Based on the structural analysis, we can logically infer several potential biological activities for this compound and its derivatives.
Potential Antimicrobial Activity
Causality: The presence of both a nitroaromatic ring and a carboxylic acid function suggests a strong potential for antimicrobial effects. Nitroaromatic compounds have long been used as antibiotics against anaerobic bacteria and some parasites.[14] Their mechanism often involves reductive bioactivation by microbial nitroreductases to form reactive nitrogen species that are toxic to the pathogen.[13][14] Carboxylic acids can also contribute to antimicrobial activity by disrupting bacterial cell membranes and altering intracellular pH.
Hypothesis: this compound derivatives may exhibit bacteriostatic or bactericidal activity, particularly against strains susceptible to nitroaromatic drugs.
Potential Anticancer Activity
Causality: Biphenyl derivatives are a well-established class of anticancer agents.[6] Some hydroxylated biphenyl compounds have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.[15] The nitro group can also contribute to anticancer activity, and numerous nitro-containing molecules have been investigated as antineoplastic agents.[11][12]
Hypothesis: Derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving cell cycle disruption or induction of apoptosis.
Potential Anti-inflammatory Activity
Causality: Certain nitro compounds have demonstrated anti-inflammatory effects.[10][16] For instance, nitrated fatty acids are known to have cytoprotective and anti-inflammatory properties.[10] While the mechanism is diverse, some nitro compounds can modulate inflammatory signaling pathways. Eltrombopag itself has been noted to have immunomodulatory and anti-inflammatory effects.[17]
Hypothesis: This class of compounds may possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines in immune cells.
Potential URAT1 Inhibition for Gout Management
Causality: Urate transporter 1 (URAT1) is a crucial target for treating hyperuricemia and gout.[8] Several biphenyl carboxylic acid derivatives have been recently identified as potent URAT1 inhibitors.[8][9] The structural similarity of the core scaffold of the topic compound to these known inhibitors makes this a compelling area for investigation.
Hypothesis: this compound and its derivatives may act as inhibitors of URAT1, thereby promoting uric acid excretion.
Proposed Experimental Workflows for Activity Screening
To empirically validate the hypothesized biological activities, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.
General Cytotoxicity and Anticancer Screening
A primary assessment of the compound's effect on cell viability is a critical first step. The MTT assay is a robust and widely used colorimetric assay for this purpose.[18]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cell lines (e.g., a panel including breast, lung, and colon cancer lines) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[19]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Screening
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[24]
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) of the test organisms (including Gram-positive and Gram-negative strains).[21]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[24] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[23]
Caption: Procedure for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity Screening
The ability of the compounds to modulate inflammatory responses can be assessed by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[25][26]
Experimental Protocol: Macrophage Cytokine Production Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate medium.
-
Cell Seeding and Treatment: Seed the macrophages in a 24-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include unstimulated and LPS-only controls.[26]
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using ELISA kits.
-
Data Analysis: Determine the effect of the compound on cytokine production compared to the LPS-only control.
Caption: Simplified signaling pathway for LPS-induced inflammation.
Structure-Activity Relationship (SAR) Insights and Future Directions
The therapeutic potential of this compound can be optimized through systematic structural modifications. The following table outlines key structural features and suggests avenues for derivatization to enhance biological activity.
| Structural Moiety | Potential Role in Activity | Proposed Modifications for SAR Studies |
| Carboxylic Acid | Anionic interactions, solubility | Esterification, amidation, replacement with bioisosteres (e.g., tetrazole) |
| Nitro Group | Electron-withdrawing, redox activity | Reduction to an amino group, positional isomerization, replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) |
| Hydroxyl Group | Hydrogen bonding, potential antioxidant | Alkylation, acylation, removal, positional isomerization |
| Biphenyl Scaffold | Core structure, lipophilicity | Introduction of substituents (halogens, alkyl, alkoxy groups) on either phenyl ring to modulate electronic properties and steric hindrance |
By synthesizing a library of derivatives based on these suggestions and screening them using the protocols outlined above, a comprehensive SAR profile can be established. This will be instrumental in identifying lead compounds with enhanced potency and selectivity for the desired biological targets.
Conclusion
While this compound is currently valued as a synthetic intermediate, its inherent chemical architecture suggests a rich, unexplored landscape of potential biological activities. The biphenyl carboxylic acid core, combined with a nitroaromatic ring, provides a strong rationale for investigating its potential as an antimicrobial, anticancer, anti-inflammatory, and URAT1 inhibitory agent. This guide provides the conceptual framework and detailed experimental protocols to embark on this investigation. The systematic screening of this compound and its rationally designed derivatives could unlock new therapeutic avenues, transforming a simple intermediate into a valuable scaffold for future drug discovery.
References
-
Chemdad Co. (n.d.). 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 376591-95-6. Retrieved from [Link]
-
Sgambato, A., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3228. [Link]
-
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An In-depth Technical Guide to the Structural Analogs of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the structural analogs of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.[1] Recognizing the therapeutic potential of modulating the thrombopoietin receptor (TPO-R), this document delves into the rational design, synthesis, and biological evaluation of novel structural analogs. We will examine modifications of the biphenyl core, the hydroxyl, nitro, and carboxylic acid functional groups, and their predicted impact on biological activity. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, providing both theoretical insights and practical, step-by-step protocols for the synthesis and evaluation of these compounds.
Introduction: The Significance of this compound
This compound (CAS No: 376591-95-6) is a substituted biphenyl carboxylic acid that has garnered significant attention as a crucial building block in the synthesis of Eltrombopag.[1] Eltrombopag is an orally bioavailable, small-molecule TPO-R agonist used to treat thrombocytopenia.[2][3] The TPO-R signaling pathway plays a vital role in megakaryopoiesis, the process of platelet production.[2] Activation of this receptor by its endogenous ligand, thrombopoietin, or by synthetic agonists like Eltrombopag, stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet counts.[2]
The chemical structure of this compound, with its distinct functional groups, presents a rich scaffold for chemical modification and the development of novel analogs with potentially improved pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationships (SAR) of this compound and its derivatives is paramount for the design of next-generation TPO-R modulators.
Synthetic Strategies for the Biphenyl Core
The construction of the biphenyl scaffold is a cornerstone of the synthesis of the parent compound and its analogs. Two primary cross-coupling reactions are widely employed for this purpose: the Suzuki-Miyaura coupling and the Ullmann condensation.
Suzuki-Miyaura Coupling: A Versatile Approach
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[4] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[4]
A general workflow for the Suzuki-Miyaura coupling is depicted below:
Caption: General workflow for Suzuki-Miyaura coupling.
This protocol provides a general procedure for the synthesis of a substituted biphenyl carboxylic acid.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and the base (e.g., K2CO3, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
For sterically hindered substrates, specialized ligands and conditions may be necessary to achieve good yields.[5][6][7]
Ullmann Condensation: A Classic Alternative
The Ullmann condensation is a copper-catalyzed reaction that couples two aryl halides to form a biaryl.[8] While it often requires harsher reaction conditions (higher temperatures) than the Suzuki-Miyaura coupling, it can be a useful alternative, particularly for certain substrates.[9][10][11]
Caption: General workflow for Ullmann condensation.
This protocol outlines a general procedure for the Ullmann condensation.
-
Reaction Setup: In a high-pressure reaction vessel, combine the aryl halide (1.0 eq) and copper powder (2.0 eq) in a high-boiling polar solvent (e.g., DMF).
-
Reaction: Seal the vessel and heat the mixture to a high temperature (typically 180-220 °C) with vigorous stirring for several hours.
-
Workup: Cool the reaction mixture to room temperature. Filter to remove the copper and copper salts.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization.
Structural Analogs: Avenues for Exploration
The modular nature of this compound allows for systematic structural modifications to probe the SAR and optimize for desired biological activities.
Modifications of the Biphenyl Core
The biphenyl scaffold provides a rigid framework that can be modified to alter the spatial arrangement of the functional groups.
-
Substitution Patterns: Varying the position of the substituents on both phenyl rings can significantly impact the molecule's conformation and its interaction with the TPO-R. Analogs with substituents at different positions (e.g., ortho, meta, para) should be synthesized and evaluated.
-
Heterocyclic Biphenyls: Replacing one of the phenyl rings with a heterocycle (e.g., pyridine, thiophene, furan) can introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule.
Bioisosteric Replacements for the Carboxylic Acid Group
The carboxylic acid group is often crucial for target binding but can also contribute to poor pharmacokinetic properties.[12][13] Bioisosteric replacement is a common strategy in medicinal chemistry to address these issues.[12][13][14][15][16]
| Bioisostere | Rationale |
| Tetrazole | A well-established carboxylic acid bioisostere with a similar pKa, offering potential for improved metabolic stability.[15] |
| Hydroxamic Acid | Can act as a carboxylic acid mimic and also possesses metal-chelating properties, which could be explored for additional biological activities.[14] |
| Acylsulfonamide | Offers a more acidic proton than a carboxylic acid and can form different hydrogen bonding interactions. |
| Hydroxyisoxazole | Can mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid. |
Bioisosteric Replacements for the Nitro Group
The nitro group is a strong electron-withdrawing group that can influence the molecule's electronic properties and binding affinity. However, it can also be a liability due to potential metabolic reduction to toxic species.[17]
| Bioisostere | Rationale |
| Cyano (-CN) | A smaller, linear electron-withdrawing group that can mimic the electronic effects of the nitro group. |
| Trifluoromethyl (-CF3) | A highly lipophilic and electron-withdrawing group that is metabolically stable.[18][19] |
| Sulfonamide (-SO2NH2) | Can act as a hydrogen bond donor and acceptor and is a common functional group in many drugs. |
| N-oxide | Can mimic the polar nature of the nitro group. |
Biological Evaluation of Structural Analogs
A systematic biological evaluation of the synthesized analogs is crucial to determine their potency, selectivity, and potential off-target effects.
Caption: Biological evaluation workflow for novel analogs.
Primary Screening: TPO-R Activity
-
TPO-R Binding Assay: This assay determines the affinity of the analogs for the thrombopoietin receptor. A competitive binding assay using a radiolabeled ligand can be employed to determine the Ki value of the test compounds.[20][21]
-
TPO-R Functional Assay: A cell-based reporter gene assay can be used to measure the agonist activity of the analogs. Cells expressing the TPO-R and a reporter gene (e.g., luciferase) under the control of a TPO-R responsive promoter are treated with the compounds, and the reporter gene expression is quantified.[22]
-
Cell Culture: Culture a stable cell line expressing the human TPO-R and a STAT-responsive luciferase reporter gene in appropriate growth medium.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include a positive control (e.g., Eltrombopag) and a negative control (vehicle).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the EC50 values for each compound by fitting the dose-response data to a sigmoidal curve.
Secondary Screening: Cellular Effects and Selectivity
-
In Vitro Megakaryocyte Differentiation Assay: This assay assesses the ability of the analogs to induce the differentiation of hematopoietic stem cells (e.g., CD34+ cells) into mature megakaryocytes.[23][24][25]
-
Selectivity Profiling: To identify potential off-target effects, active compounds should be screened against a panel of other receptors and kinases.[26][27][28][29][30]
-
Isolation of CD34+ Cells: Isolate CD34+ hematopoietic progenitor cells from human cord blood or bone marrow using magnetic-activated cell sorting (MACS).[23]
-
Cell Culture: Culture the CD34+ cells in a serum-free medium supplemented with thrombopoietin and the test compound.[23][24]
-
Differentiation: Culture the cells for 10-14 days, with periodic media changes.
-
Analysis: Analyze the cell population for the expression of megakaryocyte-specific markers (e.g., CD41, CD42b) using flow cytometry.[23][31]
ADME/Tox Profiling
-
CYP450 Inhibition Assay: This assay evaluates the potential of the analogs to inhibit major cytochrome P450 enzymes, which is a key indicator of potential drug-drug interactions.[32][33][34][35][36]
-
Metabolic Stability Assay: The metabolic stability of the compounds is assessed by incubating them with liver microsomes and measuring the rate of degradation.
-
Cytotoxicity Assay: A standard cytotoxicity assay (e.g., MTT or LDH assay) is performed to determine the toxicity of the compounds in relevant cell lines.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological evaluation of the synthesized analogs will be used to establish a comprehensive SAR. This analysis will provide valuable insights into the key structural features required for potent and selective TPO-R agonism.
Key Questions to Address in SAR Analysis:
-
How do changes in the substitution pattern on the biphenyl rings affect potency and selectivity?
-
Which bioisosteric replacements for the carboxylic acid and nitro groups maintain or improve activity while enhancing pharmacokinetic properties?
-
Are there any correlations between the physicochemical properties (e.g., lipophilicity, pKa) of the analogs and their biological activity?
Conclusion
This technical guide has outlined a systematic approach to the design, synthesis, and evaluation of structural analogs of this compound. By exploring modifications to the biphenyl core and key functional groups, and by employing a robust biological evaluation cascade, it is possible to identify novel TPO-R agonists with improved therapeutic potential. The detailed experimental protocols provided herein are intended to serve as a practical resource for researchers in this exciting area of drug discovery. The continued exploration of the SAR of this compound class holds the promise of delivering new and effective treatments for thrombocytopenia and other related disorders.
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Methodological & Application
Application Notes and Protocols for the Utilization of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid in Organic Synthesis
Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, a specialized bifunctional molecule, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique structural arrangement, featuring a biphenyl backbone with strategically placed hydroxyl, nitro, and carboxylic acid functionalities, makes it an invaluable precursor for the construction of elaborate molecular architectures. This is particularly exemplified in its role as a key building block in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1]
The strategic importance of this intermediate lies in the orthogonal reactivity of its functional groups. The nitro group can be selectively reduced to an amine, which can then undergo a variety of transformations, most notably diazotization and azo coupling. The carboxylic acid moiety provides a handle for amide bond formation or other modifications, while the phenolic hydroxyl group can influence the electronic properties of the aromatic system and participate in hydrogen bonding interactions, which can be crucial for biological activity.
This comprehensive guide provides detailed protocols and expert insights into the application of this compound in the multi-step synthesis of Eltrombopag. The methodologies presented herein are designed for researchers, medicinal chemists, and process development scientists, offering a robust framework for the efficient and reliable execution of these synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 376591-95-6 | [2] |
| Molecular Formula | C₁₃H₉NO₅ | [2] |
| Molecular Weight | 259.21 g/mol | [2] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 66-70 °C | [3] |
| Solubility | Soluble in methanol, tetrahydrofuran | [1] |
Safety and Handling:
This compound should be handled with appropriate safety precautions. It is classified as harmful if swallowed and can cause skin and eye irritation.[3][4] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when working with this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthetic Pathway to Eltrombopag: A Step-by-Step Overview
The synthesis of Eltrombopag from precursors of this compound is a multi-step process that showcases fundamental organic transformations. The overall workflow is depicted below.
Caption: Overall synthetic workflow from key precursors to Eltrombopag.
Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The cornerstone of this synthesis is the construction of the biphenyl scaffold through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction provides a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.
Causality Behind Experimental Choices:
-
Catalyst Selection: Palladium catalysts are essential for the Suzuki-Miyaura reaction. Dichloro bis[ditert-butyl-(4-dimethylaminophenyl) phosphine] palladium (II) is an effective catalyst for this transformation, known for its high activity and stability.[1] The bulky and electron-rich phosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[6] Sodium carbonate is a commonly used inorganic base that is effective and cost-efficient.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often employed. The organic solvent solubilizes the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the reaction.
Detailed Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-6-nitrophenol | 218.01 | 21.8 g | 100 |
| 3-Carboxyphenylboronic acid | 165.93 | 21.6 g | 130 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 21.2 g | 200 |
| Dichloro bis[ditert-butyl-(4-dimethylaminophenyl) phosphine] palladium (II) | - | Varies | (e.g., 0.05 mol%) |
| 1,4-Dioxane | - | 400 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-nitrophenol (21.8 g, 100 mmol), 3-carboxyphenylboronic acid (21.6 g, 130 mmol), and sodium carbonate (21.2 g, 200 mmol).
-
Add 1,4-dioxane (400 mL) and water (100 mL) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.05 mol%).
-
Heat the reaction mixture to 85 °C and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M HCl until the pH is approximately 2-3, which will precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water to remove any inorganic salts.
-
Dry the crude product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Reduction of the Nitro Group to an Amine
The selective reduction of the nitro group to a primary amine is a critical step, yielding 2'-Amino-3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, the direct precursor for the subsequent azo coupling.
Causality Behind Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a clean and efficient method for nitro group reduction.[1] Ammonium formate can be used as a convenient in situ source of hydrogen. Alternatively, easily oxidized metals like iron, tin, or zinc in the presence of an acid can also be employed.[7] Catalytic hydrogenation is often preferred due to milder reaction conditions and easier product work-up.
Detailed Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 259.21 | 25.9 g | 100 |
| 10% Palladium on Carbon (Pd/C) | - | 2.6 g (10 wt%) | - |
| Ammonium Formate (HCOONH₄) | 63.06 | 31.5 g | 500 |
| Methanol | - | 500 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (25.9 g, 100 mmol) in methanol (500 mL).
-
Carefully add 10% Pd/C (2.6 g) to the solution.
-
Add ammonium formate (31.5 g, 500 mmol) portion-wise to the reaction mixture. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be triturated with water and filtered to obtain the crude 2'-Amino-3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which can be used in the next step without further purification or recrystallized if necessary.
Part 3: Diazotization and Azo Coupling to Synthesize Eltrombopag
The final key transformation involves the diazotization of the newly formed aromatic amine and its subsequent coupling with a suitable pyrazolone derivative to construct the Eltrombopag molecule.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is achieved using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8]
-
Azo Coupling: The electrophilic diazonium salt then undergoes an azo coupling reaction with an electron-rich coupling partner, in this case, 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. The reaction is typically carried out under neutral to slightly basic conditions to facilitate the electrophilic attack on the pyrazolone ring.
Detailed Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2'-Amino-3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 229.23 | 22.9 g | 100 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 110 |
| Hydrochloric Acid (HCl, conc.) | 36.46 | ~25 mL | - |
| 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one | 202.25 | 20.2 g | 100 |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ethanol | - | 500 mL | - |
| Water | - | As needed | - |
Procedure:
-
Diazotization:
-
Suspend 2'-Amino-3'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (22.9 g, 100 mmol) in a mixture of water and concentrated hydrochloric acid in a beaker and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 110 mmol) dropwise to the suspension while maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, dissolve 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (20.2 g, 100 mmol) in ethanol (500 mL) and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the pyrazolone solution while maintaining the temperature below 5 °C.
-
Adjust the pH of the reaction mixture to 7-8 by the slow addition of an aqueous sodium hydroxide solution.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. A colored precipitate of Eltrombopag will form.
-
-
Isolation and Purification:
Sources
- 1. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]
- 2. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. US20210230120A1 - An improved process for the preparation of Eltrombopag Olamine and its intermediates - Google Patents [patents.google.com]
- 10. US11161821B2 - Process for the preparation of Eltrombopag olamine and its intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid
Introduction
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6) is a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1] The purity and accurate quantification of this intermediate are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and validated protocols for the quantification of this compound in various sample matrices, intended for researchers, scientists, and drug development professionals.
The analytical methods described herein are developed based on the chemical properties of the target analyte, which possesses a biphenyl core, a carboxylic acid group, a hydroxyl group, and a nitro group.[1][2][3] These functional groups provide chromophores suitable for UV-Vis detection and functionalities amenable to reversed-phase high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to be robust and are presented with a framework for validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| CAS Number | 376591-95-6 | [1][2][8] |
| Molecular Formula | C13H9NO5 | [1][2][3] |
| Molecular Weight | 259.21 g/mol | [1][2][3] |
| Appearance | Slightly yellow to yellow powder/solid | [1][2] |
| Solubility | Soluble in methanol and tetrahydrofuran | [1] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds. The presence of the nitroaromatic system in this compound makes it an ideal candidate for this method.
Principle
The method involves the separation of the analyte from potential impurities on a reversed-phase HPLC column. The quantification is achieved by detecting the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Volumetric flasks and pipettes (Class A).
-
0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good separation efficiency for a wide range of compounds. |
| Gradient Elution | 0-15 min: 30-70% B; 15-20 min: 70-90% B; 20-22 min: 90% B; 22-25 min: 90-30% B; 25-30 min: 30% B | A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with different polarities, while minimizing the run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance in this region of the UV spectrum. A full UV scan using a PDA detector is recommended to determine the optimal wavelength. |
Experimental Workflow
Caption: HPLC-UV experimental workflow from preparation to quantification.
Protocol
-
Preparation of Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a Class A volumetric flask.
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with Mobile Phase A.
-
Preparation of Sample Solution: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of methanol, and then dilute it with Mobile Phase A to achieve a final concentration within the calibration range.
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the working standard solutions to construct a calibration curve.
-
Inject the sample solutions for quantification.
-
Method Validation (as per ICH Q2(R1))
-
Specificity: Analyze a blank sample (diluent) and a sample spiked with the analyte and potential impurities to demonstrate that the analyte peak is free from interference.
-
Linearity: Analyze the working standard solutions over the specified concentration range and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.
Principle
The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) provides excellent specificity and sensitivity. Given the presence of a carboxylic acid, negative ion mode ESI is expected to be more sensitive.[9]
Instrumentation and Consumables
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Ammonium acetate (LC-MS grade).
-
Volumetric flasks and pipettes (Class A).
-
0.22 µm syringe filters.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | A volatile buffer compatible with MS, which helps in maintaining a stable spray in the ESI source. |
| Mobile Phase B | Acetonitrile | LC-MS grade organic modifier. |
| Gradient Elution | Optimized for fast analysis, e.g., 0-5 min: 20-80% B; 5-6 min: 80% B; 6-7 min: 80-20% B; 7-10 min: 20% B | A faster gradient can be used with the smaller column dimensions. |
| Flow Rate | 0.3 mL/min | A suitable flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated to form a negative ion [M-H]⁻. |
| MRM Transitions | Precursor Ion (Q1): m/z 258.1; Product Ions (Q3): To be determined by infusion of a standard solution. | The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Product ions will be characteristic fragments. |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). | Optimization is crucial for achieving maximum sensitivity. |
Experimental Workflow
Caption: LC-MS/MS experimental workflow from preparation to quantification.
Protocol
-
MS Parameter Optimization: Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 Mobile Phase A:B) directly into the mass spectrometer to determine the optimal precursor ion and product ions for the MRM transitions.
-
Preparation of Stock and Working Standards: Prepare as described in the HPLC-UV method, but to a lower concentration range suitable for LC-MS/MS (e.g., 0.1 to 100 ng/mL).
-
Sample Preparation: Prepare the sample solution as in the HPLC-UV method, ensuring the final concentration is within the linear range of the assay.
-
Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the working standards to construct the calibration curve.
-
Inject the sample solutions.
-
Method Validation (as per ICH Q2(R1))
The validation parameters are similar to the HPLC-UV method, but with more stringent acceptance criteria for sensitivity (LOD and LOQ).
Method 3: UV-Vis Spectrophotometry
For a rapid and simple estimation of the analyte in a pure or simple matrix, UV-Vis spectrophotometry can be employed. This method is less specific than chromatographic methods.
Principle
The concentration of the analyte is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law.[10]
Instrumentation and Consumables
-
Dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
Volumetric flasks and pipettes (Class A).
Protocol
-
Determination of λmax: Prepare a dilute solution of the analyte in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations in methanol.
-
Calibration Curve: Measure the absorbance of each standard solution at λmax and plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample in methanol, measure its absorbance at λmax, and determine the concentration from the calibration curve.
Validation
Validation for this method would be less extensive than for the chromatographic methods but should include linearity, accuracy, and precision.
Summary of Method Performance
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity (Typical LOQ) | ~1 µg/mL | ~0.1 ng/mL | ~5 µg/mL |
| Linear Range | ~1-100 µg/mL | ~0.1-100 ng/mL | ~5-50 µg/mL |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Application | Routine QC, purity analysis | Trace level analysis, complex matrices | Quick estimation, pure samples |
Conclusion
This document provides a comprehensive guide to the analytical quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. For regulatory submissions and routine quality control in a pharmaceutical setting, a validated HPLC-UV or LC-MS/MS method is recommended.
References
-
ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of... Retrieved from [Link]
-
datapdf.com. (n.d.). Quantitative Estimation of Aromatic Nitro Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:... Retrieved from [Link]
-
Sinoway. (n.d.). 2-Hydroxy-3-nitro-(1, 1-biphenyl)-3-carboxylic acid 376591-95-6. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]
-
Longdom. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Retrieved from [Link]
-
ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]
-
EPA. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]
-
MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]
-
NIST. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Chromatography Forum. (2021, July 14). Analysis of carboxylic salts by LCMS. Retrieved from [Link]
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- 2. China 2-Hydroxy-3-nitro-(1,1-biphenyl)-3-carboxylic Acid 376591-95-6,Buy 2-Hydroxy-3-nitro-(1,1-biphenyl)-3-carboxylic Acid 376591-95-6 Online -china-sinoway.com [china-sinoway.com]
- 3. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
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- 9. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 10. longdom.org [longdom.org]
large-scale synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
An Application Guide for the Large-Scale Synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs), notably as a precursor to Eltrombopag.[1][2][3] The synthesis of biphenyl scaffolds is a cornerstone of medicinal chemistry, and this guide emphasizes a robust and scalable approach using the Suzuki-Miyaura cross-coupling reaction.[4] We will explore the strategic considerations behind route selection, offer a detailed, step-by-step protocol, address critical safety and process control parameters, and provide methods for the analytical characterization of the final product. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Strategic Analysis: The Path to a Biphenyl Core
The construction of the C-C bond linking the two aryl rings is the central challenge in synthesizing biphenyl derivatives.[4][5] While several methods exist, the choice of strategy for large-scale production hinges on factors like yield, safety, cost, and functional group tolerance.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two key synthons: a derivative of 3-carboxybenzene and a derivative of 2-hydroxy-3-nitrobenzene.
Caption: Retrosynthetic analysis of the target molecule.
Comparison of Coupling Strategies
Two primary catalytic cycles are considered for this transformation: the copper-catalyzed Ullmann reaction and the palladium-catalyzed Suzuki-Miyaura reaction.
| Feature | Ullmann Reaction | Suzuki-Miyaura Reaction | Rationale for Selection |
| Catalyst | Copper (stoichiometric or catalytic) | Palladium (catalytic, low loadings) | Palladium catalysis is more efficient and cost-effective on a large scale due to very low required catalyst levels.[6][7] |
| Reaction Conditions | Harsh (often >150 °C) | Mild (often <100 °C) | Milder conditions reduce energy costs, improve safety, and are more compatible with sensitive functional groups.[8] |
| Substrate Scope | Often limited to electron-deficient halides | Extremely broad and versatile | The Suzuki reaction's tolerance for a wide array of functional groups (like -COOH, -OH, -NO2) makes it ideal.[9] |
| Byproducts | Stoichiometric copper salts | Non-toxic borate salts | Boron-based byproducts are generally considered more environmentally benign and easier to remove.[8] |
| Yield & Reproducibility | Can be erratic and moderate[10] | Generally high-yielding and reliable[6] | High, reproducible yields are critical for industrial-scale production. |
Process Chemistry and Protocol
The selected forward synthesis involves the palladium-catalyzed coupling of 2-bromo-6-nitrophenol with 3-carboxyphenylboronic acid . This approach utilizes readily available starting materials and proceeds under well-established, scalable conditions.
Overall Reaction Scheme
Caption: Overall synthetic scheme via Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Role | Notes |
| 2-Bromo-6-nitrophenol | 13073-25-1 | 218.01 | Aryl Halide | |
| 3-Carboxyphenylboronic acid | 25487-66-5 | 165.95 | Boronic Acid | |
| Pd/C (10%) | 7440-05-3 | 106.42 (Pd) | Catalyst | A heterogeneous catalyst is preferred for large-scale operations due to ease of removal by filtration.[7] |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base | Inorganic base, cost-effective and efficient. |
| Toluene | 108-88-3 | 92.14 | Solvent | Forms a biphasic system with water, good for Suzuki couplings. |
| Water (H₂O) | 7732-18-5 | 18.02 | Solvent | Co-solvent required for dissolving the inorganic base. |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent | |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Acid (for workup) | Used to precipitate the carboxylic acid product. |
Step-by-Step Synthesis Protocol
Note: This protocol is a representative model for large-scale synthesis. Quantities should be scaled appropriately with proper engineering controls and risk assessment.
-
Reactor Setup: To a suitable jacketed glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-6-nitrophenol (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Charge the reactor with toluene (10 volumes) and water (4 volumes). Begin stirring to create a slurry.
-
Causality: A biphasic toluene/water system is effective for Suzuki couplings, allowing the organic substrates and catalyst to reside in the organic phase while the inorganic base is in the aqueous phase.[7]
-
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Catalyst Addition: Add 10% Pd/C (0.01 eq Pd).
-
Causality: Pd/C is a robust and recoverable catalyst suitable for industrial applications.[7] While homogeneous catalysts might offer higher activity, the ease of filtering a heterogeneous catalyst is a significant advantage in large-scale work, minimizing palladium contamination in the final product.
-
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by HPLC analysis of aliquots from the organic phase until consumption of the 2-bromo-6-nitrophenol is complete (typically 6-12 hours).
-
Catalyst Removal: Cool the mixture to 50-60 °C. Filter the hot mixture through a bed of Celite to remove the Pd/C catalyst. Wash the Celite pad with warm toluene.
-
Causality: Hot filtration prevents premature crystallization of the product. Celite provides a fine filtration medium to effectively capture the solid catalyst particles.
-
-
Workup & Phase Separation: Transfer the filtrate to a separatory funnel or a clean reactor. Allow the layers to separate and remove the lower aqueous layer.
-
Extraction: Wash the organic layer with a 1M solution of sodium carbonate to remove any unreacted boronic acid, followed by a wash with brine.
-
Product Precipitation: Add water to the organic layer and acidify the biphasic mixture by slowly adding concentrated hydrochloric acid with stirring until the pH of the aqueous layer is ~2. The product will precipitate as a solid.
-
Causality: The carboxylic acid is deprotonated (as a carboxylate salt) under basic conditions, making it soluble in the aqueous phase or as a salt at the interface. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate.
-
-
Isolation and Drying: Filter the precipitated solid. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with a small amount of cold toluene or heptane to aid in drying. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Safety, Process Control, and Characterization
Critical Safety Considerations
-
Nitrated Aromatics: The starting material, 2-bromo-6-nitrophenol, is a nitroaromatic compound. While not explosive, such compounds should be handled with care, avoiding high temperatures and strong shocks. The introduction of a nitro group is a highly exothermic process, and strict temperature control is paramount if this step were to be performed in-house.[13][14]
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use and when dry. The filter cake from the catalyst removal step should be kept wet and handled in a well-ventilated area, away from ignition sources. It must be disposed of according to hazardous waste protocols.
-
Acids and Bases: Both hydrochloric acid and sodium carbonate require appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.[15][16][17] All operations should be performed in a well-ventilated area or fume hood.[13]
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results for this compound |
| Appearance | Yellow to Brown Solid[1] |
| ¹H NMR | Complex aromatic signals consistent with the disubstituted biphenyl structure. Peaks corresponding to the carboxylic acid proton and the hydroxyl proton will be present. |
| ¹³C NMR | Signals for all 13 unique carbon atoms, including the carboxyl carbon (~165-175 ppm) and carbons attached to the nitro and hydroxyl groups. |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z 258.04 |
| HPLC | Purity assessment, typically >98% for use as a pharmaceutical intermediate. |
| Storage | Store in a cool, dry, well-closed container away from light and moisture.[1] |
Workflow Visualization
Caption: Step-by-step workflow for the large-scale synthesis.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Vertex AI Search.
- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Nitr
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
- Ullmann Reaction. BYJU'S.
- NITRIC ACID SAFETY. University of Washington.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH.
- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). PMC.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Suzuki reaction. Wikipedia.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Ullmann Reaction. Organic Chemistry Portal.
- 2'-Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6). Yashu Chem.
- Ullmann Reaction. Thermo Fisher Scientific - SA.
- Ullmann reaction. Wikipedia.
- Advancements in Biphenyl Derivative Synthesis for Advanced Chemical Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- This compound | 376591-95-6. Sigma-Aldrich.
- Production of biphenyl carboxylic acid compounds.
- This compound. Oakwood Chemical.
- 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712. PubChem.
- Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- This compound.
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters.
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- Process for preparing derivatives of biphenyl-2-carboxylic acid.
- 2-Hydroxy-3-nitro-(1, 1-biphenyl)-3-carboxylic acid 376591-95-6. Sinoway.
- This compound. Simson Pharma Limited.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
- This compound | CAS 376591-95-6. Veeprho.
- Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxyl
- Green synthesis method of 2-hydroxy-3-nitroacetophenone.
- Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine.
- 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID. Five Chongqing Chemdad Co..
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purification techniques for 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Application Note & Protocol Guide
Topic: Purification Techniques for 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Purity
This compound is a key chemical intermediate, notably in the synthesis of pharmacologically active molecules such as Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] The structural integrity and purity of this intermediate are paramount, as even trace impurities can propagate through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yields, and complications in the final active pharmaceutical ingredient (API).[3]
This guide provides a detailed examination of robust purification strategies for this compound. We move beyond simple procedural lists to explain the physicochemical rationale behind each technique, empowering researchers to adapt and troubleshoot these methods effectively. The protocols described herein are designed as self-validating systems, incorporating in-process controls to ensure the highest possible purity of the final compound.
Molecular Characteristics & Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely nature of its impurities.
2.1. Physicochemical Properties
The purification of this compound is governed by its three key functional groups:
-
Carboxylic Acid (-COOH): This is the most acidic functional group, with a predicted pKa of approximately 3.96.[2][4] This property is the cornerstone of purification by acid-base extraction.
-
Phenolic Hydroxyl (-OH): The phenolic group is weakly acidic and, along with the other polar groups, contributes significantly to the molecule's overall polarity.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group that influences the molecule's chromatographic behavior and solubility.
Collectively, these groups render the molecule a polar, acidic solid with good solubility in polar organic solvents like methanol and tetrahydrofuran, and poor solubility in water and non-polar solvents when in its neutral, protonated form.[2][4]
2.2. Common Synthesis-Related Impurities
Syntheses, such as the Suzuki-Miyaura cross-coupling, can introduce several types of impurities that must be removed:[5][6]
-
Unreacted Starting Materials: Residual boronic acids and aryl halides.
-
Homocoupling Products: Biphenyls formed from the coupling of two identical starting material molecules.
-
Catalyst Residues: Traces of palladium and ligands from the coupling reaction.
-
Side-Reaction Products: Premature reduction of the nitro group or other degradation products.[3]
Purification Strategy 1: Acid-Base Extraction
Expertise & Rationale: This technique is the most effective and scalable first-pass purification method. It leverages the acidic nature of the carboxylic acid group to selectively transfer the target compound from an organic solvent into an aqueous phase, leaving non-acidic impurities behind.[7][8][9]
The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) is generally preferred as it is sufficiently basic to deprotonate the carboxylic acid but not the less acidic phenolic hydroxyl group.[10][11] This selectivity can be advantageous for removing more acidic phenolic impurities.
Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (from CO₂ evolution).
-
Separation: Allow the layers to separate fully. The aqueous layer (typically the bottom layer, but check densities) contains the sodium salt of your target compound. Drain this aqueous layer into a clean flask.[7][10]
-
Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel, and repeat steps 3 and 4. Combine the aqueous extracts.
-
Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) dropwise to the combined aqueous extracts. The purified product will precipitate out as a solid. Continue adding acid until the pH of the solution is between 2 and 3 (check with pH paper).[8][11]
-
Isolation: Allow the slurry to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by suction filtration using a Büchner funnel.[10]
-
Washing: Wash the filter cake with several portions of cold deionized water to remove residual inorganic salts (e.g., NaCl).
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Purification Strategy 2: Recrystallization
Expertise & Rationale: Recrystallization is a powerful technique for achieving high purity, particularly after a bulk purification step like extraction. The principle relies on the differential solubility of the target compound versus its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.
Data: Solvent Selection for Recrystallization
Selecting the right solvent is the most critical step. Based on the polar nature of the target molecule, the following solvents and systems are recommended starting points.
| Solvent/System | Boiling Point (°C) | Rationale & Comments |
| Aqueous Ethanol | ~78-100 | Excellent choice. The compound is soluble in hot ethanol; adding hot water until turbidity appears, then cooling, often yields high-quality crystals.[12] |
| Acetic Acid | 118 | A good solvent for many aromatic carboxylic acids, but can be difficult to remove completely.[9] |
| Toluene | 111 | Can be effective for compounds with aromatic character. Less polar than other options.[9] |
| Ethyl Acetate / Hexane | ~69-77 | A common mixed-solvent system. Dissolve in minimal hot ethyl acetate and add hot hexane until the solution becomes cloudy, then cool.[13] |
Protocol: Recrystallization from Aqueous Ethanol
-
Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to boiling (using a steam bath or heating mantle) with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While maintaining the high temperature, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (use the same ratio as your final crystallization solvent).
-
Drying: Dry the purified crystals under vacuum.
Purification Strategy 3: Column Chromatography
Expertise & Rationale: Column chromatography offers the highest resolution for separating complex mixtures but is often more resource-intensive.[14] For this compound, its high polarity means it will bind strongly to a polar stationary phase like silica gel. This strong interaction can lead to poor separation and "tailing" of the compound's band on the column.
Trustworthiness through Self-Validation: The key to successful chromatography of carboxylic acids is to suppress the deprotonation of the -COOH group on the slightly acidic silica surface. This is achieved by adding a small amount (~0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase.[15] This ensures the compound remains in its neutral, less polar form, leading to sharper peaks and better separation.
Workflow: Column Chromatography Purification
Caption: Workflow for purification via silica gel column chromatography.
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test solvent systems like ethyl acetate/hexane or dichloromethane/methanol. Add 0.5% acetic acid to all test systems. The ideal system gives the target compound an Rf value of approximately 0.3-0.4.[16]
-
Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using the "wet packing" method with your initial, least polar mobile phase. The amount of silica should be 50-100 times the weight of your crude sample.[14]
-
Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DCM/methanol). Add a small amount of silica gel (2-3x the sample weight) and evaporate the solvent to dryness. This "dry loading" method results in a better separation. Carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions that contain only the pure product. Remove the mobile phase using a rotary evaporator to yield the purified compound. Note: The added acetic acid is volatile and will be removed under vacuum.
Data: Chromatographic Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Starting) | 20-40% Ethyl Acetate in Hexane + 0.5% Acetic Acid |
| Mobile Phase (Polar) | 5-10% Methanol in Dichloromethane + 0.5% Acetic Acid |
| Loading Method | Dry Loading |
| Monitoring | TLC with UV visualization (254 nm) |
Final Purity Assessment & Recommended Workflow
Regardless of the method used, the final purity of the this compound should be confirmed. Standard methods include:
-
High-Performance Liquid Chromatography (HPLC): The most accurate method for quantitative purity assessment.[3][17]
-
Melting Point: A sharp, un-depressed melting point indicates high purity.
-
Nuclear Magnetic Resonance (NMR): To confirm structural identity and the absence of detectable impurities.
For optimal results, a multi-step approach is recommended:
-
Perform an initial bulk purification using Acid-Base Extraction to remove neutral and basic impurities.
-
Follow with Recrystallization from a suitable solvent system to remove closely related acidic impurities and achieve high crystalline purity.
-
Reserve Column Chromatography for instances where extraction and recrystallization fail to provide the desired level of purity or for small-scale purification.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Environmental Monitoring and Assessment. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Srinivasachary, K., et al. (2020). Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Journal of Chemistry. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Stanford University. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]
-
Veeprho. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]
-
Chemdad. (n.d.). 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
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The Strategic Utility of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid in Medicinal Chemistry: Application Notes for the Synthesis of Eltrombopag
Introduction: The Biphenyl Moiety as a Privileged Scaffold
In the landscape of modern drug discovery, certain chemical motifs are recognized for their consistent presence in biologically active molecules. These "privileged scaffolds" serve as versatile frameworks for interacting with a wide array of biological targets. The biphenyl structure is a quintessential example of such a scaffold, offering a unique combination of conformational flexibility and structural rigidity. This allows for precise spatial orientation of functional groups, a critical factor in achieving high-affinity binding to protein targets. The strategic functionalization of the biphenyl core is a cornerstone of rational drug design.
This application note focuses on a highly strategic building block: 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6). This compound is not merely a biphenyl derivative; its specific arrangement of a hydroxyl group, a nitro group, and a carboxylic acid makes it a purpose-built precursor for advanced pharmaceutical synthesis. Primarily, it serves as a key intermediate in the manufacture of Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1][2][3] The carefully placed functional groups on this molecule are latent handles for sequential chemical transformations, allowing for a controlled and efficient assembly of the final complex drug molecule.
This guide will provide a detailed overview of the synthesis of this building block and a comprehensive protocol for its application in the synthesis of Eltrombopag, offering insights into the chemical logic behind each step.
Physicochemical Properties & Data
| Property | Value | Source |
| CAS Number | 376591-95-6 | [1][4][5] |
| Molecular Formula | C₁₃H₉NO₅ | [4][5][6] |
| Molecular Weight | 259.21 g/mol | [4][7] |
| IUPAC Name | 3-(2-hydroxy-3-nitrophenyl)benzoic acid | [4][7] |
| Appearance | Yellow to Brown Solid | [3] |
| Solubility | Soluble in Tetrahydrofuran, Methanol | [3] |
| Storage | Sealed in a dry, room temperature environment | [3] |
Core Application: A Multi-Step Synthesis of Eltrombopag
The primary utility of this compound lies in its role as a central intermediate in the synthesis of Eltrombopag. The synthetic strategy hinges on the sequential manipulation of its functional groups. The nitro group serves as a precursor to a reactive diazonium salt, while the hydroxyl and carboxylic acid moieties are crucial for the final molecule's interaction with the thrombopoietin receptor.
The overall workflow can be visualized as a two-part process:
-
Synthesis of the Building Block: Formation of the core biphenyl structure via a Suzuki-Miyaura coupling reaction.
-
Conversion to Eltrombopag: A three-step sequence involving nitro reduction, diazotization, and azo coupling.
Caption: Overall workflow for Eltrombopag synthesis.
Protocol 1: Synthesis of this compound
This protocol details the formation of the biphenyl backbone using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction joins an aryl halide (a protected 2-bromo-6-nitrophenol) with an arylboronic acid. A benzyl protecting group is suggested for the phenol to prevent side reactions.
Materials:
-
2-(Benzyloxy)-1-bromo-3-nitrobenzene (1.0 equiv)
-
3-Carboxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Dioxane and Water (4:1 solvent mixture)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂) source
Procedure:
-
Suzuki-Miyaura Coupling: a. To a round-bottom flask, add 2-(benzyloxy)-1-bromo-3-nitrobenzene, 3-carboxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine. b. Purge the flask with an inert gas (e.g., nitrogen or argon). c. Add the degassed dioxane/water solvent mixture. d. Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS. e. Upon completion, cool the mixture to room temperature and dilute with water. f. Acidify the aqueous layer to pH 2-3 with 1 M HCl. g. Extract the product with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.
-
Deprotection (Hydrogenolysis): a. Dissolve the crude protected biphenyl in methanol. b. Carefully add 10% Pd/C catalyst to the solution. c. Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker). d. Stir vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). e. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. f. Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Causality and Insights:
-
Protection: The phenolic hydroxyl group is protected as a benzyl ether to prevent it from interfering with the catalytic cycle of the Suzuki reaction.
-
Catalyst System: The Pd(OAc)₂/PPh₃ system is a common and effective catalyst for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[8]
-
Base: Potassium carbonate is used to activate the boronic acid, forming a more nucleophilic boronate species which is essential for the transmetalation step.[8]
-
Deprotection: Hydrogenolysis is a clean and efficient method for removing the benzyl protecting group. The reaction is highly selective and typically proceeds with high yield.
Protocol 2: Conversion of the Building Block to Eltrombopag
This section details the three-step sequence to convert the title building block into the final active pharmaceutical ingredient.
Caption: Three-step conversion to Eltrombopag.
Step 2a: Nitro Group Reduction
Materials:
-
This compound (1.0 equiv)
-
Palladium on carbon (10% Pd/C, ~5 mol%)
-
Methanol or Ethanol
-
Ammonium formate (optional, for transfer hydrogenation) or Hydrogen gas (H₂)
Procedure:
-
Dissolve the nitro-biphenyl starting material in methanol.
-
Carefully add 10% Pd/C to the flask.
-
Place the mixture under a hydrogen atmosphere and stir vigorously at room temperature for 2-4 hours.[9]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction through Celite, wash the pad with methanol, and concentrate the filtrate to yield 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which is often used directly in the next step without extensive purification.
Step 2b: Diazotization
Materials:
-
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv)
-
1 M Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂, 1.05 equiv)
-
Ice bath
Procedure:
-
Suspend the amino-biphenyl intermediate in 1 M HCl in a flask.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes. The resulting diazonium salt solution is highly reactive and should be used immediately in the next step.
Step 2c: Azo Coupling
Materials:
-
Freshly prepared diazonium salt solution (from Step 2b)
-
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (1.0 equiv)
-
Sodium hydroxide (NaOH) or other suitable base
-
Methanol or appropriate solvent
Procedure:
-
In a separate flask, dissolve the pyrazole coupling partner in methanol and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the pyrazole solution.
-
Adjust the pH of the reaction mixture to be slightly basic (pH 8-9) by the slow addition of a cold aqueous NaOH solution. A deep red/orange precipitate should form.
-
Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold methanol.
-
Dry the solid under vacuum to yield crude Eltrombopag. Further purification, often involving salt formation (e.g., with ethanolamine to form Eltrombopag olamine), can be performed as needed.[10]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through standard analytical techniques at each stage.
-
TLC/LC-MS: Essential for monitoring reaction completion at each step. The significant change in polarity from the nitro compound to the amino compound, and the large mass change upon coupling, provide clear indicators of transformation.
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized building block and the final Eltrombopag product. The disappearance of the benzyl protecting group signals after hydrogenolysis and the appearance of the pyrazole and dimethylphenyl signals in the final product are key validation points.
-
Melting Point: Comparison of the melting point of the synthesized material with literature values provides a quick check of purity.
Conclusion
This compound is a premier example of a rationally designed building block in medicinal chemistry. Its pre-installed and differentially reactive functional groups allow for a logical and high-yielding synthetic route to the complex drug molecule Eltrombopag. The protocols provided herein offer a robust framework for researchers and drug development professionals to utilize this versatile intermediate, underscoring the power of strategic building block design in modern pharmaceutical synthesis.
References
-
Veeprho: this compound | CAS 376591-95-6. Details the role of the compound as a reference material in drug applications for Eltrombopag and provides chemical properties. [Link]
-
Pharmaffiliates: this compound. Lists chemical properties and identifies the compound in relation to Eltrombopag. [Link]
-
Imaginechem: 2' -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6). Describes the compound as an intermediate for Eltrombopag and N-Hydroxy Eltrombopag synthesis. [Link]
- Google Patents: WO2015111085A2 - Processes for the preparation of eltrombopag and pharmaceutically acceptable salts, solvates and intermediates thereof.
- Google Patents: CN104725318A - Synthetic method of eltrombopag olamine.
-
PubChem: 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid. Provides comprehensive chemical data and identifiers for the compound. [Link]
-
Asian Publication Corporation: Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Discusses the synthesis of Eltrombopag and the origin of related impurities, mentioning the use of protected 2-bromo-6-nitro phenol in a Suzuki coupling. [Link]
-
Organic Chemistry Portal: Suzuki Coupling. Details the mechanism and general conditions for the Suzuki-Miyaura coupling reaction. [Link]
-
Oakwood Chemical: this compound. Lists basic properties of the chemical compound. [Link]
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Application Notes and Protocols: Strategic Derivatization of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid for Enhanced Bioassay Performance
Introduction: Unlocking the Therapeutic Potential of a Biphenyl Scaffold
The compound 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is a unique chemical entity possessing a trifecta of functional groups: a biphenyl core, a phenolic hydroxyl group, a nitro group, and a carboxylic acid.[1][2][3][4][5] This structural complexity suggests a high potential for diverse biological activities. The biphenyl moiety is a common scaffold in many pharmacologically active molecules. The nitroaromatic group is known to be a key feature in some antimicrobial and anticancer agents, often exerting its effect through bioreduction.[6][7][8][9][10] The phenolic and carboxylic acid groups provide reactive handles for chemical modification, allowing for the modulation of the molecule's physicochemical properties to enhance its biological efficacy and suitability for various bioassays.[11][12][13][14][15]
Derivatization, the strategic chemical modification of a compound, is a cornerstone of modern drug discovery.[12][13][14][15] It allows researchers to fine-tune properties such as solubility, cell permeability, metabolic stability, and target-binding affinity.[12][15] For this compound, derivatization of the carboxylic acid and phenolic hydroxyl groups can lead to a library of esters, amides, and ethers with potentially improved performance in anticancer, antimicrobial, and anti-inflammatory bioassays.[11][16]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into detailed protocols for chemical modification and subsequent screening in a suite of relevant in vitro bioassays, explaining the scientific rationale behind each experimental choice.
Rationale for Derivatization: A Multi-pronged Approach
The primary objectives for derivatizing this compound are:
-
To Modulate Lipophilicity: The parent compound's polarity, due to the carboxylic acid and phenol groups, might limit its ability to cross cellular membranes. Converting these groups to esters, ethers, or amides can increase lipophilicity, potentially enhancing cellular uptake and bioavailability.
-
To Explore Structure-Activity Relationships (SAR): Creating a library of derivatives with varying substituents allows for a systematic investigation of how different chemical features influence biological activity. This is crucial for identifying the key structural motifs responsible for a desired therapeutic effect.[16]
-
To Improve Metabolic Stability: The carboxylic acid and phenol groups can be sites of metabolic conjugation (e.g., glucuronidation), leading to rapid clearance of the compound in vivo. Derivatization can mask these sites, potentially increasing the compound's metabolic half-life.
-
To Enhance Target Interaction: Modification of the functional groups can introduce new hydrogen bond donors or acceptors, or alter the overall shape of the molecule, leading to improved binding affinity with a biological target.
The following diagram illustrates the strategic derivatization pathways for this compound.
Caption: Derivatization workflow for this compound.
Part 1: Derivatization Protocols
This section provides detailed, step-by-step protocols for the synthesis of ester, amide, and ether derivatives of this compound.
Protocol 1: Esterification of the Carboxylic Acid Group (Steglich Esterification)
This protocol utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for the mild and efficient esterification of the carboxylic acid, even with sterically hindered alcohols.[17][18]
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, isopropanol, benzyl alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DCM.
-
Add 1.2 equivalents of the desired alcohol and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Slowly add 1.1 equivalents of DCC dissolved in a minimal amount of anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
| Reagent | Molar Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Starting material |
| Alcohol | 1.2 | Forms the ester |
| DCC | 1.1 | Carbodiimide coupling agent |
| DMAP | 0.1 | Catalyst |
Protocol 2: Amide Synthesis from the Carboxylic Acid Group
This two-step protocol involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine. This method is robust and generally provides high yields.[19]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine of choice (e.g., propylamine, aniline, morpholine)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
Step A: Acyl Chloride Formation
-
In a round-bottom flask equipped with a reflux condenser, suspend 1 equivalent of this compound in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-4 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.
-
Carefully remove the excess thionyl chloride under reduced pressure.
Step B: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.2 equivalents of the desired amine and 1.5 equivalents of triethylamine (or pyridine) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by recrystallization or column chromatography.
| Reagent | Molar Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Starting material |
| Thionyl Chloride | Excess | Forms acyl chloride |
| Amine | 1.2 | Forms the amide |
| Triethylamine | 1.5 | Base to neutralize HCl |
Protocol 3: Etherification of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)
This classic method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[20][21]
Materials:
-
This compound (or its ester/amide derivative)
-
Alkyl halide of choice (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of the starting material (the parent acid or a derivative) in anhydrous acetone or DMF.
-
Add 1.5 equivalents of powdered potassium carbonate (or 1.1 equivalents of NaH if using DMF).
-
Add 1.2 equivalents of the desired alkyl halide.
-
Heat the mixture to reflux and stir for 6-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by column chromatography or recrystallization.
| Reagent | Molar Equivalents | Purpose |
| Phenolic Compound | 1.0 | Starting material |
| Alkyl Halide | 1.2 | Alkylating agent |
| K₂CO₃ or NaH | 1.5 or 1.1 | Base to deprotonate phenol |
Part 2: Bioassay Protocols
This section outlines protocols for in vitro screening of the synthesized derivatives for anticancer, antimicrobial, and anti-inflammatory activities.
Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for screening anticancer drugs.[22]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Caption: Workflow for the MTT anticancer assay.
Protocol 5: Antimicrobial Activity Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized derivatives dissolved in DMSO
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
| Parameter | Bacteria | Fungi |
| Strains | S. aureus, E. coli | C. albicans |
| Medium | Mueller-Hinton Broth | RPMI-1640 |
| Incubation | 37°C, 18-24h | 30°C, 24-48h |
| Control | Ciprofloxacin | Fluconazole |
Protocol 6: In Vitro Anti-inflammatory Activity Screening (Protein Denaturation Assay)
This assay evaluates the ability of a compound to inhibit the denaturation of proteins, a process implicated in inflammatory diseases.[24][25]
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Synthesized derivatives dissolved in DMSO
-
Positive control (e.g., diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations, albumin solution, and PBS.
-
A control group consists of the albumin solution and PBS without the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the turbidity of the solutions by reading the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Conclusion and Future Perspectives
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for synthesizing a library of derivatives and screening them for anticancer, antimicrobial, and anti-inflammatory activities. The data generated from these assays will be instrumental in establishing structure-activity relationships and identifying lead compounds for further preclinical development. Future work should focus on expanding the derivative library with more diverse chemical functionalities and exploring their mechanisms of action in more detail.
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Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. Available at: [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Available at: [Link]
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In Vitro Bioassay Techniques for Anticancer Drug Discovery and Develop - Routledge. Available at: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]
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Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]
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In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. Available at: [Link]
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Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]
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Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]
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Short-term bioassays of nitro derivatives of benzo[a]pyrene and perylene - PubMed. Available at: [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. Available at: [Link]
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Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis | Environmental Science & Technology - ACS Publications. Available at: [Link]
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Derivatization – Knowledge and References - Taylor & Francis. Available at: [Link]
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Synthesis of amides directly from carboxylic acids and hydrazines - RSC Publishing. Available at: [Link]
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Screening of small-molecule library for novel antibacterials. (a)... - ResearchGate. Available at: [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]
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An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads - Analyst (RSC Publishing). Available at: [Link]
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Synthesis and biological evaluation of 12 allenic aromatic ethers - PubMed. Available at: [Link]
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(PDF) Bioassays for Anticancer Activities - ResearchGate. Available at: [Link]
- Method for esterifying hindered carboxylic acids - European Patent Office - Googleapis.com.
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Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC - NIH. Available at: [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]
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High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PubMed Central. Available at: [Link]
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Making Amides from Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
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Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Available at: [Link]
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CHEMICAL DERIVATIZATION OF PHYTOCHEMICALS: A CONSTANT SOURCE OF NEW DRUG MOLECULES - IIP Series. Available at: [Link]
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(PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - ResearchGate. Available at: [Link]
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High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PubMed. Available at: [Link]
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Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI. Available at: [Link]
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Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Available at: [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI. Available at: [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. Available at: [Link]
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A Method for the Esterification of Hindered Acids1 | The Journal of Organic Chemistry. Available at: [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. Available at: [Link]
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Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC - PubMed Central. Available at: [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]
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The Application of Chemical Derivatization to Clinical Drug Analysis - PubMed. Available at: [Link]
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Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent - ResearchGate. Available at: [Link]
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Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. Available at: [Link]
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2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem. Available at: [Link]
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Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed. Available at: [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC. Available at: [Link]
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed. Available at: [Link]
-
2-Hydroxy-3-nitro-(1, 1-biphenyl)-3-carboxylic acid 376591-95-6 - Sinoway. Available at: [Link]
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This compound - Pharmaffiliates. Available at: [Link]
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Application Notes and Protocols for Reactions Involving 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid
Introduction: A Versatile Scaffold in Medicinal Chemistry and Materials Science
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is a highly functionalized biaryl compound that serves as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a nitro group across a biphenyl framework makes it a versatile precursor for a variety of chemical transformations. This compound is notably a key intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] The strategic positioning of its functional groups allows for selective modifications, opening avenues for the development of novel pharmaceuticals, agrochemicals, and functional materials.
This application note provides detailed experimental protocols for three key transformations of this compound: the reduction of the nitro group, esterification of the carboxylic acid, and amide coupling. These protocols are designed for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental choices, methods for reaction monitoring, and techniques for product purification and characterization.
Safety First: Handling Nitroaromatic Compounds
Nitroaromatic compounds, including this compound, require careful handling due to their potential toxicity and, in some cases, explosive nature when heated.[3][4]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a suitable choice) when handling the compound and its reagents.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[7]
-
Disposal: Dispose of all chemical waste, including unused reagents and reaction byproducts, in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be kept separate.[5][8]
Protocol I: Reduction of the Nitro Group to an Amine
The reduction of the nitro group to a primary amine is a fundamental transformation, often representing a crucial step in multi-step syntheses. This protocol details a catalytic hydrogenation method, a widely used and efficient procedure for this conversion.
Rationale for Experimental Choices
Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and high-yielding method for the reduction of nitro groups.[9] The use of a hydrogen source, in this case, hydrogen gas, allows for the selective reduction of the nitro group without affecting the carboxylic acid or hydroxyl functionalities. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under these reaction conditions.
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for the catalytic hydrogenation of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1.0 g of this compound in 20 mL of methanol.
-
Catalyst Addition: Carefully add 0.1 g of 10% palladium on carbon (10 wt% loading) to the solution.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored periodically.
-
Monitoring: Withdraw a small aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and spot it on a TLC plate. A suitable mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v with a few drops of acetic acid).[1][10] The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is progressing. HPLC can also be used for more quantitative monitoring.[11]
-
Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with a small amount of methanol. Concentrate the filtrate under reduced pressure to yield the crude 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.
Protocol II: Steglich Esterification of the Carboxylic Acid
The esterification of the carboxylic acid group can be challenging due to steric hindrance from the adjacent biphenyl ring. The Steglich esterification is a mild and effective method for forming esters under neutral conditions, making it ideal for substrates with sensitive functional groups.[4][12]
Rationale for Experimental Choices
This protocol employs dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid.[4] 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction and improve the yield, especially with sterically hindered acids.[13][14] Dichloromethane (DCM) is a common aprotic solvent for this reaction.
Experimental Workflow: Steglich Esterification
Caption: Workflow for the Steglich esterification of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of this compound (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM), add the desired alcohol (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.1 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitoring: The reaction progress can be monitored by TLC using a mobile phase such as ethyl acetate/hexanes (e.g., 3:7 v/v).[1] The formation of the less polar ester product will be observed.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the precipitate with a small amount of DCM.
-
Purification: Transfer the filtrate to a separatory funnel and wash successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol III: Amide Coupling using EDC/HOBt
Amide bond formation is one of the most important reactions in medicinal chemistry. This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) for the efficient coupling of the carboxylic acid with a primary or secondary amine.[3][15][16]
Rationale for Experimental Choices
EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed by aqueous work-up.[16] HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.[15][17] A tertiary amine base, such as diisopropylethylamine (DIPEA), is often included to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
Experimental Workflow: Amide Coupling
Caption: Workflow for the EDC/HOBt mediated amide coupling of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol), the desired amine (1.1 mmol), and 1-hydroxybenzotriazole (HOBt, 1.2 mmol) in 10 mL of dimethylformamide (DMF).
-
Base Addition: Add diisopropylethylamine (DIPEA, 2.0 mmol) to the mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 mmol) in one portion.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexanes, 1:1 v/v) or HPLC.[1][11]
-
Work-up: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Product Characterization
The successful synthesis of the desired products should be confirmed by standard analytical techniques.
| Technique | Expected Observations for Carboxylic Acid Derivatives |
| ¹H NMR | The disappearance of the broad carboxylic acid proton signal (typically >10 ppm).[18][19] Appearance of new signals corresponding to the ester or amide moiety. |
| ¹³C NMR | A shift in the carbonyl carbon signal (typically 165-185 ppm for the acid).[18][19] |
| IR Spectroscopy | Disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).[20][21] Appearance of a new C=O stretch for the ester (around 1735 cm⁻¹) or amide (around 1650 cm⁻¹). For the amine product, the appearance of N-H stretching bands (around 3300-3500 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the expected mass of the product. |
Conclusion
This compound is a valuable and versatile starting material. The protocols provided herein offer robust and reproducible methods for its transformation into amines, esters, and amides. By understanding the rationale behind the chosen reagents and conditions, researchers can adapt these procedures to synthesize a wide array of novel compounds for applications in drug discovery and materials science.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxylic Acid Amides: A Privileged Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5879-5939.
- BenchChem. (2025). Application Notes & Protocols: Monitoring the Progress of 1,3-Dibromo-5-nitrobenzene Reactions by TLC and HPLC.
- National Institutes of Health. (n.d.). 4-Nitrobiphenyl. PubChem.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Organic Chemistry Portal. (n.d.).
- Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing.
- Cole-Parmer. (n.d.).
- Organic Syntheses. (n.d.).
- Scribd. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
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- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- PubChem. (n.d.). 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Sigma-Aldrich. (n.d.). This compound.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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- MST.edu. (n.d.).
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- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
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- Wiley. (n.d.).
- University of St Andrews. (n.d.).
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- Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy.
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Application Notes and Protocols for 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid in Drug Discovery
Foreword
In the intricate tapestry of medicinal chemistry and drug discovery, the value of a chemical entity is not always defined by its intrinsic biological activity but sometimes by its pivotal role as a foundational scaffold or a critical intermediate. 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is a prime exemplar of such a molecule. While not a therapeutic agent in itself, its structural motifs—a biphenyl core, a carboxylic acid, a hydroxyl group, and a nitro group—present a fascinating chemical scaffold. Its most prominent and well-documented application lies in its role as a key intermediate in the synthesis of Eltrombopag, a vital medicine for treating thrombocytopenia. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive understanding of this molecule, from its established synthetic utility to its hypothetical potential in broader drug discovery campaigns.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring the quality of the final active pharmaceutical ingredient (API).
| Property | Value | Source |
| CAS Number | 376591-95-6 | [1][2] |
| Molecular Formula | C13H9NO5 | [1][3] |
| Molecular Weight | 259.21 g/mol | [1][3] |
| Appearance | Yellow to Brown solid | [1] |
| Purity | ≥98.0% | [1] |
| Solubility | Soluble in Tetrahydrofuran, Methanol | [1] |
| Density | 1.5 g/cm³ | [1] |
| Boiling Point | 452.2 °C at 760 mmHg | [1] |
| Flash Point | 193.8±15.8℃ | [1] |
| IUPAC Name | 3-(2-hydroxy-3-nitrophenyl)benzoic acid | [3] |
Established Application: A Key Intermediate in Eltrombopag Synthesis
The primary and most significant application of this compound in drug discovery is its use as a crucial intermediate in the synthesis of Eltrombopag.[1][4][5] Eltrombopag is a small-molecule thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia (low platelet count).[4] The synthesis of Eltrombopag from this intermediate involves several key transformations, conceptually outlined below.
Conceptual Synthetic Pathway Overview
The journey from this compound to Eltrombopag involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the final complex heterocyclic structure of the drug.
Caption: Conceptual workflow for the synthesis of Eltrombopag from its nitro intermediate.
Quality Control Protocol for Pharmaceutical Synthesis
Given its role as a starting material for an API, ensuring the purity and identity of this compound is a critical GMP (Good Manufacturing Practice) requirement.
Protocol 3.1: Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to identify any potential impurities.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Reference standard of this compound (≥99.5% purity)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a final concentration of 1 mg/mL.
-
Prepare a reference standard solution at the same concentration.
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Analysis:
-
Inject the reference standard to determine the retention time.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Self-Validation: The system suitability is confirmed by multiple injections of the reference standard, ensuring reproducibility of retention time and peak area. The peak shape should be symmetrical.
Hypothetical Applications in Exploratory Drug Discovery
While its primary role is as a synthetic intermediate, the structural features of this compound suggest it could serve as a starting point or fragment for developing novel therapeutic agents. It is crucial to underscore that the following applications are hypothetical and would require experimental validation.
Scaffold for Novel Anti-inflammatory Agents
The biphenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6] The carboxylic acid group is often essential for the activity of these drugs.
Potential as a URAT1 Inhibitor Precursor
Recent studies have shown that biphenyl carboxylic acid derivatives can be potent inhibitors of urate transporter 1 (URAT1), a target for the treatment of gout and hyperuricemia.[7] The core structure of this compound could be chemically modified to explore this therapeutic area.
Foundation for Anticancer Drug Candidates
The biphenyl scaffold is also present in some anticancer agents.[8] The nitro group, while often associated with toxicity, can also be exploited for selective activation in the hypoxic environment of tumors, making it a potential feature for hypoxia-activated prodrugs.[9][10]
Protocols for Hypothetical Screening
To explore the potential biological activities of this compound, the following generic screening protocols can be adapted.
Protocol 5.1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of cyclooxygenase, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add assay buffer, heme, and the enzyme to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value.
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 5.2: Cell Viability Assay (e.g., MTT Assay)
Objective: To evaluate the cytotoxic effects of the compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value.
Safety and Handling Considerations
Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic.[9][10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a molecule of significant industrial importance in the pharmaceutical sector, primarily due to its role as a key building block in the synthesis of Eltrombopag. While its direct biological activities are not extensively documented, its chemical structure holds potential for its use as a scaffold in the design of novel therapeutic agents targeting a range of diseases, from inflammatory conditions to cancer. The protocols outlined in this guide provide a framework for both the quality control of this intermediate in its established synthetic route and for the exploratory screening of its hypothetical biological activities. As with any compound containing a nitro group, careful consideration of its potential toxicity is warranted in any new drug discovery endeavor.
References
-
2' -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6). (n.d.). Fengchen Group Co., Ltd. Retrieved from [Link]
-
The Crucial Role of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.
-
New Advances in Synthetic Chemistry to Accelerate Drug Discovery. (2024, October 15). YouTube. Retrieved from [Link]
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023, November 3). MDPI. Retrieved from [Link]
- Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. (n.d.). Google Patents.
-
This compound | CAS 376591-95-6. (n.d.). Veeprho. Retrieved from [Link]
-
Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024, January 12). MDPI. Retrieved from [Link]
-
Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved from [Link]
-
Nitro-Group-Containing Drugs. (2019, March 28). PubMed. Retrieved from [Link]
-
2-Hydroxy-3-nitro-(1, 1-biphenyl)-3-carboxylic acid 376591-95-6. (n.d.). Sinoway. Retrieved from [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI. Retrieved from [Link]
-
2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712. (n.d.). PubChem. Retrieved from [Link]
-
4′-Hydroxybiphenyl-4-carboxylic acid. (n.d.). PMC - NIH. Retrieved from [Link]
-
This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432. (n.d.). PubChem. Retrieved from [Link]
-
Biological Activity COX-1-Inhibitor. (n.d.). Dr. Duke's Phytochemical and Ethnobotanical Databases. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6). This crucial intermediate, notably used in the synthesis of Eltrombopag derivatives, presents unique challenges in its preparation.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize the synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will focus on the widely adopted Suzuki-Miyaura cross-coupling reaction, providing expert insights grounded in established chemical principles.
The Synthetic Challenge: An Overview
The construction of the biaryl scaffold of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] The reaction involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
The primary synthetic route involves the coupling of 3-Bromobenzoic acid with (2-hydroxy-3-nitrophenyl)boronic acid .
While robust, the Suzuki coupling is a complex catalytic system where minor variations in conditions can significantly impact the outcome.[4] The presence of three distinct functional groups (carboxylic acid, hydroxyl, and nitro) on the coupling partners requires careful optimization to avoid side reactions and ensure high yields.
Recommended Experimental Protocol
This section provides a baseline protocol for a 10 mmol scale synthesis. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and side reactions.
Table 1: Reagent and Reaction Parameters
| Component | Compound Name | CAS No. | MW ( g/mol ) | Equivalents | Amount |
| Aryl Halide | 3-Bromobenzoic acid | 585-76-2 | 201.02 | 1.0 | 2.01 g (10 mmol) |
| Boronic Acid | (2-hydroxy-3-nitrophenyl)boronic acid | 313545-34-5 | 182.95 | 1.2 | 2.19 g (12 mmol) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 347 mg (0.3 mmol) |
| Base | Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 4.15 g (30 mmol) |
| Solvent | 1,4-Dioxane / Water | 123-91-1 / 7732-18-5 | - | - | 80 mL / 20 mL |
| Temperature | - | - | - | - | 90-95 °C |
| Time | - | - | - | - | 12-18 hours |
Step-by-Step Methodology:
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 3-bromobenzoic acid (2.01 g), (2-hydroxy-3-nitrophenyl)boronic acid (2.19 g), and potassium carbonate (4.15 g).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (80 mL) and water (20 mL) via cannula or syringe. Stir the mixture to dissolve the reagents.
-
Degassing: Bubble nitrogen gas through the stirred solution for 20-30 minutes to thoroughly remove any dissolved oxygen. This step is critical for catalyst longevity.
-
Catalyst Addition: Under a positive flow of nitrogen, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (347 mg). The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-bromobenzoic acid is consumed (typically 12-18 hours).
-
Work-up (Acid-Base Extraction):
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and add 100 mL of water.
-
Wash the aqueous mixture with ethyl acetate (2 x 50 mL) to remove non-acidic impurities (like triphenylphosphine oxide). Discard the organic layers.
-
Carefully acidify the aqueous layer to pH ~2 with 2M HCl. The product will precipitate as a yellow solid.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
-
Purification:
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
For higher purity, recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction has stalled, or the yield is very low, with significant starting material remaining. What went wrong?
A: This is the most frequent issue and can stem from several sources related to the catalytic cycle.
-
Cause 1: Inactive Catalyst. The Pd(0) catalyst is sensitive to oxygen. Insufficient degassing of the solvent and reaction vessel is the primary cause of catalyst deactivation.
-
Solution: Ensure all solvents are rigorously degassed before adding the catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. For stubborn cases, consider using a more robust catalyst system, such as Pd(dppf)Cl₂.
-
-
Cause 2: Incorrect Base. The base is crucial for activating the boronic acid to facilitate transmetalation.[5] Weaker bases may not be effective.
-
Solution: While K₂CO₃ is generally effective, switching to a stronger base like potassium phosphate (K₃PO₄) can improve yields, especially if one of the coupling partners is electronically deactivated.
-
-
Cause 3: Low Reaction Temperature. The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and requires sufficient thermal energy.
-
Solution: Ensure the internal reaction temperature reaches the target of 90-95 °C. A lower temperature will result in a significantly slower reaction rate.
-
Q2: I'm observing a significant amount of a symmetrical biphenyl byproduct derived from my boronic acid (homocoupling). How can I prevent this?
A: Homocoupling of the boronic acid is another oxygen-mediated side reaction.
-
Cause: The presence of oxygen can promote the oxidative coupling of two boronic acid molecules.
-
Solution 1: Rigorous Inert Conditions. As with catalyst deactivation, the best defense is a scrupulously maintained inert atmosphere.
-
Solution 2: Adjust Stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can favor homocoupling. Ensure your stoichiometry is correct.
-
Solution 3: Change Catalyst. Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening alternative catalysts and ligands is advisable.
-
Q3: My aryl bromide is being consumed, but a major byproduct is benzoic acid (dehalogenation) instead of the target product. Why?
A: Dehalogenation is a known side reaction in Suzuki couplings where the halide is replaced by a hydrogen atom.[4]
-
Cause: This occurs when the palladium-aryl intermediate reacts with a hydride source in the mixture before it can couple with the boronic acid. Solvents like alcohols or certain bases can act as hydride donors.[4]
-
Solution 1: Solvent Choice. While aqueous mixtures are common, ensure the organic solvent is aprotic and free of contaminants. Toluene or 1,4-dioxane are generally safe choices.
-
Solution 2: Base Selection. Avoid using amine bases if dehalogenation is a problem. Stick to inorganic bases like carbonates or phosphates.
-
Q4: My work-up is complicated, and I'm losing a lot of product during purification. Are there better methods?
A: The product's dual functionality (acidic carboxylic acid and acidic phenol) can complicate purification.
-
Cause 1: Inefficient Acid-Base Extraction. If the pH is not controlled correctly, you can lose the product.
-
Solution: During the basic wash, ensure the pH is high enough (~10-11) to deprotonate the carboxylic acid but not so high that it causes decomposition. When re-acidifying, ensure the pH is low enough (~2) to fully protonate both the carboxylic acid and the phenol for efficient extraction into the organic solvent.
-
-
Cause 2: Decomposition on Silica Gel. The acidic nature of silica gel can sometimes lead to decomposition of sensitive compounds.
-
Solution: If you suspect decomposition during column chromatography, prioritize recrystallization. The crude product is often a solid that can be purified effectively this way. If chromatography is necessary, consider using a deactivated silica gel or a different stationary phase like alumina.
-
Visualizing the Process
Understanding the underlying mechanisms and troubleshooting logic is key to mastering the synthesis.
Frequently Asked Questions (FAQs)
-
Q: Can I use an aryl chloride instead of an aryl bromide? A: Aryl chlorides are less reactive than bromides due to the stronger C-Cl bond, making oxidative addition more difficult.[6] Standard catalysts like Pd(PPh₃)₄ may give low yields. To use aryl chlorides, you typically need more specialized, electron-rich bulky phosphine ligands (e.g., Buchwald or Fu ligands) and potentially higher temperatures.
-
Q: How critical is the ratio of organic solvent to water? A: The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. The organic solvent ensures the solubility of the organic coupling partners and the catalyst. The ratio can be important; too little water may lead to poor base solubility, while too much can cause catalyst precipitation or hydrolysis side reactions. A ratio of 4:1 to 5:1 (organic:water) is a good starting point.[7]
-
Q: My boronic acid appears to be degrading on the shelf. How can I check its quality? A: Boronic acids can undergo dehydration to form cyclic boroxines or decomposition over time. It's best to use fresh, high-purity boronic acid. If you suspect degradation, you can check its purity by NMR or verify its melting point. Using slightly degraded boronic acid is a common cause of low yields.
References
-
Chemdad, "2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID," Chongqing Chemdad Co., Ltd. [Online]. Available: [Link]
- Google Patents, "Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst," CN102351620A. [Online].
-
ACS Publications, "Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase," The Journal of Organic Chemistry. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Online]. Available: [Link]
-
Beilstein Journals, "Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates," Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Online]. Available: [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Online]. Available: [Link]
-
Veeprho, "this compound," Veeprho. [Online]. Available: [Link]
- Google Patents, "Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid," CN105801444A. [Online].
-
ChemistryViews, "Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning," ChemistryViews. [Online]. Available: [Link]
-
PubMed Central, "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents," PubMed Central. [Online]. Available: [Link]
-
A. F. Littke and G. C. Fu, "A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids," Angewandte Chemie International Edition, vol. 37, no. 24, pp. 3387-3388, 1998. Available: [Link]
-
MDPI, "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," Molecules, vol. 24, no. 5, p. 835, 2019. [Online]. Available: [Link]
Sources
- 1. 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. veeprho.com [veeprho.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is often accomplished via Suzuki-Miyaura cross-coupling. Given the polyfunctional nature of the target molecule, several side reactions can occur, leading to reduced yields and purification challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound involves the formation of a C-C bond between two substituted benzene rings. The Suzuki-Miyaura reaction is a powerful and versatile method for such transformations.[1][2][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide.[4]
The primary synthetic routes for the target molecule are:
-
Route A: Coupling of 3-halobenzoic acid with 2-hydroxy-3-nitrophenylboronic acid.
-
Route B: Coupling of 3-boronobenzoic acid with a 2-halo-6-nitrophenol.
Both routes are viable, but each presents a unique set of challenges due to the presence of the hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) functional groups. These groups can influence the electronic and steric properties of the reactants and participate in or interfere with the catalytic cycle.
Visualizing the Reaction and Potential Pitfalls
To better understand the process, let's visualize the intended reaction pathway and the common side reactions that can compete with it.
Caption: Desired Suzuki coupling pathway and competing side reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems.
Low or No Product Formation
Q1: My reaction shows very low conversion to the desired product, with starting materials remaining. What are the likely causes?
A1: Low conversion is a frequent issue and can stem from several factors, particularly related to catalyst activity and the nature of your substrates.
-
Catalyst Inactivation: The carboxylic acid and phenolic hydroxyl groups can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]
-
Expert Insight: The acidity of both the phenol and carboxylic acid means that under basic conditions, they will be deprotonated to a phenoxide and a carboxylate. These anionic species can bind strongly to the palladium catalyst, hindering its activity.
-
Troubleshooting:
-
Protecting Groups: Consider protecting the hydroxyl or carboxylic acid group. For instance, the carboxylic acid can be converted to an ester, which can be hydrolyzed post-coupling. While adding steps, this can significantly improve the yield of the coupling reaction.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These can promote the desired reductive elimination and reduce catalyst inhibition.
-
Base Selection: Use a weaker, non-coordinating base. While a base is necessary for transmetalation, strong bases can exacerbate catalyst inhibition by the acidic protons.[6] Consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.[7]
-
-
-
Steric Hindrance: The ortho position of the hydroxyl and nitro groups can sterically hinder the approach of the coupling partners to the palladium center. This is a well-documented challenge in Suzuki couplings.[1]
-
Troubleshooting:
-
More Active Catalyst Systems: Utilize modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are designed to be more active and overcome steric challenges.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful that higher temperatures can also promote side reactions.
-
-
-
Inefficient Oxidative Addition or Transmetalation:
-
Oxidative Addition: The electron-withdrawing nature of the nitro and carboxylic acid groups can make the aryl halide more reactive towards oxidative addition. However, if your aryl halide is a chloride, it will be less reactive than a bromide or iodide.[2]
-
Transmetalation: The electron-withdrawing nitro group on the boronic acid partner can slow down the transmetalation step.[1]
-
Troubleshooting:
-
Choice of Halide: If possible, use an aryl iodide or bromide instead of a chloride for the aryl halide partner.
-
Boronic Ester: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid. Boronic esters can exhibit different reactivity profiles and may be more stable under the reaction conditions.[8]
-
-
Identification and Mitigation of Side Products
Q2: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid starting material. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[9]
-
Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[9]
-
Troubleshooting Protocol:
-
Degassing: Thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of an inert gas.
-
Catalyst Choice: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species.
-
Reaction Sequence: Add the boronic acid to the reaction mixture after the other components have been heated under an inert atmosphere for a short period. This can help to ensure the catalyst is in its active Pd(0) state before the boronic acid is introduced.
-
Q3: My mass spectrometry data shows a peak corresponding to my starting boronic acid with the boronic acid group replaced by a hydrogen. What is this side reaction and how do I minimize it?
A3: This side product is the result of protodeborylation , where the C-B bond is cleaved and replaced by a C-H bond. This is a known decomposition pathway for boronic acids, especially under basic conditions.[10]
-
Causality: The presence of water and a base can facilitate the hydrolysis of the boronic acid. Electron-withdrawing groups on the aryl ring can sometimes increase the rate of protodeborylation.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your solvents using appropriate methods and ensure your base is anhydrous.
-
Base Selection: A milder base such as K₃PO₄ or Cs₂CO₃ may be less prone to promoting protodeborylation compared to strong aqueous bases.
-
Boronic Esters: As mentioned before, using a more stable boronic ester can mitigate this side reaction.[8]
-
Base-Free Conditions: For highly sensitive substrates, consider a base-free Suzuki coupling protocol, which may involve the use of a Lewis acid to promote transmetalation.[11]
-
Q4: I am observing a byproduct where the halogen on my aryl halide has been replaced by a hydrogen. What is causing this?
A4: This is a dehalogenation side reaction.
-
Causality: This can occur through various mechanisms, including the presence of hydride sources in the reaction mixture (e.g., from certain bases or solvents) or through a competing catalytic cycle where a hydride is transferred to the palladium intermediate.
-
Troubleshooting:
-
Solvent Choice: Avoid protic solvents like alcohols if dehalogenation is a significant issue.
-
Base Purity: Ensure your base is free from impurities that could act as hydride donors.
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Experimenting with different ligands may be beneficial.
-
| Side Reaction | Common Cause(s) | Recommended Solution(s) |
| Homocoupling | Oxygen, Pd(II) catalyst | Thoroughly degas, use inert atmosphere, use Pd(0) catalyst |
| Protodeborylation | Water, strong base | Use anhydrous conditions, milder base, or boronic esters |
| Dehalogenation | Hydride impurities, protic solvents | Use aprotic solvents, ensure pure reagents |
| Catalyst Inhibition | Acidic protons (-COOH, -OH) | Protect acidic groups, use bulky ligands, weaker base |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a general starting point; optimization will be necessary.
-
Reaction Setup:
-
To an oven-dried flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (1-5 mol%) and ligand under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to ensure the carboxylic acid is protonated.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization. Given the polar nature of the product, a polar stationary phase (like silica gel) with a relatively polar eluent system will likely be required.
-
Visualization of Troubleshooting Logic
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
-
Suzuki, A. (1985). Organoboron compounds in new organic syntheses. Pure and Applied Chemistry, 57(12), 1749-1758. [Link]
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from Harvard University Chemistry Department. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Baranac-Stojanović, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2244. [Link]
- Sang, R., et al. (2019). Synthesis of Carboxylic Acids by Palladium-Catalyzed Hydroxycarbonylation.
-
Knapp, D. M., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12792-12799. [Link]
- Dounay, A. B., et al. (2010). ChemInform Abstract: Highly Selective Palladium-Catalyzed Suzuki-Miyaura Monocoupling Reactions of Ethene and Arene Derivatives Bearing Two or More Electrophilic Sites. ChemInform, 41(35).
- Franzén, J., et al. (2007). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...
-
Beller, M., et al. (2019). Synthesis of Carboxylic Acids by Palladium-Catalyzed Hydroxycarbonylation. PubMed. [Link]
- Thomas, A. A., et al. (2017). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Beller, M., et al. (2019). Synthesis of Carboxylic Acids by Palladium-Catalyzed Hydroxycarbonylation. Angewandte Chemie, 131(40), 14501-14509.
- Stanisavljević, A., et al. (2024). Solid-state synthesis of polyfunctionalized 2-pyridones and conjugated dienes.
- Wallow, T. I., et al. (1996). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Journal of the American Chemical Society, 118(26), 6296-6297.
- Langer, P., et al. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates.
- Skrydstrup, T., et al. (2015). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. Organic Letters, 17(16), 4054-4057.
-
Oshima, K., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
- Request PDF. (2025).
- MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 23(4), 998.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Degradation Pathways of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Given the limited direct literature on this specific molecule, this guide synthesizes information from studies on analogous compounds, including nitrobiphenyls, nitroaromatics, and biphenyl carboxylic acids, to provide a predictive and practical framework for your experimental work.
Predicted Degradation Pathways
The structure of this compound contains several functional groups that can be susceptible to degradation under various conditions: a nitro group on an aromatic ring, a phenolic hydroxyl group, a carboxylic acid group, and a biphenyl system. The interplay of these groups will dictate the overall stability of the molecule.
Photodegradation
Nitroaromatic compounds are known to undergo photodegradation upon exposure to light, particularly UV radiation. The presence of a phenolic hydroxyl group can further influence the photochemical reactivity.
Predicted Pathway:
-
Nitro Group Reduction: The primary photochemical reaction is often the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group.
-
Hydroxyl Radical Formation: In aqueous environments, sunlight can catalyze the formation of hydroxyl radicals, which can then attack the aromatic rings, leading to hydroxylation or ring cleavage[1].
-
Rearrangement Reactions: Photo-induced rearrangement reactions of the nitro group are also possible.
Caption: Predicted Photodegradation Pathway.
Thermal Degradation
The thermal stability of the molecule is likely to be influenced by the carboxylic acid and nitro groups.
Predicted Pathway:
-
Decarboxylation: Carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the loss of CO2 and the formation of 2-hydroxy-3-nitrobiphenyl[2][3].
-
Decomposition of the Nitro Group: At higher temperatures, the nitro group can decompose, potentially leading to complex polymerization reactions. The thermal degradation of biphenyl has been observed to start around 134°C[4].
Caption: Predicted Microbial Degradation Pathways.
Chemical Stability (Hydrolysis):
The stability of the compound in aqueous solutions at different pH values should be evaluated. While the biphenyl core is generally stable to hydrolysis, the carboxylic acid and phenolic hydroxyl groups can ionize depending on the pH, which may influence solubility and reactivity.
Experimental Design for Degradation Studies
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[5][6]
Step-by-Step Protocol for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. The solubility in methanol and tetrahydrofuran has been noted.[7]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analytical Method:
-
Primary Analysis (HPLC-UV): Use a reverse-phase HPLC method with a C18 column to separate the parent compound from its degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Peak Purity and Identification (LC-MS): Use a mass spectrometer coupled with the HPLC to determine the mass-to-charge ratio of the parent compound and any degradation products. This is crucial for structural elucidation.
-
Experimental Workflow Diagram
Caption: Workflow for a Forced Degradation Study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed. | 1. The compound is highly stable under the tested conditions. 2. The analytical method is not stability-indicating. | 1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base).[8] 2. Validate your HPLC method to ensure it can separate the parent peak from potential degradants. This may involve changing the column, mobile phase, or gradient profile.[8] |
| Inconsistent or irreproducible degradation results. | 1. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). 2. Impurities in the starting material. | 1. Standardize all experimental parameters. Use calibrated equipment and ensure consistent sample preparation.[8] 2. Characterize the purity of your starting material. |
| Difficulty in identifying degradation products. | 1. Low concentration of degradants. 2. Co-elution of degradation products. 3. Degradation products are not UV-active. | 1. Concentrate the sample or use a more sensitive analytical technique like LC-MS/MS.[8] 2. Optimize the chromatographic method.[8] 3. Use a universal detector such as a mass spectrometer (MS).[8] |
| Mass balance is not achieved (sum of parent and degradants is not 100%). | 1. Some degradation products are not detected (e.g., volatile compounds, non-UV active compounds). 2. Adsorption of compounds to container surfaces. | 1. Use a mass spectrometer to search for other potential degradation products. 2. Use inert sample vials (e.g., silanized glass). |
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound?
A1: Based on its structure, the most probable initial degradation products would result from the reduction of the nitro group (to nitroso, hydroxylamino, and amino derivatives) or decarboxylation of the carboxylic acid group (to form 2-hydroxy-3-nitrobiphenyl). Further degradation could lead to hydroxylated biphenyls and eventual ring-cleavage products.
Q2: Under what conditions is the compound expected to be most stable?
A2: The compound is likely to be most stable in the solid state, protected from light and high temperatures. In solution, stability will be pH-dependent, and it is advisable to store solutions in the dark at low temperatures.
Q3: What are the key challenges in studying the degradation of this compound?
A3: The main challenges include the potential for multiple degradation pathways to occur simultaneously, leading to a complex mixture of products. The identification and characterization of these products can be difficult, especially if they are present at low concentrations.
Q4: How can I confirm the structure of the degradation products?
A4: High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. For unambiguous structure elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be required, which may necessitate the isolation of the degradation products.
Q5: Are there any known safety concerns with the potential degradation products?
A5: The reduction of nitroaromatic compounds can lead to the formation of aromatic amines, which are a class of compounds known to have potential carcinogenic properties.[9] Therefore, it is important to handle all degradation samples with appropriate safety precautions.
References
- BenchChem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
- van der Meer, J. R., Bosma, T., de Bruin, W. P., Harms, H., & Zehnder, A. J. (1998). Degradation of nitroaromatic compounds by microorganisms. PubMed.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Kumar, A., & Kumar, P. (2021). Analytical methods for the degradation of phytoconstituents. International Journal in Management and Social Science, 9(11).
- Driver, R. W., & Lersch, J. R. (2013). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- Haigler, B. E., & Spain, J. C. (1995). Microbial degradation of nitroaromatic compounds. ResearchGate.
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ASM Journals.
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC press.
- van den Berg, M., Sanderson, J. T., & Aarts, J. M. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications.
- Trivedi, M. K., & Tallapragada, R. M. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Chemical Engineering & Process Technology, 6(5).
- Macková, M., Prouzová, P., Stursa, P., Ryslavá, E., & Macek, T. (2012). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate.
- SGS. (n.d.). How to approach a forced degradation study.
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
- Fengchen Group. (n.d.). 2' -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6).
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
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- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. 2’ -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6) [hsppharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journals.asm.org [journals.asm.org]
common impurities in 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid and their removal
Technical Support Center: 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Impurity Troubleshooting and Purification Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this compound, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Eltrombopag.[1][2] Achieving high purity is critical for downstream applications, and this guide provides in-depth answers to common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities I should expect during the synthesis of this compound?
Understanding the origin of impurities is the first step toward their effective removal. The synthesis of this biphenyl compound, typically via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, can introduce several classes of impurities.[3][4][5]
-
Unreacted Starting Materials : Incomplete reactions will leave residual aryl halide (e.g., a protected 2-bromo-6-nitrophenol) and the boronic acid (3-carboxyphenylboronic acid).[2]
-
Homocoupling By-products : A common side reaction in Suzuki couplings is the formation of a symmetrical biaryl from the boronic acid coupling with itself.
-
Process-Related Impurities :
-
Degradation Products : In some cases, impurities can arise from the degradation of the product itself. For instance, 2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid (the de-nitro version) has been identified as a potential degradation impurity.[2]
The following diagram illustrates the primary sources of these impurities from a typical Suzuki coupling reaction.
Caption: Impurity source map from a Suzuki-Miyaura synthesis.
The table below summarizes these common impurities and their primary removal strategies.
| Impurity Class | Specific Example | Likely Source | Primary Removal Strategy |
| Starting Materials | 3-Carboxyphenylboronic acid | Incomplete reaction | Aqueous wash (basic), Recrystallization, Chromatography |
| Protected 2-bromo-6-nitrophenol | Incomplete reaction | Recrystallization, Chromatography | |
| By-products | Biphenyl-3,3'-dicarboxylic acid (from homocoupling) | Side reaction of boronic acid | Recrystallization, Chromatography |
| Process-Related | Palladium species | Catalyst carryover | Filtration through Celite®, Treatment with activated carbon, Chromatography |
| K₂CO₃, Na₂CO₃ | Base used in the reaction | Aqueous wash (workup) | |
| Degradation Products | 2'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | Degradation of the nitro group | Recrystallization, Chromatography |
FAQ 2: How can I effectively remove unreacted starting materials and inorganic salts after the reaction?
A robust aqueous workup is the first and most critical purification step. It is designed to remove the bulk of water-soluble impurities before proceeding to more refined techniques like recrystallization.
Causality : The workup leverages the chemical properties of the components. The desired product is a carboxylic acid, making its solubility pH-dependent. Inorganic salts are highly soluble in water, while most organic components are not.
Protocol: Standard Aqueous Workup
-
Quench and Dilute : After the reaction is complete (monitored by TLC or LCMS), cool the mixture to room temperature. Dilute the reaction mixture with water and an organic solvent like ethyl acetate (EtOAc).[3]
-
Phase Separation : Transfer the mixture to a separatory funnel. The organic layer will contain your product and organic-soluble impurities, while the aqueous layer will contain the inorganic salts (e.g., K₂CO₃). Discard the aqueous layer.
-
Acid Wash : Wash the organic layer with a dilute acid, such as 1 M HCl. This step ensures that any remaining basic compounds are protonated and move into the aqueous phase.
-
Brine Wash : Wash the organic layer with a saturated solution of NaCl (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying and Concentration : Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.
FAQ 3: What is the recommended first-line purification method for the crude solid?
Recrystallization is the most powerful and scalable technique for purifying crystalline organic solids and should be your primary method.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[8]
Causality : An ideal recrystallization solvent will dissolve the crude product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Soluble impurities should either remain in the cold solvent (mother liquor) or be present in such small amounts that they do not co-precipitate.[6]
Protocol: Recrystallization
-
Solvent Screening : The key to successful recrystallization is selecting the right solvent.[7] Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures with water) to find a system that provides high solubility when hot and low solubility when cold. For related biphenyl carboxylic acids, systems like acetonitrile/water or ethanol have proven effective.[9]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent to just dissolve the solid completely. Adding too much solvent will reduce your final yield.[6]
-
Decoloration (Optional) : If the solution is highly colored due to persistent impurities, you can add a small amount of activated carbon (charcoal) and boil for a few minutes. The colored impurities adsorb onto the carbon surface.[6] Perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation and Washing : Collect the crystals by vacuum filtration using a Buchner funnel.[8] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing the impurities.
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
FAQ 4: My recrystallization isn't providing the desired purity. When should I use column chromatography?
While recrystallization is ideal, it may not be sufficient if impurities have very similar solubility profiles to the product or if the product is an oil. In these cases, column chromatography is the preferred alternative.[3] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase.
Causality : The polarity of the compounds dictates their interaction with the polar silica gel. Less polar compounds travel down the column faster, while more polar compounds are retained longer. The carboxylic acid and hydroxyl groups make your target compound quite polar.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase : Prepare a column with silica gel, using a suitable solvent system (mobile phase) as the slurry.
-
Mobile Phase Selection : Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product spot and impurity spots, with an Rf value for the product of approximately 0.3-0.4. A common mobile phase for biphenyl carboxylic acids is a mixture of petroleum ether (or hexanes) and ethyl acetate.[3][10] A small amount of acetic acid can be added to the mobile phase to reduce "tailing" of the carboxylic acid on the silica.
-
Loading : Dissolve the crude product in a minimal amount of the mobile phase and load it carefully onto the top of the silica column.
-
Elution : Run the column by allowing the mobile phase to flow through, collecting fractions.
-
Analysis : Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
The following workflow provides a decision-making process for purification.
Caption: General purification workflow for the target compound.
References
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Recrystallization1. University of Colorado Boulder, Department of Chemistry.
- 2-Hydroxy-3-nitro-(1, 1-biphenyl)-3-carboxylic acid 376591-95-6. Sinoway.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- This compound | CAS 376591-95-6. Veeprho.
- This compound. Simson Pharma Limited.
- This compound | 376591-95-6. Sigma-Aldrich.
- CA2248157C - Preparation of nitrobiphenyls.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
- Recrystalliz
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork.
- Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine.
Sources
- 1. veeprho.com [veeprho.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. CA2248157C - Preparation of nitrobiphenyls - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DSpace [cora.ucc.ie]
- 10. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
An In-Depth Guide to Optimizing Reaction Conditions for 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing instead on the mechanistic reasoning and empirical evidence that underpin successful reaction optimization. Our goal is to empower you with the knowledge to not only execute the synthesis but also to intelligently troubleshoot and adapt the methodology to your specific experimental context.
Section 1: Reaction Fundamentals and Strategic Optimization
This section addresses the foundational choices in planning the synthesis, from selecting the synthetic route to optimizing key reaction parameters.
Q1: What is the most effective and commonly employed synthetic strategy for preparing this compound?
The most robust and versatile method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organohalide.[1][3] Its widespread use is due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.[4]
The overall transformation is as follows:
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is critical for effective troubleshooting.
Q2: There are two potential disconnection approaches for this Suzuki coupling. Which starting materials should I choose?
You have two primary routes to the target molecule, differing in which fragment is the organohalide and which is the organoboron species.
-
Route A: (2-Hydroxy-3-nitrophenyl)boronic acid + 3-Bromobenzoic acid
-
Route B: 3-(Dihydroxyboryl)benzoic acid + 2-Bromo-6-nitrophenol
The choice between these routes is not trivial and depends on reagent availability, stability, and reactivity.
| Route | Organohalide | Organoboron Species | Rationale & Considerations |
| A | 3-Bromobenzoic acid | (2-Hydroxy-3-nitrophenyl)boronic acid | Pros: 3-Bromobenzoic acid is a simple, commercially available, and stable aryl halide. Cons: The boronic acid is electronically complex. The ortho-hydroxy and nitro groups can influence reactivity and may lead to side reactions. Boronic acids with ortho-substituents can be prone to protodeboronation.[5] |
| B | 2-Bromo-6-nitrophenol | 3-(Dihydroxyboryl)benzoic acid (3-Carboxyphenylboronic acid) | Pros: 3-Carboxyphenylboronic acid is a very common and stable reagent. The electronic properties are well-understood. Cons: 2-Bromo-6-nitrophenol is the more complex partner. The ortho-nitro group is strongly electron-withdrawing, which can accelerate the oxidative addition step.[2] However, the ortho-phenol may coordinate to the palladium center, potentially influencing the reaction rate. |
Recommendation: Route B is generally the preferred starting point. The stability and predictable reactivity of 3-carboxyphenylboronic acid make it a more reliable coupling partner. While 2-bromo-6-nitrophenol has its own complexities, they are often more manageable than potential stability issues with the corresponding boronic acid in Route A.
Q3: How do I select the optimal palladium catalyst and ligand?
The combination of the palladium source and the ancillary ligand is the heart of the catalytic system. The ligand stabilizes the palladium center, influences its reactivity, and prevents decomposition into inactive palladium black.[6]
-
Palladium Precatalyst: For routine screening, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are excellent starting points. Pd(OAc)₂ is also a common and cost-effective choice but requires in-situ reduction to the active Pd(0) state.[7]
-
Ligands: The choice of ligand is crucial, especially when dealing with challenging substrates. Ligand properties are dictated by their electronic and steric profiles.[7][8][9]
-
Electron-rich ligands (e.g., trialkylphosphines like P(tBu)₃, or biarylphosphines like SPhos and XPhos) accelerate the oxidative addition step, which is particularly useful for less reactive aryl chlorides or electron-rich aryl bromides.[10]
-
Bulky ligands promote the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[5] They can, however, sometimes increase the rate of side reactions like protodeboronation.[5]
-
Starting Recommendation: For the coupling of 2-bromo-6-nitrophenol and 3-carboxyphenylboronic acid, the aryl bromide is activated by the nitro group. Therefore, a standard, moderately electron-rich and bulky ligand is a good choice.
-
Initial Choice: PdCl₂(dppf) . The dppf ligand provides good stability and efficiency for a wide range of couplings.
-
Alternative for Low Reactivity: If the reaction is sluggish, switching to a more electron-rich and bulky Buchwald-type ligand (e.g., SPhos or XPhos) in combination with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ is a logical next step.
Q4: The role of the base is often described as "empirical." How can I make a rational choice for this specific synthesis?
The base is not merely a pH adjuster; it is a critical mechanistic component. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then participates in the transmetalation step.[3][11][12] The choice and strength of the base can dramatically affect reaction rate and yield.[13]
| Base | Type | Strength | Common Use & Considerations |
| Na₂CO₃ / K₂CO₃ | Carbonate | Moderate | Excellent general-purpose bases, often used in aqueous/organic solvent mixtures.[13][14] Cost-effective and reliable. K₂CO₃ is slightly stronger and more soluble. |
| K₃PO₄ | Phosphate | Strong | A highly effective base, particularly for difficult couplings or less reactive substrates.[13] Often used in anhydrous organic solvents like dioxane or toluene. |
| Cs₂CO₃ | Carbonate | Strong | A very strong and soluble inorganic base. Often gives superior results but is more expensive. Its effectiveness is sometimes attributed to the role of the large, soft cesium cation. |
| KF | Fluoride | Mild | Used when base-sensitive functional groups (like esters) are present. The fluoride anion is thought to activate the boronic acid differently, potentially via a fluoroborate species.[3][15] |
Recommendation for this Synthesis: The presence of two acidic protons (carboxylic acid and phenol) on the starting materials must be considered. A sufficient amount of base is required to neutralize these protons in addition to activating the boronic acid.
-
Initial Screening: Start with K₂CO₃ (3.0 equivalents) in a solvent mixture like 1,4-dioxane/water.[16][17] It offers a good balance of strength, cost, and effectiveness.
-
Optimization Step: If the yield is suboptimal, switching to a stronger base like K₃PO₄ (3.0 equivalents) is a standard and effective optimization strategy.
Q5: What are the best solvent and temperature conditions?
Solvent choice is dictated by the solubility of all components (organic substrates, inorganic base, and catalyst). Temperature controls the reaction kinetics.
-
Solvents: Biphasic solvent systems are common in Suzuki couplings as they dissolve both the organic starting materials and the inorganic base.[1]
-
Toluene/Water, 1,4-Dioxane/Water, or DMF/Water: These are excellent starting points.[1][18] Dioxane and DMF are generally better at solubilizing polar, complex molecules. It is critical that ethereal solvents like dioxane and THF are peroxide-free, as peroxides can poison the catalyst.[6] All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6][19]
-
-
Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate.
-
Typical Range: 70-110 °C.[18]
-
Starting Point: Begin screening at 80-90 °C. If the reaction is slow or stalls, the temperature can be increased. Conversely, if side reactions are prevalent, lowering the temperature may be beneficial.
-
Section 2: Troubleshooting Guide for Common Experimental Issues
Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Q6: My reaction has a low yield or is not reaching completion. What should I investigate first?
Follow the workflow in Figure 2.
-
Reagent Integrity: This is the most common source of failure.
-
Boronic Acid: Boronic acids can degrade over time, especially via protodeboronation.[6] Use a fresh bottle or recrystallize your existing stock. Consider using a more stable boronic ester (e.g., a pinacol ester) if the problem persists.
-
Palladium Catalyst: Pd(0) catalysts are sensitive to air.[6] Old catalysts may be partially oxidized.
-
Solvents: Ensure ethers are peroxide-free and that all solvents have been rigorously degassed with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[20]
-
Base: Some bases, like K₃PO₄, can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. Grinding the base to a fine powder increases its surface area and reactivity.[20]
-
-
Reaction Setup:
-
Inert Atmosphere: Ensure your reaction vessel is free of oxygen and moisture. Flame-dry the glassware and maintain a positive pressure of inert gas throughout the reaction.
-
Insufficient Base: Remember that both the phenol and carboxylic acid moieties will consume one equivalent of base each. You need at least 2 equivalents for neutralization plus an additional 1-1.5 equivalents for the catalytic cycle. A total of 3.0-3.5 equivalents is a safe starting point.
-
-
Reaction Parameters:
-
If the above checks do not resolve the issue, consider increasing the temperature or switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄).
-
Q7: I'm observing significant homocoupling of my boronic acid (forming 3,3'-dicarboxy-biphenyl). Why is this happening?
Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[19] It can occur through a palladium-mediated pathway where two boronic acid-derived groups are coupled.
Causes and Solutions:
-
Oxygen Contamination: This is the primary culprit. Oxygen can re-oxidize the Pd(0) catalyst, leading to side reactions.
-
Solution: Improve your degassing procedure. A "freeze-pump-thaw" cycle is more effective than simple bubbling for removing dissolved oxygen. Ensure a tight seal on your reaction vessel.
-
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the transmetalation of the boronic acid may occur twice before reductive elimination, leading to homocoupling.
-
Solution: If using an unreactive aryl halide (like an aryl chloride), switch to a more active catalyst system with an electron-rich ligand (e.g., a Buchwald ligand) to accelerate the oxidative addition step.[2][10] For this specific synthesis, using the aryl bromide should make this less of an issue.
-
Q8: Protodeboronation is consuming my boronic acid. How can I prevent this?
Protodeboronation is the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophile. It can be catalyzed by the palladium complex or simply by the base.[5][6]
Causes and Solutions:
-
Excess Water/Protic Sources: While some water is often beneficial, particularly with inorganic bases, too much can promote protodeboronation.[5]
-
Solution: If using an anhydrous solvent system (e.g., Toluene with K₃PO₄), ensure all reagents are dry. If using an aqueous system, try reducing the proportion of water.
-
-
High Temperatures & Long Reaction Times: Prolonged heating increases the likelihood of this side reaction.
-
Solution: Use a more active catalyst system that allows the reaction to proceed to completion at a lower temperature or in a shorter time.
-
-
Bulky Ligands: Some very bulky ligands have been shown to promote palladium-catalyzed protodeboronation.[5]
-
Solution: If you suspect this is an issue, screen a ligand with a slightly smaller steric profile.
-
-
Inherently Unstable Boronic Acid: Boronic acids with ortho-substituents can be particularly susceptible.
-
Solution: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) or a potassium trifluoroborate salt. These are generally more robust towards protodeboronation.[6]
-
Q9: I am detecting dehalogenation of my 2-bromo-6-nitrophenol starting material. What is the cause?
Dehalogenation is the replacement of the C-X bond with a C-H bond. It occurs after the oxidative addition step. The resulting Ar-Pd-X intermediate can react with a hydride source, followed by reductive elimination of Ar-H.[2]
Causes and Solutions:
-
Hydride Sources: The hydride can come from trace impurities in solvents (e.g., isopropanol), bases (e.g., formate impurities), or degradation of other reagents. Some amine bases or alcoholic solvents can also act as hydride donors.[2]
-
Solution: Use high-purity, freshly distilled solvents. Avoid using amine bases unless specifically required.
-
-
Reaction Conditions: This side reaction is often more prevalent at higher temperatures.
-
Solution: Try running the reaction at a slightly lower temperature. A more active catalyst may allow for lower temperatures without sacrificing the reaction rate.
-
Q10: The final product is proving difficult to purify. What are some effective strategies?
The product, this compound, has both an acidic (carboxylic acid) and a weakly acidic (phenol) functional group, which can complicate purification.
Recommended Purification Protocol:
-
Acid-Base Workup: This is the most effective initial purification step to remove non-acidic impurities.
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with water.
-
Extract the organic layer with an aqueous base solution (e.g., 1M Na₂CO₃ or 1M NaOH). Your product, being acidic, will move into the aqueous layer as its carboxylate/phenoxide salt, leaving many neutral organic impurities behind.
-
Wash the basic aqueous layer with ethyl acetate or ether once more to remove any trapped neutral impurities.
-
Carefully acidify the cold aqueous layer with 2M HCl until the pH is ~1-2. The product will precipitate out of the solution.
-
-
Filtration and Washing:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts, followed by a cold non-polar solvent like hexane or petroleum ether to remove non-polar organic impurities.
-
-
Recrystallization:
-
If the product is still not pure, recrystallization is the final step.
-
Common solvent systems for biphenyl carboxylic acids include aqueous ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane).[21] Experiment with small quantities to find the optimal solvent system.
-
General Experimental Protocol (Starting Point)
This protocol is a robust starting point for the synthesis via Route B .
Materials:
-
2-Bromo-6-nitrophenol (1.0 eq)
-
3-Carboxyphenylboronic acid (1.2 eq)
-
PdCl₂(dppf) (0.02 eq, 2 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)
-
1,4-Dioxane (Anhydrous, degassed)
-
Deionized Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-6-nitrophenol, 3-carboxyphenylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with inert gas (Argon or N₂) three times.
-
Under a positive flow of inert gas, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of the limiting reagent).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). Look for the disappearance of the limiting starting material.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL/mmol) and water (10 mL/mmol).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL/mmol).
-
Combine the organic layers and extract the product into a 1M Na₂CO₃ aqueous solution (3 x 10 mL/mmol).
-
Wash the combined basic aqueous extracts with ethyl acetate (1 x 10 mL/mmol).
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 2M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water and cold hexane.
-
Dry the solid under high vacuum. If necessary, recrystallize from aqueous ethanol to obtain the pure this compound.
References
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa, J. R. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Pérez-Temprano, M. H. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesis Doctorals en Xarxa. [Link]
-
Cimino, P., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Anant, P., & Kapdi, A. R. (2016). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Shangyu, C. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yick, P. (n.d.). This compound (CAS No.: 376591-95-6). [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]
-
ACS Publications. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
ResearchGate. (2021). Optimization of reaction conditions for Suzuki coupling 1. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ResearchGate. (2019). Optimization in reaction conditions for Suzuki coupling reactions.... [Link]
-
Oakwood Chemical. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid. [Link]
- Google Patents. (n.d.). CN108069861B - Method for synthesizing nitrobiphenyl.
- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
Scirp.org. (2012). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. [Link]
-
Indian Academy of Sciences. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. [Link]
-
ACS Publications. (1949). Characterization of 2-Hydroxy-2'-nitrobiphenyl. [Link]
- Google Patents. (n.d.). CN104478726A - Method of preparing 2-nitrobiphenyl compound.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
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- 4. mt.com [mt.com]
- 5. aspuru.substack.com [aspuru.substack.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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stability issues of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid in solution
Technical Support Center: 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS 376591-95-6). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in solution. As a key intermediate in the synthesis of pharmaceutical agents like Eltrombopag, understanding its stability is crucial for robust process development and analytical method validation.[1]
While specific public data on the degradation of this exact molecule is limited, this guide synthesizes information based on the known chemical behavior of its core functional groups: a nitrophenol, an aromatic carboxylic acid, and a biphenyl backbone.[2] This approach, grounded in established chemical principles, provides a predictive framework for addressing stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in solution.
Solubility and Solution Preparation
Q1: I'm having trouble dissolving the compound. What solvents are recommended?
A1: Due to its polar functional groups (carboxylic acid, hydroxyl) and non-polar biphenyl structure, solubility can be challenging.[3][4]
-
Initial Recommendation: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5] These are often effective for compounds with mixed polarity.
-
Aqueous Solutions: The compound is an acid and will have very low solubility in neutral or acidic water. To dissolve it in aqueous media, deprotonation is necessary. Use a basic solution (e.g., dilute NaOH, NaHCO₃, or K₂HPO₄) to form the more soluble carboxylate and phenoxide salts.[5] Be aware that high pH can introduce stability issues (see Q3).
-
Alcohols: Methanol or ethanol can be used, but solubility might be limited.[3] Gentle warming may be required.
-
Troubleshooting: If you observe precipitation upon adding your solution to an aqueous buffer, it is likely due to a pH shift that causes the compound to revert to its less soluble protonated form. Ensure the final pH of your mixture remains sufficiently basic.
Q2: My prepared stock solution in DMSO is turning a darker yellow/brown over time. What is happening?
A2: This is a common observation for nitrophenol-containing compounds and suggests potential degradation.
-
Likely Cause 1: Oxidation. Phenolic compounds are susceptible to oxidation, which can be accelerated by air (oxygen), light, and trace metal impurities. The resulting oxidized species are often colored.
-
Likely Cause 2: Light Exposure. Nitroaromatic compounds can be photolabile.[6][7][8] Exposure to ambient or UV light can initiate photochemical degradation pathways.
-
Preventative Measures:
-
Store stock solutions in amber vials to protect from light.
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen.
-
Store solutions at low temperatures (e.g., -20°C or -80°C) to slow the rate of degradation.
-
Prepare fresh solutions for critical experiments whenever possible.
-
Chemical Stability and Degradation
Q3: My compound appears to be degrading in my aqueous buffer. What are the most likely causes?
A3: The stability of this molecule in aqueous solution is highly dependent on pH, temperature, and light exposure. The primary functional groups prone to degradation are the nitrophenol and carboxylic acid moieties.
-
pH-Dependent Degradation:
-
Alkaline Conditions (pH > 8): While necessary for solubility, high pH can significantly accelerate the degradation of phenolic compounds.[9][10][11][12][13] The deprotonated phenoxide ion is more susceptible to oxidation, potentially forming quinone-like structures which can polymerize or undergo further reactions. Some phenolic acids are known to be unstable at high pH.[9][11][12]
-
Acidic Conditions (pH < 4): The compound is generally expected to be more stable in acidic conditions, though solubility will be very low. However, harsh acidic conditions (e.g., >1N HCl) coupled with heat can promote hydrolysis, although the biphenyl ether linkage is generally robust.[14]
-
-
Photodegradation: Nitroaromatic compounds are known to undergo photodegradation upon exposure to UV or even strong visible light.[6][7] This can involve the reduction of the nitro group or reactions initiated by the excited state of the molecule.[7][15]
-
Oxidative Degradation: The presence of oxidizing agents (even dissolved oxygen) or metal ions can catalyze the degradation of the phenol group.
Q4: I am seeing a new peak in my HPLC chromatogram after stressing my sample with heat. What could it be?
A4: Without mass spectrometry data, identification is speculative. However, based on the structure, potential thermal degradation products could arise from:
-
Decarboxylation: While aromatic carboxylic acids are relatively stable, prolonged exposure to high heat could potentially lead to the loss of CO₂.
-
Nitro Group Reduction: At high temperatures, especially in the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.[15]
-
Intramolecular Rearrangements: Heat can provide the activation energy for various molecular rearrangements.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary environmental factors that can influence the stability of this compound and the functional groups most likely to be affected.
Caption: Key stress factors and potential degradation pathways for the target molecule.
Experimental Protocols: Stability Assessment
To systematically investigate stability, a forced degradation study is recommended.[16][17] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[16][17] A stability-indicating analytical method, typically HPLC-UV, is essential to track the parent compound and resolve any degradants.[18][19]
Table 1: Forced Degradation Protocol Summary
| Stress Type | Reagent / Condition | Temperature | Duration | Primary Target Group(s) |
| Acid Hydrolysis | 0.1 N - 1.0 N HCl | 60°C | 24 - 48 hrs | Carboxylic Acid, Biphenyl linkage |
| Base Hydrolysis | 0.1 N - 1.0 N NaOH | Room Temp - 60°C | 10 min - 24 hrs | Hydroxyl (Phenol), Carboxylic Acid |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hrs | Hydroxyl (Phenol) |
| Photolytic | UV-A (320-400 nm) & Visible Light | Ambient | Per ICH Q1B | Nitro Group, Phenol Ring |
| Thermal (Dry) | 80°C - 105°C | 80°C - 105°C | 48 hrs | Entire Molecule |
Adapted from ICH Guideline Q1A and standard industry practices.[14][17]
Step-by-Step Protocol: Base-Mediated Degradation Study
This protocol details how to assess stability under alkaline conditions, which is often the most significant liability for this type of molecule.
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of this compound.
-
Dissolve in a minimal amount of DMSO or methanol. Dilute to a final concentration of 1 mg/mL with a 50:50 mixture of acetonitrile and water. This is your stock solution.
-
-
Stress Sample Preparation:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 1.0 N NaOH.
-
Dilute to volume with 50:50 acetonitrile/water. The final concentration will be ~0.1 mg/mL in 0.1 N NaOH.
-
-
Control Sample Preparation:
-
Prepare a "time zero" (T=0) control. In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Immediately neutralize with 1 mL of 1.0 N HCl.
-
Dilute to volume with 50:50 acetonitrile/water.
-
-
Incubation and Time Points:
-
Store the stress sample at room temperature, protected from light.
-
Take aliquots at specified time points (e.g., 1, 4, 8, and 24 hours).
-
Immediately upon collection, neutralize each aliquot with an equivalent amount of 1.0 N HCl to quench the degradation reaction.
-
-
Analysis:
-
Analyze all neutralized time point samples and the T=0 control by a validated, stability-indicating HPLC-UV method.
-
Monitor the decrease in the peak area of the parent compound and the appearance and increase of any new peaks (degradants).
-
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]
- Graham, N., Jiang, C. C., Li, X., Jiang, J. Q., & Ma, J. (2004).
-
Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.[Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
- Pandey, A., et al. (2022). Biodegradation of p-nitroaniline by a novel bacterial strain pseudomonas sp. DL17 isolated from a pesticide contaminated site. Environmental Analysis Health and Toxicology, 37(1), e2022003.
-
Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.[Link]
- Wang, J., et al. (2018). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences, 53, 02016.
-
Lipczynska-Kochany, E. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science (China), 17(6), 886-93. [Link]
-
Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 747–752. [Link]
-
Lipczynska-Kochany, E. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.[Link]
-
Williams, D. E., & Nélieu, S. (2010). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 11(5), 415-439. [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Toghi, A., & Yalkowsky, S. H. (1998). Solvent effects on chemical processes. V: Hydrophobic and solvation effects on the solubilities of substituted biphenyls in methanol/water mixtures. Journal of Pharmaceutical Sciences, 87(4), 505-8. [Link]
-
Kimura, N., Kitagawa, W., & Kamagata, Y. (2012). Biodegradation of Nitrophenol Compounds. ResearchGate.[Link]
- Vrey, J. D. (2012). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. UJ Content - University of Johannesburg.
- BenchChem. (2025).
-
Matysová, L., & Sýkora, D. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 1-22. [Link]
-
Singh, R., & Rehman, Z. U. (2012). New Trends in Forced Degradation Studies. Scribd.[Link]
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Chauhan, A., et al. (2026). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences, 4(1), 1913-1923.
- BenchChem. (2025).
- Abraham, M. H., et al. (2002). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. The Journal of Chemical Thermodynamics, 34(10), 1521-1544.
-
Sharma, G., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19234-19273. [Link]
-
Sidorov, E. N., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(21), 13346. [Link]
- Matysová, L., & Sýkora, D. (2001).
-
Yick, P. (n.d.). 2' -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6). Retrieved from [Link]
- Liu, Z., et al. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters.
-
de Souza, M. V. N., & de Almeida, M. V. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 23(10), 2469. [Link]
-
PubChem. (n.d.). 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
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- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Solvent effects on chemical processes. V: Hydrophobic and solvation effects on the solubilities of substituted biphenyls in methanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. scribd.com [scribd.com]
- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sepscience.com [sepscience.com]
Technical Support Center: Synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. This molecule is a critical intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] This document provides a detailed synthetic protocol, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to ensure a successful and efficient synthesis.
Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for constructing the biphenyl scaffold of this target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoborane (in this case, a boronic acid) and an organohalide. For the synthesis of this compound, the recommended coupling partners are 3-bromo-2-hydroxybenzoic acid and (3-nitrophenyl)boronic acid .
The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3][4]
Reaction Scheme
Caption: Suzuki-Miyaura coupling for target synthesis.
Standard Experimental Protocol
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagent purity.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Suggested Quantity (10 mmol scale) | Molar Eq. |
| 3-Bromo-2-hydroxybenzoic acid | 3883-95-2 | 217.03 | 2.17 g | 1.0 |
| (3-Nitrophenyl)boronic acid | 13331-27-6 | 166.93 | 2.00 g | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 347 mg | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 3-bromo-2-hydroxybenzoic acid (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the 1,4-dioxane/water solvent mixture (4:1 v/v). Bubble nitrogen through the solution for 15-20 minutes to degas. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the mixture.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed.[5]
-
Workup - Quenching: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.[5]
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of water. Acidify the aqueous layer to pH ~2 with 2M HCl. A precipitate of the crude product should form.
-
Workup - Isolation: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude solid. The product can be purified by recrystallization, typically from an aqueous ethanol or a benzene/petroleum ether mixture, to yield the pure this compound as a yellow to brown solid.[1][6]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide (Question & Answer Format)
Q1: My reaction shows very low or no conversion of the starting materials. What could be the problem?
This is a common issue in Suzuki couplings and can stem from several sources related to the catalyst, reagents, or reaction conditions.
-
Potential Cause 1: Inactive Palladium Catalyst.
-
Explanation: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not have been fully reduced. More commonly, the Pd(0) catalyst or the phosphine ligands may have been oxidized by trace oxygen in the reaction vessel. The solution turning black immediately upon catalyst addition can sometimes indicate rapid decomposition to palladium black, which has low catalytic activity.
-
Solutions:
-
Ensure Rigorous Degassing: Thoroughly degas your solvents and the reaction mixture before adding the catalyst. Bubbling with an inert gas like argon or nitrogen for 20-30 minutes is critical.[7]
-
Check Ligand Quality: Phosphine ligands can oxidize over time. Use fresh or properly stored ligands.
-
-
-
Potential Cause 2: Inefficient Transmetalation.
-
Explanation: The transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the boronic acid by a base.[8] If the base is too weak, insoluble, or if the boronic acid is of poor quality, this step will be slow or non-existent.
-
Solutions:
-
Base Selection: K₂CO₃ or K₃PO₄ are effective bases. Ensure the base is finely powdered to maximize surface area. While many Suzuki reactions tolerate water, for sensitive substrates, anhydrous conditions with a base like K₃PO₄ might be beneficial.[7][9]
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine trimers upon storage, which can be less reactive. You can sometimes regenerate the active monomer by dissolving the boronic acid in a solvent and briefly stirring before use.
-
Consider Boronate Esters: Pinacol esters of boronic acids are often more stable, more soluble in organic solvents, and less prone to side reactions like protodeboronation.[9]
-
-
-
Potential Cause 3: Poor Solubility of Reagents.
-
Explanation: If either the aryl halide or the boronic acid has poor solubility in the chosen solvent system, the reaction will be extremely slow as it is dependent on the concentration of dissolved species.[10]
-
Solutions:
-
Solvent Optimization: Experiment with different solvent systems. Toluene/water, DMF, or THF/water are common alternatives to dioxane/water.[10]
-
Phase-Transfer Catalyst: For biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate salt from the aqueous phase to the organic phase where the catalyst resides.[9]
-
-
Q2: My reaction is messy, with multiple spots on the TLC plate. What are the likely side reactions?
Side product formation can complicate purification and lower the yield. The most common culprits in a Suzuki coupling are homocoupling and protodeboronation.
-
Side Product 1: Homocoupling of the Boronic Acid.
-
Explanation: This side reaction forms a biaryl from two molecules of the boronic acid (e.g., 3,3'-dinitrobiphenyl). It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). Pd(II) species can then catalyze the homocoupling pathway.[4]
-
Solution: As with catalyst deactivation, the primary solution is to maintain strict anaerobic conditions through rigorous degassing and maintaining a positive pressure of an inert gas throughout the reaction.[4]
-
-
Side Product 2: Protodeboronation.
-
Explanation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom from a proton source (like water). This forms nitrobenzene from your (3-nitrophenyl)boronic acid, which is then unreactive. This side reaction is often competitive with the desired cross-coupling.[10]
-
Solutions:
-
Minimize Water: While many protocols use water, if protodeboronation is significant, try reducing the amount of water or switching to anhydrous conditions.
-
Use Boronate Esters: As mentioned, boronate esters (e.g., pinacol esters) are generally more resistant to protodeboronation.
-
Don't Overrun the Reaction: Monitor the reaction closely and work it up as soon as the limiting reagent (the aryl bromide) is consumed to minimize the time the boronic acid is exposed to the reaction conditions.
-
-
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary for the Suzuki coupling? The base plays a crucial role in activating the boronic acid for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻). This increased electron density on the boron center facilitates the transfer of the aryl group from boron to the palladium catalyst.[8]
Q2: Can I use a different palladium catalyst? Yes, a variety of palladium catalysts can be used. Pd(PPh₃)₄ is a common choice because it is a pre-formed, active Pd(0) complex. However, catalysts like PdCl₂(dppf) or Pd(OAc)₂ with an added phosphine ligand (e.g., PPh₃, PCy₃) are also widely used.[8] If you use a Pd(II) source, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. The choice of ligand can also significantly impact reaction efficiency, especially for sterically hindered or electronically challenging substrates.
Q3: My product is difficult to purify from residual palladium. How can I clean it up? Palladium residues can often make the final product a gray or black solid.
-
Filtration: A thorough filtration of the cooled reaction mixture through a pad of Celite® is the first and most important step.
-
Activated Carbon: Stirring the solution of the crude product in a suitable solvent (like ethyl acetate) with activated charcoal for 30 minutes before filtration can effectively adsorb residual palladium.[5]
-
Acid/Base Wash: Since your target molecule is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent, extract with an aqueous base (like NaHCO₃) to move the product into the aqueous layer as its carboxylate salt, wash the aqueous layer with fresh organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.
Q4: Are there any specific safety precautions for this reaction? Yes.
-
Reagents: 3-Bromo-2-hydroxybenzoic acid and (3-nitrophenyl)boronic acid can be irritating. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a well-ventilated fume hood.
-
Catalyst: Palladium catalysts, especially when dry, can be pyrophoric. Handle with care, preferably under an inert atmosphere.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
References
-
Benchchem. Technical Support Center: Nitration of Biphenyl. 11
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. 12
-
Pharmaffiliates. 3-Bromo-2-hydroxybenzoic Acid. 13
-
ChemicalBook. 3-Nitrophenylboronic acid synthesis. 14
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 15
-
Yancheng Advanced Material Ltd. 2'-Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6). 1
-
ResearchGate. How can I solve my problem with Suzuki coupling? (2014). 10
-
Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). 7
-
Journal of the Chemical Society B. The ortho: para ratio in the nitration of biphenyl. 16
-
Benchchem. Technical Support Center: Suzuki Coupling Reactions. 9
-
Chem-Impex. 3-Nitrophenylboronic acid. 17
-
Guidechem. What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?18
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 4
-
CymitQuimica. CAS 13331-27-6: 3-Nitrophenylboronic acid. 19
-
Sigma-Aldrich. 3-Nitrophenylboronic acid >= 97%. 20
-
Sigma-Aldrich. this compound. 21
-
Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025). 6
-
PrepChem.com. Preparation of 3-bromobenzoic acid. 22
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. 23
-
YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. (2021). 24
-
Organic Chemistry Portal. Suzuki Coupling. 8
-
Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). 25
-
Chemistry Stack Exchange. Why nitration of biphenyl gives 2-nitrobiphenyl as major product? (2018). 26
-
Sigma-Aldrich. 3-Bromo-2-hydroxybenzoic acid.
-
Oakwood Chemical. this compound. 27
-
Organic Synthesis. Suzuki-Miyaura Coupling. 28
-
PubChem. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid. 29
-
Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. 2
-
HAL Open Science. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). 30
-
ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). 31
-
Scirp.org. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. 32
-
Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. 5
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
ResearchGate. Facile nitration of aromatic compounds using Bi(NO3)3·5H2O/MgSO4 under mechanochemical conditions. 33
-
YouTube. Reactions of Biphenyl: Nitration, Amination, Carboxylation, Oxidation, Reduction, optical. (2024). 34
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- 34. youtube.com [youtube.com]
Technical Support Center: Purification of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the dedicated technical support guide for the purification of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this critical intermediate. As an integral component in the synthesis of several active pharmaceutical ingredients, including as a precursor to Eltrombopag, its purity is paramount.[1][2][][4] This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve the desired purity and yield in your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful purification strategy.
| Property | Value | Source |
| CAS Number | 376591-95-6 | [5][6] |
| Molecular Formula | C₁₃H₉NO₅ | [5][6] |
| Molecular Weight | 259.22 g/mol | [2] |
| Appearance | Yellow to brown solid | [1][6] |
| Solubility | Soluble in Tetrahydrofuran (THF) and Methanol. | [1] |
| Storage Conditions | Store in a cool, dry, well-closed container, away from moisture and strong light/heat. Recommended storage at 2-8°C. | [1][7] |
II. Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.
A. Column Chromatography Challenges
Question 1: I'm observing significant peak tailing and poor separation of my compound during silica gel column chromatography. What's causing this and how can I fix it?
Answer:
Peak tailing with carboxylic acids on silica gel is a common phenomenon driven by the interaction between the acidic proton of your compound and the silanol groups (Si-OH) on the silica surface. This interaction can lead to strong, non-uniform adsorption, resulting in broad, tailing peaks and consequently, poor separation.
Causality Explained: The carboxylic acid group can deprotonate and interact with the slightly acidic silica surface, leading to a mixed-mode separation (adsorption and ion-exchange), which complicates elution.
Solutions:
-
Acidify Your Mobile Phase: The most effective solution is to suppress the ionization of the carboxylic acid. Add a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This ensures the compound remains in its protonated, less polar form, leading to more predictable and sharper elution.
-
Solvent System Optimization:
-
Normal Phase: A typical mobile phase for a compound of this polarity would be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or diethyl ether. A step-gradient elution, gradually increasing the polarity, can help in separating closely eluting impurities.
-
Reverse Phase: While less common for preparative column chromatography, reverse-phase silica (C18) can be used. In this case, a mobile phase of water/methanol or water/acetonitrile with an acidic modifier would be appropriate.
-
Question 2: My compound appears to be degrading on the column, indicated by the appearance of new, more polar spots on TLC after chromatography. Why is this happening?
Answer:
While specific thermal stability data for this compound is not extensively published, related nitroaromatic compounds can be susceptible to degradation under certain conditions. Prolonged exposure to the acidic silica gel surface or elevated temperatures during solvent evaporation can potentially lead to decomposition.
Causality Explained: The nitro group is an electron-withdrawing group that can activate the aromatic rings to nucleophilic attack. The acidic environment of the silica gel, especially in the presence of certain solvents, could catalyze degradation reactions. Additionally, overheating during solvent removal post-chromatography is a common cause of degradation for many organic compounds.
Solutions:
-
Use Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of water or triethylamine to neutralize the highly acidic sites. However, be cautious as a basic modifier could deprotonate your carboxylic acid, causing it to stick to the column. A neutral alumina column could be an alternative stationary phase to explore.
-
Minimize Residence Time: Pack your column efficiently and run the chromatography without unnecessary delays. A flash chromatography setup is preferable to gravity chromatography to reduce the time the compound spends on the stationary phase.
-
Controlled Solvent Evaporation: After collecting the fractions, evaporate the solvent under reduced pressure at a low temperature (ideally below 40-50°C). Avoid using a high-temperature water bath. TGA studies on similar organic molecules suggest decomposition temperatures are often above 200°C, but prolonged heating at lower temperatures can still cause degradation.[8][9][10]
B. Recrystallization Difficulties
Question 3: I'm struggling to find a suitable solvent for recrystallization. My compound either "oils out" or the recovery is very low. What is the best approach?
Answer:
Finding the ideal recrystallization solvent is a critical step that often requires some experimentation. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, usually because the solution is supersaturated at a temperature above the compound's melting point in that solvent. Low recovery is typically due to the compound having significant solubility in the cold solvent.
The Ideal Recrystallization Solvent: An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at the solvent's boiling point.
Step-by-Step Solvent Selection Protocol:
-
Solubility Testing:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a single solvent to each tube at room temperature. Test a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, hexanes).
-
If the compound dissolves at room temperature, that solvent is unsuitable for single-solvent recrystallization.
-
If it does not dissolve at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Mixed Solvent Systems: If a single suitable solvent cannot be found, a mixed solvent system is a powerful alternative.
-
Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point.
-
Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly.
-
Recommended Solvents to Try:
-
Single Solvents: Based on the compound's structure (aromatic, carboxylic acid, nitro group), polar protic solvents like ethanol or methanol, or polar aprotic solvents like ethyl acetate or acetone are good starting points.
-
Mixed Solvents: Common and effective mixtures include ethanol/water, methanol/water, ethyl acetate/hexanes, or toluene/hexanes.
Question 4: My recrystallized product is still showing impurities in the HPLC analysis. How can I improve the purity?
Answer:
If a single recrystallization does not yield the desired purity, it is likely due to the presence of impurities with similar solubility profiles to your target compound or the co-precipitation of impurities.
Solutions:
-
Slow Cooling is Crucial: Rapid cooling of the saturated solution can cause impurities to become trapped in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of larger, purer crystals.
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Activated Charcoal Treatment: If your product has a colored impurity, it can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount, as it can also adsorb your product, reducing the yield.
-
Pre-purification by Chromatography: If the impurity levels are high or they have very similar properties, a preliminary purification by column chromatography to remove the bulk of the impurities, followed by a final recrystallization step, is a highly effective strategy.
C. HPLC Analysis and Purification
Question 5: I am developing an HPLC method for purity analysis. What are the recommended starting conditions?
Answer:
For a molecule like this compound, a reverse-phase HPLC method is the most common and effective approach.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl, 3-5 µm particle size, 100-250 mm length, 4.6 mm ID | C18 is a good general-purpose reverse-phase column. A Phenyl-Hexyl column can offer alternative selectivity for aromatic and nitro-containing compounds through π-π interactions. |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | The acidic modifier suppresses the ionization of the carboxylic acid, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| Gradient | Start with a high percentage of Mobile Phase A (e.g., 90-95%) and ramp up the percentage of Mobile Phase B over 15-30 minutes. | A gradient elution is recommended to effectively separate impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column | A standard flow rate for analytical HPLC. |
| Detection | UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan). | |
| Column Temperature | 25-40°C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Development Workflow:
Caption: HPLC Method Development Workflow.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for in my crude this compound?
A: The impurity profile will depend on the synthetic route. If a Suzuki coupling reaction is used, which is a common method for biphenyl synthesis, you should be aware of the following potential impurities:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of either of the starting materials.
-
Starting materials: Unreacted 2-halophenol/boronic acid and 3-halobenzoic acid/boronic acid.
-
Protodeboronation product: The boronic acid starting material can be replaced by a hydrogen atom.
-
Isomeric biphenyls: If the starting materials are not completely pure, isomeric impurities can be carried through the reaction.
-
Reduced nitro group: Depending on the reaction conditions, the nitro group could be partially reduced to a nitroso or amino group.
Q2: What are the expected spectral characteristics of the pure compound?
A: While you should always run your own characterization, typical expected data includes:
-
¹H NMR: You would expect to see distinct aromatic protons in the regions characteristic for substituted benzene rings. The proton ortho to the carboxylic acid and the protons on the nitrophenyl ring will have specific chemical shifts and coupling patterns.
-
¹³C NMR: The spectrum will show 13 distinct carbon signals, including the carbonyl carbon of the carboxylic acid, and carbons attached to the hydroxyl and nitro groups.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 259.22 g/mol (for the neutral molecule) should be observed. Depending on the ionization method, you may see [M-H]⁻ or [M+H]⁺.
-
IR Spectroscopy: Look for characteristic peaks for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.
Q3: Is the compound sensitive to light or air?
A: Nitroaromatic compounds can be light-sensitive, and it is good practice to store the compound in an amber vial and minimize exposure to direct light. While not exceptionally air-sensitive, storing it under an inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential oxidative degradation.
Q4: Can I use Gas Chromatography (GC) to analyze the purity of this compound?
A: Gas chromatography is generally not suitable for the analysis of non-volatile and thermally labile compounds like carboxylic acids. The high temperatures required for volatilization in the GC inlet can cause decarboxylation or other forms of degradation. Derivatization to a more volatile ester could be an option, but HPLC is the preferred and more direct analytical method.
Impurity Decision Tree for Purification Strategy:
Caption: Decision tree for selecting a purification strategy.
IV. References
-
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) plots of the organic chromophore. ResearchGate. Available at: [Link]
-
(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... ResearchGate. Available at: [Link]
-
Recrystallization. University of Calgary. Available at: [Link]
-
Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. ResearchGate. Available at: [Link]
-
2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712. PubChem. Available at: [Link]
-
2' -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6). API-Factory. Available at: [Link]
-
2-Hydroxy-3-nitro-(1, 1-biphenyl)-3-carboxylic acid 376591-95-6. Sinoway. Available at: [Link]
-
CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Google Patents. Available at:
-
DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... ResearchGate. Available at: [Link]
-
Eltrombopag Impurities. SynZeal. Available at: [Link]
-
Eltrombopag-impurities. Pharmaffiliates. Available at: [Link]
-
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. National Center for Biotechnology Information. Available at: [Link]
-
CN110467531B - Preparation method of 3 '-nitro-2' -hydroxybiphenyl-3-formic acid. Google Patents. Available at:
-
Recrystallisation experimental techniques required. University of Calgary. Available at: [Link]
-
Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Publication Corporation. Available at: [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]
-
Eltrombopag Impurities and Related Compound. Veeprho. Available at: [Link]
-
Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine | Request PDF. ResearchGate. Available at: [Link]
-
This compound | CAS 376591-95-6. Veeprho. Available at: [Link]
-
(PDF) Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. ResearchGate. Available at: [Link]
-
This compound. Pharmaffiliates. Available at: [Link]
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- 1. 2’ -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6) [hsppharma.com]
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- 4. veeprho.com [veeprho.com]
- 5. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. China 2-Hydroxy-3-nitro-(1,1-biphenyl)-3-carboxylic Acid 376591-95-6,Buy 2-Hydroxy-3-nitro-(1,1-biphenyl)-3-carboxylic Acid 376591-95-6 Online -china-sinoway.com [china-sinoway.com]
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preventing byproduct formation with 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth solutions to specific experimental issues, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a moderately stable solid under standard laboratory conditions.[1] However, its stability can be compromised by:
-
Elevated Temperatures: High temperatures can induce decarboxylation, leading to the loss of the carboxylic acid group.[2] This is a significant concern during purification steps like distillation or in high-temperature reactions.
-
Strong Reducing Agents: The nitro group is susceptible to reduction.[3][4] Exposure to strong reducing agents (e.g., certain metal hydrides or catalytic hydrogenation conditions not intended for this transformation) can convert the nitro group to a nitroso or amino group, yielding undesired byproducts.
-
Basic Conditions: While a base is often required for its synthesis (e.g., in Suzuki coupling), prolonged exposure to strong bases at high temperatures might facilitate side reactions. The phenolic hydroxyl group can be deprotonated, which may alter its reactivity or solubility.
For long-term storage, it is recommended to keep the compound in a cool, dry, and well-sealed container, away from strong light and heat.[5]
Q2: This molecule is often synthesized via a Suzuki-Miyaura coupling. What are the expected major byproducts from this reaction?
A2: The Suzuki-Miyaura coupling is a powerful method for synthesizing biphenyls. However, several byproducts are commonly observed.[6][7] For the synthesis of this compound, the most probable byproducts include:
-
Homocoupled Products: Formation of symmetrical biaryls from the boronic acid starting material is a frequent side reaction.[8][9]
-
Protodeboronation Products: The boronic acid functional group is replaced by a hydrogen atom.[10][11]
-
Decarboxylation Products: The final product loses its carboxylic acid group.[12][13]
-
Nitro Group Reduction Products: The nitro group is partially or fully reduced.[14][15]
The following sections provide detailed troubleshooting for each of these byproduct formations.
Troubleshooting Guide: Byproduct Formation in Suzuki-Miyaura Synthesis
This guide will help you diagnose and resolve issues with specific byproduct formation during the synthesis of this compound.
Issue 1: Excessive Formation of Homocoupled Byproducts
Homocoupling of the boronic acid partner is a common side reaction in Suzuki couplings, leading to reduced yield of the desired cross-coupled product and complicating purification.[10][16]
Causality:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[9][17]
-
High Catalyst Loading or Inefficient Catalyst: Certain palladium(II) species in the reaction mixture can favor homocoupling.[17]
-
Base and Solvent Effects: The choice of base and solvent can influence the rate of homocoupling relative to the desired cross-coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing boronic acid homocoupling.
Detailed Mitigation Protocol:
-
Ensure Inert Atmosphere:
-
Thoroughly degas all solvents before use by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.
-
Assemble the reaction glassware under a positive pressure of inert gas.
-
Perform the reaction under a continuous inert gas blanket. A subsurface sparge with nitrogen prior to adding the catalyst can be particularly effective.[17]
-
-
Optimize Reaction Conditions:
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[17]
-
Catalyst and Ligand Choice: Use the lowest effective catalyst loading. Screen different phosphine ligands, as bulkier or more electron-rich ligands can sometimes suppress homocoupling.[7]
-
Base Selection: The choice of base can be critical. Weaker bases or phosphate bases (e.g., K₃PO₄) may be less prone to promoting homocoupling compared to stronger carbonate bases under certain conditions.[18]
-
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously inert (N₂ or Ar) | Oxygen promotes oxidative homocoupling.[9] |
| Reducing Agent | Add potassium formate (catalytic) | Minimizes Pd(II) concentration, reducing homocoupling.[17] |
| Catalyst Loading | Start with low loading (e.g., < 2 mol%) | High concentrations of Pd can increase side reactions. |
| Base | Screen K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base influences the transmetalation step and can affect side reactions.[18] |
Issue 2: Significant Protodeboronation of the Boronic Acid Starting Material
Protodeboronation results in the formation of an arene byproduct where the boronic acid group has been replaced by a hydrogen atom, thus lowering the yield.[6]
Causality:
-
Excessive Water or Protic Solvents: The C-B bond can be susceptible to hydrolysis, especially at elevated temperatures.[6]
-
Harsh Basic Conditions: Strong bases can promote the cleavage of the carbon-boron bond.
-
Extended Reaction Times: Longer reaction times at high temperatures increase the likelihood of protodeboronation.
Mitigation Strategies:
-
Control Water Content: While Suzuki couplings often require some water for the base to be effective and to facilitate transmetalation, excessive amounts should be avoided. Use anhydrous solvents and accurately measure the amount of water added.
-
Optimize Base and Temperature:
-
Use the mildest effective base.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged heating.
-
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than their corresponding boronic acids.[6]
Issue 3: Presence of Decarboxylated Byproduct
The loss of the carboxylic acid group from the final product can be a significant issue, especially during workup or purification.
Causality:
-
High Reaction Temperatures: Aromatic carboxylic acids can undergo thermal decarboxylation.[2] While often requiring very high temperatures, the presence of a metal catalyst can sometimes lower the activation energy for this process.[12][19]
-
Acidic Workup at High Temperatures: Heating the product in an acidic solution during workup can promote decarboxylation.
Mitigation Strategies:
-
Temperature Control: Maintain the reaction temperature as low as possible. If the reaction is sluggish, consider screening more active catalyst systems rather than simply increasing the temperature.
-
Careful Workup:
-
Cool the reaction mixture to room temperature before quenching and acidification.
-
Avoid prolonged heating during any purification steps, such as recrystallization. If heating is necessary, do so for the minimum time required.
-
-
Radical Scavengers: In some cases, decarboxylation can proceed through a radical mechanism.[12] While not a standard approach for Suzuki couplings, if thermal decarboxylation is a persistent issue, the addition of a radical scavenger could be explored, though this may interfere with the desired catalytic cycle.
Issue 4: Byproducts from Nitro Group Reduction
The nitro group is a versatile functional group but can be reactive under the conditions of a palladium-catalyzed cross-coupling.[3][14]
Causality:
-
Phosphine Ligand Oxidation: Some phosphine ligands, commonly used in Suzuki couplings, can be oxidized by the nitro group, which in turn reduces the nitro group to a nitroso or other species. This can also deactivate the catalyst.[4][11]
-
Reductive Reaction Conditions: If any adventitious reducing agents are present (e.g., certain additives or impurities in solvents), they may reduce the nitro group.
Mitigation Strategies:
-
Ligand Selection:
-
Consider using N-heterocyclic carbene (NHC) ligands instead of phosphine ligands. Pd/NHC catalyst systems have shown high activity in the cross-coupling of nitroarenes and can be more robust.[3][4]
-
If using phosphine ligands, bulky and electron-rich ligands like BrettPhos have been successfully employed for coupling nitroarenes, but careful optimization is required.[4][14]
-
-
Purity of Reagents and Solvents: Ensure high purity of all reagents and solvents to avoid introducing unintended reducing agents.
Analytical and Purification Guide
Q3: How can I detect and quantify the potential byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling.[20][21]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring reaction progress and assessing the purity of the final product. A reversed-phase method with a suitable column (e.g., C18) and a gradient of water/acetonitrile or water/methanol with a small amount of acid (e.g., formic acid or TFA) is typically effective for separating the starting materials, product, and byproducts.[22][23] A diode-array detector (DAD) can provide UV spectra to help in peak identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling an HPLC system to a mass spectrometer allows for the determination of the molecular weight of each component, which is invaluable for confirming the identity of byproducts.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying more volatile impurities. The carboxylic acid may require derivatization (e.g., esterification) to improve its volatility.[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify and quantify impurities if their signals are resolved from the main product.
Q4: What is the recommended purification procedure for this compound?
A4:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. The organic layer is washed with water and brine.
-
Acid-Base Extraction: The carboxylic acid product can be separated from non-acidic impurities.
-
Extract the crude product into an aqueous basic solution (e.g., dilute NaOH or NaHCO₃).
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral impurities.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration.
-
-
Recrystallization: This is a highly effective method for purifying biphenyl carboxylic acids.[25]
-
Common solvent systems include aqueous ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).[26] Experiment with different solvent systems to achieve the best recovery and purity.
-
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes, often with a small percentage of acetic or formic acid to improve peak shape, is a good starting point.[27]
Reaction Pathway Overview
Caption: Synthetic pathway and common byproducts in the formation of the target molecule.
References
- Goosen, L. J., & Larrosa, I. (2007). Silver-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
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Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3173-3185.[3][14]
- Molander, G. A., & Trice, S. L. (2012). Oxidative Homocoupling of Aryl Boronic Esters: A Mild Method for the Synthesis of Strained and Conformationally Restricted Macrocycles. Journal of the American Chemical Society, 134(8), 3780-3783.
- Cammidge, A. N., & Crepy, K. V. L. (2004). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone.
- Siskin, M., & Katritzky, A. R. (1991). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 5(5), 735-742.
- Goosen, L. J., Lange, P. P., & Rodríguez, N. (2012). Decarboxylative Hydroxylation of Benzoic Acids.
- Ormerod, D., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. The Journal of Organic Chemistry, 71(23), 8715-8721.
- Kashihara, M., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3173-3185.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. ChemMistry.
-
Seo, S., Taylor, J. B., & Greaney, M. F. (2012). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications, 48(58), 7283-7285.[19]
- D'Souza, D. M., & Müller, T. J. J. (2007). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Greaney, M. F., et al. (2012). Protodecarboxylation of benzoic acids under radical conditions.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Kashihara, M., et al. (2019). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Chemical Science, 10(3), 833-838.
- Di Muccio, A., et al. (1993). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography.
- Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
- Lee, P. H. Y., et al. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 6(5), 674-677.
- Kumar, A., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Kashihara, M., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3173-3185.
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid. Retrieved from [Link]
- Lee, J. H., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222.
- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. (2016).
- Smith, K., & El-Hiti, G. A. (2011). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Green and Sustainable Chemistry, 1(4), 147-152.
- Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Org. Synth. 2004, 80, 10.
- Lee, J. H., et al. (2022).
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Chemsrc. (2025). 2-Hydroxy-3-nitrobenzoic acid. Retrieved from [Link]
- Journal of Pharmaceutical Research International. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. 33(47B), 312-325.
- BioPharm International. (2014). Analytical Strategies for Monitoring Residual Impurities. 27(10).
- NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook.
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Stenutz. (n.d.). 2-hydroxy-3-nitrobenzoic acid. Retrieved from [Link]
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Veeprho. (n.d.). This compound. Retrieved from [Link]
- Song, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114624.
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Technical Support Center: Scaling Up 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. As an important intermediate in pharmaceutical manufacturing, successful and efficient scale-up of this reaction is critical.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and scale-up of this compound.
Q1: What is the most common synthetic route for this molecule at scale?
A1: The most prevalent and scalable method for synthesizing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[3][4] This typically involves the palladium-catalyzed reaction of a suitably substituted aryl halide (or triflate) with an arylboronic acid. Given the target molecule's structure, a common approach would be the coupling of a 3-substituted benzoic acid derivative with a 2-hydroxy-3-nitrophenylboronic acid, or the coupling of a 3-boronic acid-benzoic acid with a 2-halo-6-nitrophenol derivative.
Q2: Are there any particular safety concerns I should be aware of when scaling up this reaction?
A2: Yes, there are several critical safety considerations. Firstly, nitroaromatic compounds can be energetic and should be handled with care, especially at larger scales.[5][6][7] It is crucial to avoid conditions that could lead to thermal runaway. Secondly, palladium catalysts, while used in small amounts, can be pyrophoric under certain conditions. Proper handling and quenching procedures are essential. Lastly, as with any scale-up, the increased volume of flammable organic solvents poses a greater fire risk.[8] A thorough risk assessment should be conducted before any scale-up activities.[8]
Q3: My reaction yield drops significantly when I move from a 1g to a 100g scale. What are the likely causes?
A3: A drop in yield upon scale-up is a common issue and can be attributed to several factors. Inadequate mixing or inefficient heat transfer in a larger reactor can lead to localized "hot spots" or areas of poor reagent distribution, promoting side reactions. The efficiency of the catalyst can also be affected by changes in the surface area-to-volume ratio. Additionally, the work-up and purification procedures that are effective at a small scale may not be as efficient when handling larger volumes, leading to product loss.
Q4: What are the key parameters to monitor during the scale-up of the Suzuki coupling reaction?
A4: Careful monitoring of several parameters is crucial for a successful scale-up. These include:
-
Temperature: The internal reaction temperature should be closely monitored and controlled.[8]
-
Stirring/Agitation: Ensure efficient mixing to maintain a homogeneous reaction mixture.
-
Reaction Progress: Regularly monitor the consumption of starting materials and the formation of the product using techniques like HPLC or TLC.
-
Degassing: Inadequate removal of oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts.[9][10]
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific problems that may be encountered during the synthesis of this compound.
Guide 1: Suzuki-Miyaura Coupling Reaction Issues
Problem 1: Low or no conversion of starting materials.
-
Possible Cause A: Inactive Catalyst. The palladium catalyst may have been deactivated by oxygen or other impurities.
-
Solution: Ensure all solvents and reagents are thoroughly degassed before use. Use fresh, high-quality catalyst and ligands. Consider using a more robust catalyst system, such as one with bulky biarylphosphine ligands, which have shown effectiveness in challenging couplings involving nitroarenes.[11][12][13]
-
-
Possible Cause B: Inefficient Transmetalation. The transfer of the aryl group from the boronic acid to the palladium center may be slow.
-
Solution: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[14] The presence of water can also be crucial for the activation of the boronic acid.[14][15] Experiment with different base and solvent combinations on a small scale to find the optimal conditions.
-
-
Possible Cause C: Presence of Nitro Group. The electron-withdrawing nature of the nitro group can affect the reactivity of the aryl halide.
-
Solution: While the nitro group can be challenging, it has been successfully used as a pseudo-halide in some Suzuki couplings.[12][16] If using a nitroarene as the electrophile, specialized catalytic systems are often required.[11][17][18] If the nitro group is on the boronic acid partner, ensure the coupling partner (aryl halide) is sufficiently reactive (I > Br > Cl).[4]
-
Problem 2: Formation of significant side products.
-
Possible Cause A: Homocoupling of the Boronic Acid. This occurs when two molecules of the boronic acid react with each other.[9]
-
Possible Cause B: Protodeborylation. The boronic acid can be replaced by a hydrogen atom from the solvent or trace water.[15][16]
-
Solution: Ensure anhydrous conditions if the reaction is sensitive to water. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.[16] The choice of base can also influence the rate of protodeborylation.
-
-
Possible Cause C: Dehalogenation of the Aryl Halide. The aryl halide is reduced to the corresponding arene.
-
Solution: This side reaction can be promoted by certain bases and solvents.[9] Screening different reaction conditions can help to minimize this pathway.
-
Workflow for Troubleshooting Suzuki Coupling Reactions
Caption: A troubleshooting workflow for common Suzuki coupling issues.
Guide 2: Work-up and Purification Challenges
Problem 1: Difficulty in removing palladium residues from the final product.
-
Solution: Removing palladium to acceptable levels (<10 ppm for pharmaceutical intermediates) is a common challenge in scale-up.[19] Several strategies can be employed:
-
Aqueous Washes: Washing the organic layer with aqueous solutions of reagents like sodium bisulfite or thiourea can help to complex and remove palladium.[20]
-
Scavengers: Various solid-supported scavengers with thiol or amine functionalities are commercially available and can be very effective.
-
Activated Carbon: Treatment with activated carbon can also reduce palladium levels.
-
Crystallization: Careful crystallization of the final product can often leave palladium impurities in the mother liquor.
-
Problem 2: The product is highly polar and difficult to extract and purify.
-
Solution: The presence of the carboxylic acid, hydroxyl, and nitro groups makes the target molecule quite polar.[1]
-
Extraction: During work-up, adjusting the pH of the aqueous layer is critical. To extract the product into an organic solvent, the aqueous layer should be acidified to protonate the carboxylic acid, making it less water-soluble.
-
Chromatography: For purification, normal-phase silica gel chromatography may be challenging due to the high polarity. Reversed-phase chromatography (C18) might be a better option.[21][22] Alternatively, techniques like hydrophilic interaction liquid chromatography (HILIC) can be effective for very polar compounds.[23]
-
Problem 3: Hydrolysis of an ester precursor during work-up or purification.
-
Solution: If the synthesis is performed on an ester of the carboxylic acid, premature hydrolysis can occur.[24][25]
-
Acidic/Basic Conditions: Avoid prolonged exposure to strong acids or bases during the work-up.[26][27][28] If an aqueous wash is necessary, use buffered solutions.
-
Enzymatic Hydrolysis: For a controlled final deprotection step, enzymatic hydrolysis using a lipase can be a mild and selective method.[24][25]
-
III. Experimental Protocol: Suzuki-Miyaura Coupling and Work-up
This is a general protocol and should be optimized for your specific starting materials and scale.
1. Reaction Setup:
-
To a clean, dry, and inerted reactor, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) and ligand if necessary.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
2. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
3. Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off any solids (e.g., the base).
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with a brine solution.
-
To remove palladium, wash the organic layer with an aqueous solution of a scavenger or stir with a solid-supported scavenger.
-
Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
The crude product can be purified by crystallization from a suitable solvent system or by column chromatography.
IV. Data Summary Table
| Parameter | Recommendation/Observation | Potential Impact on Scale-up |
| Catalyst Loading | 0.01 - 0.5 mol% | Higher loading may be needed at a larger scale to maintain reaction rate. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Solubility and reactivity can change with scale; K₃PO₄ is often effective but can be more expensive. |
| Solvent | Toluene/Water, Dioxane/Water | Solvent ratios may need adjustment to ensure adequate mixing and heat transfer. |
| Temperature | 80 - 110 °C | Precise temperature control is more critical at a larger scale to avoid side reactions and ensure safety. |
| Degassing Method | N₂/Ar sparging, Freeze-pump-thaw | Sparging is more practical for large volumes. |
V. Mechanistic Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
VI. References
-
BenchChem. (n.d.). Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. Retrieved from
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from
-
National Institutes of Health. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from
-
Reddit. (2019). How resistant are Suzuki couplings to nitro groups?. Retrieved from
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from
-
ResearchGate. (n.d.). The Suzuki–Miyaura coupling (SMC) of nitroarenes with various substrates. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from
-
Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from
-
PubMed. (1982). Purification of Polybrominated Biphenyl Congeners. Retrieved from
-
ResearchGate. (n.d.). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved from
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from
-
Google Patents. (n.d.). Method for purifying biphenyl. Retrieved from
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Retrieved from
-
ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from
-
CORE. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from
-
BenchChem. (n.d.). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds. Retrieved from
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Polar Compounds using C-18 Reversed-Phase Chromatography. Retrieved from
-
BOC Sciences. (n.d.). 2' -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6). Retrieved from
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from
-
The Analytical Scientist. (2016). Purification of polar compounds. Retrieved from
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from
-
Chemguide. (n.d.). Hydrolysis of esters. Retrieved from
-
Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from
-
Oakwood Chemical. (n.d.). This compound. Retrieved from
-
Ambeed. (n.d.). This compound. Retrieved from
-
PubChem. (n.d.). 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid. Retrieved from
-
Simson Pharma Limited. (n.d.). This compound. Retrieved from
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from
-
Google Patents. (n.d.). Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Retrieved from
-
Cornell University EH&S. (n.d.). Guidelines for Working with Particularly Hazardous Substances. Retrieved from
-
Stanford University EH&S. (2023). Scale Up Safety. Retrieved from
-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from
-
Sinoway. (n.d.). 2-Hydroxy-3-nitro-(1, 1-biphenyl)-3-carboxylic acid 376591-95-6. Retrieved from
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Validation & Comparative
A Comparative Guide to the Analysis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid and its Amino Analogue as Key Intermediates in Drug Synthesis
For researchers, scientists, and professionals in drug development, the quality of starting materials and intermediates is paramount. The selection of a synthetic route and the purity of its components can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of two key intermediates in the synthesis of the thrombopoietin receptor agonist, Eltrombopag: 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid and its reduced analogue, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid .
This document will delve into the critical quality attributes of these compounds as defined by a Certificate of Analysis (COA), compare their synthetic utility, and provide detailed protocols for their analytical characterization. The objective is to equip the reader with the necessary scientific rationale to make informed decisions in their research and development endeavors.
Introduction to the Intermediates and their Synthetic Role
This compound (CAS 376591-95-6) is a pivotal intermediate in several patented synthetic routes to Eltrombopag.[1][2] Its structure, featuring a biphenyl backbone with strategically placed hydroxyl, nitro, and carboxylic acid functionalities, makes it a versatile precursor. The nitro group serves as a precursor to the amino group, which is essential for the subsequent diazotization and coupling reactions that form the core structure of Eltrombopag.
The primary alternative, 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7), is the immediate downstream product of the nitro compound's reduction.[3][4][5] In some synthetic strategies, this amino analogue is the starting point for the final coupling steps. The choice between starting with the nitro or amino compound is a critical process decision, with implications for the number of synthetic steps, potential impurity profiles, and overall process efficiency.
The general synthetic pathway involving these intermediates is illustrated below. The process begins with the synthesis of the nitro-biphenyl carboxylic acid, followed by its reduction to the amino-biphenyl carboxylic acid. This amino intermediate then undergoes diazotization and coupling to form Eltrombopag.
Caption: Synthetic relationship between the nitro and amino intermediates leading to Eltrombopag.
The Certificate of Analysis: A Comparative Breakdown
The Certificate of Analysis is the definitive document attesting to the quality and purity of a chemical compound. Below is a comparative table outlining the typical specifications for both the nitro and amino intermediates. While lot-specific results will vary, these parameters represent the critical quality attributes that must be controlled.
| Parameter | This compound | 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | Significance and Rationale |
| Appearance | Yellow to Brown Solid | Light Yellow to Light Beige Solid | Provides a preliminary, qualitative check for gross contamination or degradation. Color variations can indicate the presence of impurities. |
| Identification | Conforms to structure by IR and ¹H NMR | Conforms to structure by IR and ¹H NMR | Confirms the chemical identity of the material, ensuring the correct starting material is being used. Spectroscopic techniques provide a molecular fingerprint. |
| Assay (by HPLC) | ≥ 98.0% | ≥ 97.0% | A quantitative measure of the main component's purity. High-Performance Liquid Chromatography (HPLC) separates the main compound from its impurities, providing an accurate assessment of purity. |
| Assay (by Titration) | ≥ 98.0% (Non-aqueous) | ≥ 98.0% (Non-aqueous) | A classic, robust method for quantifying the carboxylic acid content. This orthogonal method provides confidence in the purity value obtained by HPLC. |
| Water Content | ≤ 0.5% (by Karl Fischer) | ≤ 1.0% (by Karl Fischer) | Water can interfere with subsequent reactions, particularly those involving organometallic reagents or anhydrous conditions. It can also affect the accuracy of the assay by titration. |
| Related Substances | Individual Impurity: ≤ 0.15%, Total Impurities: ≤ 1.0% | Individual Impurity: ≤ 0.15%, Total Impurities: ≤ 1.5% | Impurities can carry through the synthetic process and compromise the quality of the final API. Stringent control is mandated by regulatory bodies like the ICH.[6][7] |
| Storage | Store in a cool, dry, well-closed container | Store under inert atmosphere, refrigerated, protected from light | The amino compound is more susceptible to oxidation and degradation than the nitro compound, necessitating more stringent storage conditions. |
Performance Comparison in Synthesis: A Process Chemist's Perspective
While publicly available, head-to-head studies directly comparing the yield and purity of Eltrombopag from these two intermediates are scarce, likely due to the proprietary nature of pharmaceutical process development. However, we can infer a comparative analysis based on the chemistry involved.
Starting with this compound:
-
Advantages: The nitro compound is generally more stable and less prone to oxidative degradation, potentially offering a longer shelf-life and less stringent storage requirements.
-
Disadvantages: This route requires an additional synthetic step: the reduction of the nitro group to an amine. This step often involves catalytic hydrogenation (e.g., using Palladium on carbon) or metal-mediated reductions, which can introduce new impurities and require careful process control to ensure complete conversion.[8] Incomplete reduction would leave residual nitro compound, which would need to be removed.
Starting with 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid:
-
Advantages: This route is one step shorter, which can lead to a more cost-effective and time-efficient process. It eliminates the need for a reduction step and the associated reagents and potential impurities.
-
Disadvantages: The amino group is more susceptible to oxidation, which can lead to the formation of colored impurities and potentially impact the stability of the intermediate.[9] This necessitates stricter handling and storage conditions, such as refrigeration under an inert atmosphere. The purity of the amino intermediate is critical, as any impurities can directly impact the subsequent diazotization and coupling reaction.
Impurity Profile Considerations:
The impurity profile of the starting intermediate is a critical factor. For the amino compound, potential impurities can include the starting nitro compound (from incomplete reduction) and various oxidative degradation products. A recent study developed a specific RP-HPLC method to determine eleven potential impurities in 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, highlighting the importance of rigorous analytical control for this intermediate.[6][10]
Experimental Protocols for Quality Control
To ensure the trustworthiness of the analytical data, self-validating and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays mentioned in the Certificate of Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte and its impurities are partitioned between a nonpolar stationary phase and a polar mobile phase. By using a gradient elution, a wide range of compounds with different polarities can be separated and quantified using a UV detector.
Experimental Protocol:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-35 min: 0% to 70% B
-
35-36 min: 70% to 0% B
-
36-40 min: Hold at 0% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
Data Analysis: The percentage purity is calculated by the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Sources
- 1. CN110407702A - A kind of preparation method of Eltrombopag key intermediate 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 2. WO2015139536A1 - Method for preparing eltrombopag - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US11161821B2 - Process for the preparation of Eltrombopag olamine and its intermediates - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Introduction
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1] The efficient and scalable synthesis of this substituted biphenyl scaffold is therefore of significant interest to researchers in medicinal chemistry and process development. The core chemical challenge lies in the selective formation of the carbon-carbon bond between the two substituted phenyl rings.
This guide provides an in-depth comparison of the two primary retrosynthetic strategies for this molecule: the modern, palladium-catalyzed Suzuki-Miyaura cross-coupling and the classical, copper-mediated Ullmann condensation. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, reaction conditions, and scalability to guide researchers in making an informed selection for their specific needs.
Overview of Synthetic Strategies
The construction of the biphenyl backbone is the critical step in synthesizing the target molecule. Two canonical methods in organic chemistry are considered for this transformation.
Figure 1: High-level overview of the two primary synthetic routes.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and efficiency in forming C-C bonds.[2] It involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For our target molecule, this translates to coupling a substituted phenylboronic acid with a substituted aryl halide.
Principle and Rationale
The catalytic cycle of the Suzuki reaction is well-established and involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.[3] This methodology is renowned for its high yields, mild reaction conditions, and exceptional tolerance for a wide array of functional groups, although acidic protons on functional groups like phenols and carboxylic acids can sometimes necessitate the use of a base or protective groups.[4] A published patent route utilizes this strategy by coupling 2-bromo-6-nitrophenol with 3-carboxyphenylboronic acid after protecting the hydroxyl group.[5]
Figure 2: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings.[2][6]
-
Reagent Preparation: In a 100 mL round-bottom flask, combine 2-bromo-6-nitrophenol (1.0 equiv.), 3-carboxyphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Fit the flask with a reflux condenser and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water (50 mL total). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Reaction: Heat the mixture to 85°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Separate the organic and aqueous layers. The product, being a carboxylic acid, will predominantly be in the aqueous layer as its potassium salt.
-
Isolation: Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2. The product will precipitate out of the solution as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, further purification can be achieved by recrystallization or flash column chromatography on silica gel.[2]
Discussion
Advantages:
-
High Yields: Suzuki couplings are known for providing excellent yields, often exceeding 80-90%.[7]
-
Mild Conditions: The reaction is typically run at moderate temperatures (e.g., 85°C), preserving sensitive functional groups.[2]
-
Commercially Available Reagents: Both 2-bromo-6-nitrophenol and 3-carboxyphenylboronic acid are readily available starting materials.
-
Robustness: The reaction is highly reliable and has a broad scope, making it a go-to method for biphenyl synthesis.[3]
Disadvantages:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and trace amounts of palladium may need to be removed from the final product, which is a critical consideration in pharmaceutical synthesis.[6]
-
Potential for Side Reactions: Homocoupling of the boronic acid can occur as a side reaction, though this can often be minimized through optimization of reaction conditions.[8]
Route 2: Ullmann Condensation
The Ullmann reaction, first reported in 1901, is a classical method for synthesizing biaryl compounds by coupling two molecules of an aryl halide using copper metal at high temperatures.[9][10]
Principle and Rationale
The traditional Ullmann reaction involves the oxidative addition of an aryl halide to an active copper(I) species, followed by a second oxidative addition and subsequent reductive elimination to form the C-C bond.[9] While historically significant, this reaction is notorious for requiring harsh conditions and often results in low yields.[3][9] For the synthesis of our target molecule, this would involve the cross-coupling of 2-bromo-6-nitrophenol and 3-bromobenzoic acid. Due to the high temperatures required, side reactions and decomposition are significant concerns.
Figure 3: Workflow for the classical Ullmann condensation.
Experimental Protocol: Ullmann Condensation
This protocol is a generalized procedure for a classical Ullmann coupling and requires significant optimization.
-
Reagent Preparation: In a high-pressure reaction vessel, combine 2-bromo-6-nitrophenol (1.0 equiv.), 3-bromobenzoic acid (1.5 equiv., excess to favor cross-coupling), and activated copper powder (2.0 equiv.).
-
Solvent: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or nitrobenzene.[10]
-
Reaction: Seal the vessel and heat the mixture to 180-220°C for 24-48 hours.
-
Workup: Cool the reaction mixture and filter to remove the copper salts.
-
Isolation and Purification: The workup is often complex. It typically involves solvent extraction and extensive purification by column chromatography to separate the desired cross-coupled product from the two possible homocoupled byproducts and unreacted starting materials.
Discussion
Advantages:
-
Inexpensive Catalyst: Copper is significantly cheaper than palladium.
Disadvantages:
-
Harsh Conditions: The reaction requires very high temperatures, which can lead to degradation of the starting materials and product.[9]
-
Low Yields: The Ullmann reaction is infamous for its low and often variable yields.[9]
-
Side Products: The formation of two homocoupled byproducts (symmetrical biphenyls from each starting material) is a major issue, complicating purification.
-
Poor Functional Group Tolerance: The harsh conditions are incompatible with many sensitive functional groups.
Comparative Analysis and Data Summary
| Feature | Suzuki-Miyaura Cross-Coupling | Ullmann Condensation |
| Typical Yield | High (often >80%)[7] | Low to Moderate (<40%)[9] |
| Reaction Temp. | Mild (60-100°C)[2] | Harsh (>180°C)[9][10] |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd/C) | Copper (powder or salts) |
| Catalyst Cost | High | Low |
| Selectivity | High for cross-coupling | Poor (mixture of cross- and homo-coupling) |
| Scalability | Excellent, widely used in industry[6] | Poor, difficult to control |
| Purification | Generally straightforward | Difficult due to multiple byproducts |
| Functional Group Tol. | Very Good[3] | Poor |
| Environmental Impact | Moderate (Palladium waste) | Poor (high energy, difficult workup) |
Conclusion and Recommendation
Based on a comprehensive analysis of both synthetic routes, the Suzuki-Miyaura cross-coupling is unequivocally the superior and recommended method for the synthesis of this compound. Its high yields, mild reaction conditions, excellent selectivity, and proven scalability make it the logical choice for both academic research and industrial production.[2][6] While the cost of the palladium catalyst is a consideration, the overall efficiency, reliability, and ease of purification far outweigh this drawback, leading to a more cost-effective and predictable process.
The Ullmann condensation, while a historically important reaction for biaryl synthesis, is largely obsolete for this type of transformation in a modern laboratory setting. The harsh conditions, low yields, and formation of multiple side products render it inefficient and impractical compared to the robust and versatile Suzuki-Miyaura coupling.[9]
References
- BenchChem. Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
- Royal Society of Chemistry. Synthesis of 2,2′-biphenols through direct C(sp2)
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- BYJU'S. Ullmann Reaction.
- ResearchGate.
- ACS Publications.
- BenchChem.
- This compound (CAS No.: 376591-95-6). (Source unavailable).
- PubMed Central (PMC).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (Source unavailable).
- National Institutes of Health (NIH).
- Scirp.org.
- PubMed. The design and synthesis of substituted biphenyl libraries.
- Thermo Fisher Scientific. Ullmann Reaction.
- RSC Publishing.
- ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....
- Sigma-Aldrich. This compound | 376591-95-6.
- Oakwood Chemical. This compound.
- Simson Pharma Limited. This compound.
- PubChem. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712.
- Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
Sources
- 1. 2’ -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6) [hsppharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 5. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to the Synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid: Evaluating Alternative Reagents and Methodologies
Introduction
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, in particular, represents a class of substituted biphenyls that are of significant interest as intermediates in the development of novel pharmaceuticals. The presence of multiple functional groups on this molecule offers a rich platform for further chemical modifications, but it also presents a unique set of challenges for its synthesis.
This guide provides a comparative analysis of different synthetic strategies for this compound. We will delve into the established Suzuki-Miyaura coupling and explore alternative reagents and methodologies, offering a comprehensive overview for researchers, scientists, and drug development professionals. Our focus will be on the practical aspects of these reactions, including detailed experimental protocols, a comparison of their performance based on experimental data, and an exploration of the underlying mechanistic principles that govern their success.
The Prevailing Strategy: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biphenyls. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.
Standard Protocol: Synthesis via Suzuki-Miyaura Coupling
The synthesis of this compound via Suzuki-Miyaura coupling would typically involve the reaction of 3-boronobenzoic acid with 2-bromo-6-nitrophenol.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-boronobenzoic acid (1.2 mmol) and 2-bromo-6-nitrophenol (1.0 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).
-
Addition of Base: Add an aqueous solution of 2 M sodium carbonate (10 mL).
-
Degassing: Degas the mixture by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction: Heat the mixture to 80°C and stir vigorously for 12 hours under an argon atmosphere.
-
Workup: After cooling to room temperature, acidify the mixture with 2 M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative Methodologies and Reagents
While the Suzuki-Miyaura coupling is a robust method, certain applications may necessitate the exploration of alternative reagents and methodologies. These alternatives can offer advantages in terms of cost, substrate scope, functional group tolerance, and environmental impact.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that provides a classic alternative to palladium-catalyzed methods for the formation of biaryl linkages. This reaction is particularly useful when dealing with electron-deficient aryl halides.
Advantages:
-
Can be more cost-effective than palladium-catalyzed reactions.
-
Effective for electron-deficient substrates.
Disadvantages:
-
Often requires harsh reaction conditions (high temperatures).
-
Can suffer from poor regioselectivity and the formation of homocoupling byproducts.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine 3-iodobenzoic acid (1.0 mmol), 2-nitrophenol (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol) in DMF (10 mL).
-
Reaction: Heat the mixture to 150°C for 24 hours.
-
Workup: Cool the reaction mixture, pour it into water (50 mL), and acidify with 2 M HCl.
-
Purification: Extract the product with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Figure 2: A simplified proposed mechanism for the Ullmann condensation.
Alternative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
The choice of palladium catalyst and ligand can have a profound impact on the efficiency and scope of the Suzuki-Miyaura coupling. For the synthesis of sterically hindered or electronically challenging biphenyls like our target molecule, moving beyond the standard tetrakis(triphenylphosphine)palladium(0) can be highly beneficial.
Buchwald-type Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can significantly improve the efficiency of the three key steps in the catalytic cycle. They promote the oxidative addition of aryl chlorides, facilitate the transmetalation step, and accelerate the final reductive elimination.
Experimental Protocol with SPhos:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (5 mL) and stir for 10 minutes.
-
Reaction Setup: In a separate flask, combine 3-chlorobenzoic acid (1.0 mmol), 2-nitro-6-(dihydroxyboryl)phenol (1.2 mmol), and potassium phosphate (2.0 mmol) in a mixture of toluene (15 mL) and water (1.5 mL).
-
Reaction: Add the pre-formed catalyst solution to the reaction mixture, and heat to 100°C for 4 hours.
-
Workup and Purification: Follow the standard workup and purification procedure for Suzuki-Miyaura coupling.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel's unique electronic properties can enable the activation of otherwise unreactive C-O bonds (e.g., from phenols or their derivatives), opening up new synthetic pathways.
Advantages:
-
Lower cost compared to palladium.
-
Can couple a wider range of electrophiles, including those with C-O bonds.
Disadvantages:
-
Nickel catalysts can be more sensitive to air and moisture.
-
The mechanisms can be more complex and less understood than their palladium counterparts.
Comparative Analysis of Synthetic Methodologies
| Methodology | Catalyst | Typical Yield | Reaction Time | Temperature | Advantages | Disadvantages |
| Standard Suzuki-Miyaura | Pd(PPh₃)₄ | 60-80% | 12-24 h | 80-100°C | Well-established, good functional group tolerance. | Slower for challenging substrates, catalyst can be expensive. |
| Ullmann Condensation | CuI | 40-60% | 24-48 h | 120-160°C | Cost-effective, good for electron-deficient halides. | Harsh conditions, potential for side products. |
| Suzuki-Miyaura with Buchwald Ligands | Pd(OAc)₂ / SPhos | 85-95% | 2-6 h | 80-110°C | High yields, short reaction times, broad substrate scope. | Ligands can be expensive. |
| Nickel-Catalyzed Coupling | NiCl₂(dppp) | 70-90% | 8-16 h | 60-100°C | Lower cost, can activate C-O bonds. | Air/moisture sensitive, mechanism can be complex. |
Conclusion
The synthesis of this compound can be approached through several effective methodologies. While the Suzuki-Miyaura coupling remains a reliable and versatile choice, the exploration of alternative reagents and catalysts can offer significant advantages. For rapid and high-yielding synthesis, the use of modern palladium catalysts with bulky phosphine ligands is highly recommended. For cost-sensitive applications or when dealing with specific starting materials, the Ullmann condensation and emerging nickel-catalyzed methods present viable and powerful alternatives. The optimal choice of synthetic route will ultimately depend on the specific project requirements, including scale, budget, and available starting materials.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 1901 , 34 (2), 2174-2185. [Link]
-
Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 2000 , 122 (48), 12051–12052. [Link]
-
Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent advances in homogeneous nickel catalysis. Nature, 2014 , 509 (7500), 299–309. [Link]
A Technical Guide to the Predicted Biological Activity of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid and its Analogs
For researchers, scientists, and professionals in drug development, the exploration of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a continuous endeavor. This guide delves into the predicted biological activity of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, a compound for which public data is scarce, by conducting a comparative analysis of its structural analogs. By examining the biological activities of the core biphenyl carboxylic acid scaffold and the influence of hydroxyl and nitro substitutions, we can construct a scientifically-grounded hypothesis of its potential as an anti-inflammatory agent.
Introduction: The Rationale for Investigating this compound
The structure of this compound suggests a potential role as a modulator of inflammatory pathways. Its biphenyl carboxylic acid core is a well-established pharmacophore in a number of anti-inflammatory agents. The addition of hydroxyl and nitro functional groups introduces intriguing possibilities for modifying its biological activity, selectivity, and pharmacokinetic properties. The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][2] Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs with reduced gastrointestinal side effects.[1]
This guide will explore the predicted biological activity of the title compound by dissecting the contributions of its structural components and comparing them to known analogs with established anti-inflammatory and COX inhibitory properties.
The Biphenyl Carboxylic Acid Scaffold: A Foundation for Anti-Inflammatory Activity
The biphenyl moiety is a privileged scaffold in medicinal chemistry, and several biphenyl carboxylic acid derivatives have been investigated for their anti-inflammatory effects. For instance, a series of novel biphenyl-4-carboxylic acid derivatives demonstrated significant anti-inflammatory activity in in vivo models such as the carrageenan-induced paw edema assay.[3] This widely used model induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to suppress edema formation.[4] The effectiveness of these biphenyl derivatives underscores the potential of this core structure to interact with key targets in the inflammatory cascade.
Predicted Biological Activity Profile of this compound
Based on the structure-activity relationships (SAR) of related compounds, we can infer a potential biological activity profile for this compound.
Predicted Anti-inflammatory and COX Inhibitory Activity
The presence of a phenolic hydroxyl group is a key feature in the structure of many COX inhibitors and has been shown to be essential for both COX-1 and COX-2 inhibition in some series of compounds.[5] The 2'-hydroxy group on the biphenyl scaffold could therefore be a critical determinant of its anti-inflammatory activity.
The nitro group is another interesting feature. The development of nitro-derivatives of existing NSAIDs, often termed "nitro-NSAIDs," has been a strategy to improve their safety profile, particularly concerning gastrointestinal toxicity. Furthermore, studies on certain nitro-containing carboxylic acids have revealed potent COX-2 inhibitory activity. For example, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogs were found to be potent inhibitors of the COX-2 enzyme.[6]
Given these precedents, it is plausible that this compound exhibits significant anti-inflammatory activity, potentially through the inhibition of COX enzymes. The interplay between the hydroxyl and nitro groups will likely determine its potency and selectivity towards COX-2.
Predicted Gastrointestinal Safety Profile
A major drawback of traditional NSAIDs is their potential to cause gastrointestinal damage, which is primarily attributed to the inhibition of the gastroprotective functions of COX-1.[2] The development of selective COX-2 inhibitors was a direct response to this issue.[1] The introduction of a nitro group, as seen in nitro-NSAIDs, has been explored as a mechanism to release nitric oxide (NO), which has vasodilatory and cytoprotective effects in the gastric mucosa, thereby counteracting the negative effects of COX inhibition. This suggests that this compound might possess an improved gastrointestinal safety profile compared to non-selective NSAIDs.
Comparative Analysis of Structurally Related Analogs
To provide a more quantitative perspective, the following table summarizes the biological activity of a series of nitro-substituted carboxylic acid analogs that share some structural features with the target compound.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| FM10 | (2S,3S)-2-((4-isopropylbenzyl)(methoxy)methyl)-2-methyl-4-nitro-3-phenylbutanoic acid | 1.25 | 0.69 | 1.81 | [6] |
| FM12 | (2S,3S)-2-((4-isopropylbenzyl)(furan-2-yl)methyl)-2-methyl-4-nitro-3-phenylbutanoic acid | 0.88 | 0.18 | 4.89 | [6] |
Table 1: In vitro COX inhibitory activity of selected nitro-carboxylic acid analogs.[6]
As shown in Table 1, the nitro-carboxylic acid analogs exhibit potent inhibition of COX-2, with compound FM12 showing a nearly 5-fold selectivity for COX-2 over COX-1. This data supports the hypothesis that the combination of a carboxylic acid moiety and a nitro group can lead to effective and potentially selective COX-2 inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of biphenyl carboxylic acid derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
Caption: Structure-activity relationship of the biphenyl carboxylic acid scaffold.
Key SAR takeaways from related compound series suggest that:
-
The Carboxylic Acid Group: Is often crucial for binding to the active site of COX enzymes.
-
Substituents on the Phenyl Rings: Can significantly impact potency and selectivity. For instance, the presence of specific groups can allow for interaction with the side pocket of the COX-2 active site, leading to enhanced selectivity.[7]
-
The Nitro Group: As discussed, can confer a dual-action mechanism, potentially leading to improved gastrointestinal tolerance.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, the following experimental protocols are recommended.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes.
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable assay buffer (e.g., Tris-HCl). Prepare a stock solution of the substrate, arachidonic acid.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory properties of a compound.[4]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound, a positive control (e.g., Indomethacin), or vehicle control orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Ulcerogenic Activity Assay
This assay evaluates the potential of the compound to induce gastric ulcers.
Step-by-Step Methodology:
-
Animal Preparation: Use fasted rats as described above.
-
Compound Administration: Administer high doses of the test compound, a positive control (e.g., Aspirin), or vehicle control orally for a set number of days.
-
Observation: Monitor the animals for any signs of toxicity.
-
Stomach Examination: At the end of the treatment period, sacrifice the animals and carefully remove their stomachs.
-
Ulcer Scoring: Open the stomachs along the greater curvature and examine the gastric mucosa for any signs of ulceration, erosion, or hemorrhage. Score the ulcers based on their number and severity.
-
Data Analysis: Calculate the ulcer index for each group and compare it to the control groups.
Conclusion and Future Perspectives
While there is a clear absence of direct experimental data on the biological activity of this compound, a systematic analysis of its structural components and comparison with known analogs allows for a reasoned prediction of its potential as an anti-inflammatory agent. The biphenyl carboxylic acid scaffold provides a strong foundation for anti-inflammatory activity, while the 2'-hydroxyl and 3'-nitro substituents are likely to modulate its potency, selectivity, and safety profile. The presence of the nitro group, in particular, suggests the possibility of an improved gastrointestinal safety profile, a highly desirable characteristic for a novel NSAID.
The hypotheses presented in this guide are intended to stimulate further research. The experimental protocols detailed herein provide a clear roadmap for the comprehensive biological evaluation of this promising compound. Future studies should focus on the synthesis and in vitro and in vivo characterization of this compound and a series of its closely related analogs to build a robust structure-activity relationship and validate its therapeutic potential.
References
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Update on SAR studies toward new COX-1 selective inhibitors. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Recent Advances in Inducible Cyclooxygenase (COX-2) Inhibition. (2003). PubMed. Retrieved January 21, 2026, from [Link]
-
Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (2011). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2015). PubMed Central. Retrieved January 21, 2026, from [Link]
-
In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. (2025). Kyung Hee University. Retrieved January 21, 2026, from [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI- INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Complex Roles for Sulfation in the Toxicities of Polychlorinated Biphenyls. (2019). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]
- Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. (2015). Google Patents.
-
Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube. Retrieved January 21, 2026, from [Link]
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spectroscopic comparison of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid from different suppliers
An Objective Spectroscopic Comparison of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid from Different Commercial Suppliers
Abstract
The purity and structural integrity of chemical reagents are paramount in research and drug development. This compound, a key intermediate in the synthesis of pharmaceuticals such as Eltrombopag, must be of high and consistent quality to ensure reliable reaction outcomes and minimize downstream purification challenges.[1][2] This guide presents a comparative analysis of this compound sourced from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). We employ a multi-technique spectroscopic approach—UV-Vis, Fourier-Transform Infrared (FTIR), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy—to provide a robust, data-driven assessment of purity, structural identity, and batch-to-batch consistency. This document serves as a methodological template for researchers to validate critical reagents in their own laboratories.
Introduction: The Imperative of Supplier Validation
This compound (CAS 376591-95-6) is a substituted biphenyl carboxylic acid.[3][4] Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and a nitro group, presents multiple sites for potential impurities to arise during synthesis, such as regioisomers, residual starting materials, or side-reaction products. Given its role as a crucial building block in pharmaceutical manufacturing, verifying the quality of the material from any given supplier is not merely a suggestion but a critical step in process validation and quality control.[1]
Variations in supplier synthesis routes can lead to different impurity profiles. Therefore, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for rigorous scientific applications. An independent, multi-faceted analytical verification is essential. This guide outlines a straightforward yet powerful spectroscopic workflow designed to empower researchers to make informed decisions about reagent sourcing.
Materials and Experimental Design
Samples of this compound (≥98% purity as stated by suppliers) were procured from three different, anonymized commercial sources (Supplier A, Supplier B, Supplier C). All solvents used were of spectroscopic grade.
The experimental workflow is designed to provide orthogonal data points, where each technique offers a unique perspective on the compound's quality.
Caption: Workflow for the spectroscopic comparison of chemical samples.
UV-Vis Spectroscopy Protocol
-
Rationale: UV-Vis spectroscopy is a rapid method to confirm the presence of the chromophoric system (the conjugated biphenyl rings with a nitro group) and to provide a quantitative estimate of concentration, which can indirectly suggest purity. Aromatic nitro compounds exhibit characteristic strong absorbance bands.[5][6]
-
Instrumentation: Double-beam UV-Vis Spectrophotometer.
-
Procedure:
-
A stock solution of each sample was prepared by accurately weighing ~10 mg of the compound and dissolving it in 100.0 mL of methanol. Methanol is an ideal solvent due to its UV transparency above 220 nm and the compound's good solubility.[2]
-
A 1:100 dilution of the stock solution was prepared to bring the absorbance into the optimal range (0.2-0.8 A.U.).
-
The spectrophotometer was blanked using methanol.
-
The UV-Vis spectrum was recorded from 400 nm to 200 nm.
-
The wavelength of maximum absorbance (λmax) was recorded.
-
FTIR Spectroscopy Protocol
-
Rationale: FTIR spectroscopy provides a "molecular fingerprint," confirming the presence of key functional groups (carboxylic acid O-H, C=O; phenolic O-H; and nitro N-O stretches).[7] The absence of unexpected peaks and consistency in peak positions across samples are key indicators of structural integrity. Attenuated Total Reflectance (ATR) is used for its simplicity, requiring no sample preparation like KBr pellets.[8]
-
Instrumentation: FTIR Spectrometer with a Diamond ATR accessory.
-
Procedure:
-
A background spectrum of the clean ATR crystal was collected.
-
A small amount of the solid powder (~2-3 mg) was placed directly onto the ATR crystal.
-
The anvil was lowered to ensure good contact between the sample and the crystal.
-
The spectrum was recorded from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 32 scans to improve the signal-to-noise ratio.
-
The crystal was cleaned thoroughly with isopropanol between samples.
-
¹H NMR Spectroscopy Protocol
-
Rationale: ¹H NMR is the most powerful technique for unambiguous structural elucidation and purity assessment. It provides information on the chemical environment of every proton, their connectivity, and their relative abundance. The presence of any impurity with protons will be detected. An internal standard allows for quantitative purity determination (qNMR).
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Procedure:
-
Approximately 15 mg of each sample was accurately weighed into an NMR tube.
-
A precise volume (600 µL) of deuterated dimethyl sulfoxide (DMSO-d₆) containing a known concentration of an internal standard (maleic acid) was added. DMSO-d₆ was chosen for its ability to dissolve the analyte and to ensure the acidic protons (hydroxyl and carboxylic acid) are observable.
-
The sample was fully dissolved using gentle vortexing.
-
The ¹H NMR spectrum was acquired. Key parameters include a 30° pulse angle and a relaxation delay of 15 seconds to ensure accurate integration for quantification.
-
Spectra were processed (phasing, baseline correction) and the signals were integrated. Purity was calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the internal standard.
-
Results and Discussion
The chemical structure and expected proton numbering for ¹H NMR analysis are shown below.
Caption: Structure of this compound.
UV-Vis Spectroscopy Analysis
All three samples exhibited a primary strong absorption band (λmax) characteristic of the π→π* transitions within the nitro-substituted aromatic system.
| Supplier | λmax (nm) | Appearance | Comments |
| Supplier A | 258 nm | Clear, pale yellow solution | Sharp, well-defined peak. |
| Supplier B | 259 nm | Clear, pale yellow solution | Consistent with Supplier A. |
| Supplier C | 265 nm | Clear, slightly more intense yellow | A noticeable red-shift of 6-7 nm. |
The spectra for Suppliers A and B were nearly superimposable, suggesting a consistent chromophore. The bathochromic (red) shift observed in the sample from Supplier C, while minor, could indicate a difference in the solvent environment due to an impurity or a subtle structural variation. While not conclusive on its own, this warrants closer inspection with other techniques.
FTIR Spectroscopy Analysis
The FTIR spectra confirmed the presence of all expected functional groups in the samples from all three suppliers.
| Functional Group | Expected Wavenumber (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) |
| Carboxylic Acid O-H | 3300-2500 (very broad) | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) |
| Phenolic O-H | ~3400 (broad) | 3410 | 3412 | 3408 |
| Aromatic C-H | 3100-3000 | 3075 | 3075 | 3076 |
| Carboxylic Acid C=O | ~1700 | 1695 | 1694 | 1695 |
| Nitro N-O (asymm.) | ~1530 | 1528 | 1528 | 1529 |
| Nitro N-O (symm.) | ~1350 | 1348 | 1347 | 1348 |
The spectra for all suppliers were highly consistent, indicating that the primary molecular structure and functional groups are correct. No significant extraneous peaks were observed, suggesting the absence of major impurities with distinct infrared absorptions. The C=O stretch around 1695 cm⁻¹ is typical for an aromatic carboxylic acid.[9] The broad O-H band is characteristic of hydrogen-bonded carboxylic acids.
¹H NMR Spectroscopy Analysis
¹H NMR provided the most definitive data for structural confirmation and purity assessment. The aromatic region (7.0-8.5 ppm) is complex due to the multiple substituted rings. The acidic protons for the carboxylic acid and phenol groups are expected to be very downfield, especially in DMSO.
| Proton Assignment | Expected Shift (ppm) | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) |
| COOH | > 13.0 | 13.1 (broad s) | 13.1 (broad s) | 13.1 (broad s) |
| Ar-OH | ~10.5 | 10.6 (s) | 10.6 (s) | 10.6 (s) |
| Aromatic H's | 7.2 - 8.4 | Multiplets match | Multiplets match | Multiplets match |
| Calculated Purity | >98% | 99.1% | 98.9% | 96.5% |
| Impurity Peaks | N/A | None detected | None detected | Small peaks at 7.9 & 8.5 ppm |
Discussion: The spectra from Suppliers A and B were exceptionally clean, with all proton signals correctly assigned to the target molecule and calculated purities of ~99%. In contrast, the spectrum for the sample from Supplier C, while predominantly showing the correct product, displayed several small but distinct impurity peaks in the aromatic region. The calculated purity of 96.5% is significantly lower than the supplier's stated ≥98% and falls outside an acceptable range for many applications. These unknown peaks could represent isomeric impurities or unreacted starting materials.
Comparative Summary and Conclusion
This multi-technique spectroscopic evaluation provides a clear and objective assessment of the quality of this compound from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Assessment |
| UV-Vis λmax | 258 nm | 259 nm | 265 nm | Minor deviation for C |
| FTIR Identity | Confirmed | Confirmed | Confirmed | All suppliers passed |
| ¹H NMR Identity | Confirmed | Confirmed | Confirmed | All suppliers passed |
| ¹H NMR Purity | 99.1% | 98.9% | 96.5% | Suppliers A & B meet spec; C does not |
| Overall Quality | Excellent | Excellent | Unacceptable for GMP/R&D |
Based on this comprehensive analysis, the materials from Supplier A and Supplier B are of high purity and structurally correct, meeting the typical requirements for research, development, and pharmaceutical synthesis. The material from Supplier C , however, fails to meet the specified purity level due to the presence of detectable impurities via ¹H NMR. The slight red-shift in its UV-Vis spectrum was an early indicator that correlated with the lower purity found by NMR.
This guide demonstrates that a combination of rapid screening tools (UV-Vis, FTIR) and a definitive quantitative method (¹H NMR) forms a robust quality control workflow. We strongly recommend that researchers and drug development professionals implement a similar in-house validation protocol for all critical starting materials to ensure the integrity and reproducibility of their work.
References
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Veeprho. This compound | CAS 376591-95-6. [Link]
-
Oakwood Chemical. This compound. [Link]
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Autechem. 2' -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6). [Link]
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Pharmaffiliates. This compound. [Link]
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ResearchGate. UV-vis absorption spectra of the reduction of various nitro compounds. [Link]
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PubChem. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid. [Link]
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ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II). [Link]
-
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
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PubMed. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
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science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
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Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
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RTI Laboratories. FTIR Analysis. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. For a compound such as 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, an important intermediate in the synthesis of pharmacologically active molecules[1], the assurance of its identity, purity, and strength is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[2][3][4]. This is not a one-time event but a continuous process that ensures the method's reliability throughout its lifecycle[5][6]. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for this process, outlining the necessary validation parameters[2][7][8][9][10].
Choosing the Right Analytical Tool: A Comparative Overview
For a nitroaromatic biphenyl carboxylic acid, several analytical techniques could be considered. However, High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice due to its high resolving power, sensitivity, and wide applicability to a broad range of organic molecules[11][12].
| Analytical Technique | Principle | Advantages for the Analyte | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a stationary phase and a liquid mobile phase. Detection based on the analyte's absorbance of UV light. | High specificity and selectivity for complex mixtures. Quantitative accuracy and precision. The nitro and biphenyl chromophores in the target analyte allow for sensitive UV detection. | Requires specialized equipment and skilled operators. Method development can be time-consuming. |
| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Separation of volatile compounds in the gas phase. Detection based on the ionization of the analyte in a hydrogen-air flame. | High efficiency for volatile and thermally stable compounds. | The carboxylic acid and hydroxyl groups of the analyte would likely require derivatization to increase volatility and prevent thermal degradation, adding complexity to the sample preparation. |
| UV-Visible Spectrophotometry | Measurement of the absorbance of UV-Visible light by the analyte in a solution. | Simple, rapid, and cost-effective for quantitative analysis of a pure substance. | Lacks specificity in the presence of impurities that also absorb UV light, making it unsuitable for stability-indicating assays without prior separation.[13] |
Given these considerations, this guide will focus on the validation of a proposed HPLC-UV method, as it represents the most robust and regulatory-accepted approach for this type of analyte.
The Anatomy of a Validated HPLC Method
A validated HPLC method is one that has been proven to be accurate, precise, specific, linear, and robust for its intended application. The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in line with ICH Q2(R2) guidelines[2][7][8].
Specificity and Selectivity: The Cornerstone of a Reliable Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[14][15]. Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components[14][16].
A key aspect of demonstrating specificity is through forced degradation studies. These studies intentionally stress the drug substance to produce potential degradation products, thereby demonstrating the method's ability to separate these from the intact analyte[17][18][19].
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the sample solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (for solid drug substance).
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.
-
-
Analysis: Analyze the stressed samples by the proposed HPLC method alongside an unstressed control sample.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products.
The following diagram illustrates the workflow for establishing method specificity.
Linearity and Range: Ensuring Proportionality
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range[20][21][22]. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[2][21].
-
Standard Preparation: Prepare a stock solution of the reference standard and serially dilute to obtain at least five concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the target assay concentration).
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999[23]
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals should be randomly distributed around the x-axis.
Illustrative Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 735200 |
| 100 | 981100 |
| 125 | 1225500 |
| 150 | 1472300 |
Linear Regression Results:
-
Slope: 9815
-
Y-intercept: 150
-
Correlation Coefficient (r²): 0.9998
Accuracy and Precision: Closeness to the Truth and Reproducibility
Accuracy is the closeness of the test results to the true value, often expressed as percent recovery[22][23]. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample[22]. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility[24].
-
Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a placebo with known amounts of the analyte.
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Accuracy: For each concentration level, perform the analysis in triplicate. Calculate the percent recovery.
Acceptance Criteria:
-
Accuracy: Percent recovery typically between 98.0% and 102.0%[23].
-
Precision (RSD):
-
Repeatability: ≤ 2.0%
-
Intermediate Precision: ≤ 2.0%
-
Illustrative Accuracy and Precision Data:
| Parameter | Concentration Level | Results | Acceptance Criteria |
| Accuracy | 80% | Mean Recovery: 99.5% (n=3) | 98.0% - 102.0% |
| 100% | Mean Recovery: 100.2% (n=3) | 98.0% - 102.0% | |
| 120% | Mean Recovery: 100.5% (n=3) | 98.0% - 102.0% | |
| Precision | Repeatability (100% level) | RSD: 0.8% (n=6) | ≤ 2.0% |
| Intermediate Precision (100% level) | RSD: 1.2% (n=6) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[25][26]. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[26][27].
There are several methods for determining LOD and LOQ, including:
-
Based on Signal-to-Noise Ratio: This approach is performed by comparing the signal from samples with known low concentrations of analyte with those of blank samples[20].
-
Based on the Standard Deviation of the Response and the Slope:
Illustrative LOD and LOQ Data:
| Parameter | Method | Result |
| LOD | Signal-to-Noise | 0.05 µg/mL |
| LOQ | Signal-to-Noise | 0.15 µg/mL |
The relationship between these validation parameters is crucial for a comprehensive understanding of the method's performance.
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- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules is a critical endeavor in pharmaceutical and materials science research. The selection of a synthetic route is a strategic decision that profoundly impacts not only the yield and purity of the final product but also the overall cost, scalability, and environmental footprint of the process. This guide provides an in-depth cost-benefit analysis of three prominent methods for the synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. We will explore the intricacies of the Suzuki-Miyaura coupling, the Ullmann condensation, and a Sandmeyer-type (Gomberg-Bachmann) reaction, offering detailed experimental protocols, quantitative comparisons, and field-proven insights to inform your synthetic strategy.
The Target Molecule: this compound
The biphenyl scaffold is a privileged structure in drug discovery, and substituted derivatives often exhibit a range of biological activities. The title compound, with its specific substitution pattern of a hydroxyl, a nitro, and a carboxylic acid group, presents a synthetic challenge that highlights the strengths and weaknesses of different carbon-carbon bond-forming reactions. An efficient and economical synthesis is paramount for its further investigation and potential applications.
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] This palladium-catalyzed cross-coupling reaction is often the go-to method for the formation of biaryl linkages.
Causality Behind Experimental Choices
The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst. The base, in this case, potassium carbonate, is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. A mixed solvent system of toluene, ethanol, and water allows for the dissolution of both the organic substrates and the inorganic base, creating the necessary conditions for the reaction to proceed smoothly.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: 3-Bromobenzoic acid + 2-Hydroxy-3-nitrophenylboronic acid → this compound
Materials:
-
3-Bromobenzoic acid
-
2-Hydroxy-3-nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Deionized water
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 2-hydroxy-3-nitrophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add a 4:1:1 mixture of toluene:ethanol:water.
-
To this mixture, add potassium carbonate (2.5 eq).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and acidify with 1M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final product.
Workflow Diagram
Caption: Suzuki-Miyaura Coupling Workflow
Method 2: The Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of C-C and C-heteroatom bonds.[2] While it often requires harsher conditions than palladium-catalyzed couplings, its lower catalyst cost can be an attractive feature.[3] Modern modifications with the use of ligands can often lead to milder reaction conditions.
Causality Behind Experimental Choices
The Ullmann reaction traditionally requires high temperatures to drive the reaction. The choice of a copper(I) salt, like copper(I) iodide, is common. A ligand, such as N,N'-dimethylethylenediamine, is crucial in modern Ullmann reactions to stabilize the copper catalyst, increase its solubility, and facilitate the coupling at lower temperatures. A strong base like potassium carbonate is necessary for the deprotonation of the phenol. A polar aprotic solvent like DMF is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.
Experimental Protocol: Ullmann Condensation
Reaction: 3-Iodobenzoic acid + 2-Chloro-6-nitrophenol → this compound
Materials:
-
3-Iodobenzoic acid
-
2-Chloro-6-nitrophenol
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add 3-iodobenzoic acid (1.0 eq), 2-chloro-6-nitrophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF, followed by N,N'-dimethylethylenediamine (0.2 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and pour it into a beaker of ice-water.
-
Acidify the mixture with 1M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow Diagram
Caption: Ullmann Condensation Workflow
Method 3: The Sandmeyer / Gomberg-Bachmann Reaction
This classical approach to biaryl synthesis involves the generation of an aryl radical from a diazonium salt, which then reacts with another aromatic ring.[4] While often associated with lower yields due to side reactions, it offers a pathway that avoids expensive catalysts and boronic acids.
Causality Behind Experimental Choices
The diazotization of an aniline with sodium nitrite in the presence of a strong acid is a well-established method for generating a diazonium salt. The subsequent radical formation can be initiated by a copper salt or, in the Gomberg-Bachmann variation, simply by decomposition in the presence of the second aromatic component. Using the second aromatic compound as the solvent maximizes its concentration for the coupling reaction. The basic workup is necessary to neutralize the acidic reaction conditions and facilitate product extraction.
Experimental Protocol: Gomberg-Bachmann Reaction
Reaction: 3-Aminobenzoic acid → [3-Carboxyphenyldiazonium chloride] + 2-Nitrophenol → this compound
Materials:
-
3-Aminobenzoic acid
-
Sodium nitrite
-
Hydrochloric acid
-
2-Nitrophenol
-
Sodium hydroxide (for workup)
-
Diethyl ether (for extraction)
Procedure:
-
Dissolve 3-aminobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve 2-nitrophenol (5.0 eq) in an aqueous sodium hydroxide solution.
-
Slowly add the cold diazonium salt solution to the 2-nitrophenol solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture with concentrated HCl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram
Caption: Gomberg-Bachmann Reaction Workflow
Cost-Benefit Analysis: A Quantitative Comparison
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation | Gomberg-Bachmann Reaction |
| Estimated Yield | 70-90% | 40-60% | 20-40% |
| Reaction Time | 12-24 hours | 24-48 hours | 12-24 hours |
| Catalyst Cost | High (Palladium)[5][6][7] | Moderate (Copper)[8][9][10] | Low (None or Copper salt) |
| Starting Material Cost | High (Boronic acid can be expensive) | Moderate (Aryl halides are common) | Low (Anilines and phenols are inexpensive) |
| Reaction Conditions | Mild (80-90 °C) | Harsh (120-140 °C) | Mild (0 °C to RT) |
| Safety Concerns | Flammable solvents, palladium residues | High temperatures, high-boiling point solvents | Diazonium salts can be explosive if isolated |
| Environmental Impact | Palladium waste, organic solvents | High energy consumption, copper waste | Diazonium side products, large excess of one reactant |
| Scalability | Generally good | Can be challenging due to high temperatures | Potentially difficult due to safety of diazonium salts |
In-Depth Discussion and Recommendations
Suzuki-Miyaura Coupling: This method stands out for its high yields and mild reaction conditions, making it a reliable choice for laboratory-scale synthesis and projects where product yield is the primary concern. The main drawback is the high cost of the palladium catalyst and potentially the boronic acid starting material. For large-scale production, catalyst recycling strategies would be essential to improve cost-effectiveness. The environmental impact is primarily associated with the use of a precious metal catalyst and organic solvents.
Ullmann Condensation: The primary advantage of the Ullmann reaction is the lower cost of the copper catalyst compared to palladium.[3] However, this is often offset by lower yields and the need for high reaction temperatures, which increases energy costs and can lead to thermal decomposition of sensitive substrates. The use of ligands like DMEDA is crucial for achieving reasonable results under milder conditions than the traditional protocol. This method may be considered when the cost of starting materials for the Suzuki route is prohibitively high and a moderate yield is acceptable.
Gomberg-Bachmann Reaction: This classical method is the most cost-effective in terms of starting materials and the absence of an expensive catalyst. However, it is plagued by low yields and the formation of significant side products, which can complicate purification. The in-situ generation and immediate use of the diazonium salt are critical for safety, as isolated diazonium salts are notoriously unstable and can be explosive. This route is best suited for exploratory studies where cost is the absolute primary driver and low yields can be tolerated.
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling emerges as the most robust and efficient method, particularly for research and development purposes where high purity and reliable yields are paramount. While the initial investment in the catalyst is higher, the superior performance and milder conditions often justify the cost.
The Ullmann condensation presents a viable, more economical alternative if the starting materials for the Suzuki coupling are inaccessible or overly expensive, and if a lower yield is acceptable. The use of modern ligands is highly recommended to improve the reaction's efficiency and safety profile.
The Gomberg-Bachmann reaction , while historically significant and economically attractive from a starting material perspective, is generally not recommended for routine synthesis of this target molecule due to its low yields and potential safety hazards associated with diazonium intermediates.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development program, balancing the need for high yield and purity against cost and scalability constraints. This guide provides the foundational data and experimental context to make an informed and strategic decision.
References
Sources
- 1. Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. indiamart.com [indiamart.com]
- 6. strem.com [strem.com]
- 7. Tetrakis(triphenylphosphine)palladium(0) , 10 grams | eBay [ebay.com]
- 8. Cuprous iodide price,buy Cuprous iodide - chemicalbook [m.chemicalbook.com]
- 9. Copper (I) Iodide ( Copper (I) Iodide ) CuI Pure - 100g - SYNTHETIKA [synthetikaeu.com]
- 10. dir.indiamart.com [dir.indiamart.com]
A Comparative Guide to Purity Standards of Pharmaceutical Grade 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Introduction
In the intricate world of pharmaceutical development, the purity of every component is paramount. This is especially true for complex synthetic intermediates, which form the building blocks of Active Pharmaceutical Ingredients (APIs). One such critical intermediate is 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS 376591-95-6), a key precursor in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2][3] The molecular integrity of this intermediate directly influences the purity, safety, and efficacy of the final drug product.
This guide provides an in-depth technical comparison of the purity standards, analytical control strategies, and potential impurity profiles for pharmaceutical-grade this compound. We will delve into the regulatory landscape, explore state-of-the-art analytical methodologies, and compare synthetic routes to offer a comprehensive resource for researchers, scientists, and drug development professionals. Our focus is not merely on protocols but on the scientific rationale that underpins a robust purity control strategy, ensuring the final API meets the stringent requirements of global regulatory bodies.
I. Regulatory Framework and Pharmacopeial Standards
While a specific monograph for this compound may not be present in the major pharmacopeias (United States Pharmacopeia - USP, European Pharmacopoeia - Ph. Eur., and Japanese Pharmacopoeia - JP), its quality is governed by overarching guidelines for API intermediates. The most crucial of these is the International Council for Harmonisation (ICH) Q3A(R2) guideline, which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5]
As an intermediate, the purity of this biphenyl carboxylic acid derivative must be controlled to ensure that impurities are not carried over to the final Eltrombopag API at levels exceeding these ICH thresholds.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [6]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Causality: The logic behind these thresholds is risk-based. The higher the daily dose of the final drug, the lower the acceptable level of impurities, as patient exposure is greater. Controlling impurities at the intermediate stage is a proactive measure to ensure the final API can meet these stringent requirements. It is more efficient and cost-effective to remove impurities during intermediate synthesis than from the complex final API.
II. Core Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is required to comprehensively assess the purity of this compound and to identify and quantify any potential impurities. High-Performance Liquid Chromatography (HPLC) is the primary technique for determining purity and impurity profiles due to its high resolution and sensitivity for non-volatile organic molecules.
High-Performance Liquid Chromatography (HPLC)
The cornerstone of purity analysis for this compound is reversed-phase HPLC with UV detection. The method must be capable of separating the main component from its structurally similar impurities.
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic biphenyl structure.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good separation efficiency for this class of compounds.[7]
-
Gradient Elution: A gradient is employed to ensure elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: Aromatic rings and nitro groups provide strong chromophores for sensitive UV detection.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
-
System Suitability: Before sample analysis, inject a standard solution to verify the system's performance based on criteria outlined in USP <621> and Ph. Eur. 2.2.46.[8][9] Key parameters include theoretical plates, peak tailing (symmetry factor), and repeatability of injections.[10][11]
-
Analysis: Inject the sample solution and integrate all peaks. Calculate the area percentage of the main peak and any impurities.
Table 2: Comparison of Analytical Techniques for Purity Profiling
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity determination, quantification of known and unknown impurities. | High resolution, sensitive, robust, quantitative. | Requires chromophores for detection, co-elution can occur. |
| LC-MS | Identification of unknown impurities. | Provides molecular weight information, high sensitivity, structural elucidation (with MS/MS). | More complex, response can be non-linear, matrix effects. |
| ¹H NMR | Structural confirmation, detection of impurities with unique protons. | Provides detailed structural information, quantitative (qNMR). | Lower sensitivity than HPLC, complex spectra can be difficult to interpret. |
| GC-FID/MS | Analysis of residual solvents and volatile organic impurities. | High sensitivity for volatile compounds. | Not suitable for non-volatile compounds like the main substance. |
III. Impurity Profiling: A Comparison of Synthetic Routes
The impurity profile of this compound is intrinsically linked to its synthetic pathway. The most common method involves a Palladium-catalyzed Suzuki-Miyaura coupling reaction.[2][3]
Route A: Standard Suzuki-Miyaura Coupling
This route typically involves the coupling of a protected 2-halo-6-nitrophenol derivative with 3-carboxyphenylboronic acid.
Potential Impurities from Route A:
The Suzuki coupling, while efficient, can generate several characteristic byproducts.[12]
-
Unreacted Starting Materials: Residual 2-bromo-6-nitrophenol and 3-carboxyphenylboronic acid.
-
Homocoupling Products: Biphenyl-3,3'-dicarboxylic acid (from the homocoupling of 3-carboxyphenylboronic acid) and 2,2'-dihydroxy-3,3'-dinitrobiphenyl (from the homocoupling of the halo-phenol).
-
Protodeboronation Product: Benzoic acid, formed by the replacement of the boronic acid group with a hydrogen atom.[13]
-
Catalyst-Related Impurities: Residual palladium and phosphine ligands. These are typically controlled under ICH Q3D for elemental impurities.
Route B: Alternative Coupling Strategy (Hypothetical Comparison)
An alternative could involve coupling 3-bromobenzoic acid with a 2-hydroxy-3-nitrophenylboronic acid. While theoretically possible, the synthesis and stability of the nitrophenylboronic acid can be challenging, potentially leading to a different impurity profile.
Table 3: Comparative Analysis of Synthetic Routes and Impurity Profiles
| Feature | Route A: Standard Suzuki Coupling | Route B: Alternative Boronic Acid |
| Key Reactants | 2-Bromo-6-nitrophenol + 3-Carboxyphenylboronic acid | 3-Bromobenzoic acid + 2-Hydroxy-3-nitrophenylboronic acid |
| Key Advantages | More stable and commercially available starting materials. | May offer different selectivity in complex molecules. |
| Potential Impurities | Homocoupled biphenyl-dicarboxylic acid, residual halo-phenol. | Impurities from the synthesis of the unstable nitrophenylboronic acid, homocoupled benzoic acid derivatives. |
| Purification Challenge | Removal of structurally similar dicarboxylic acid can be challenging. | Controlling the purity of the boronic acid starting material is critical. |
Trustworthiness through Self-Validation: A robust analytical method, like the HPLC protocol described, is a self-validating system. It must be able to resolve the main peak from all known potential impurities arising from the chosen synthetic route. If a new impurity is detected during process development, the method must be re-validated to ensure it can separate and quantify this new entity, demonstrating a continuous cycle of analytical control and process understanding.
IV. Data Summary and Visualization
A comprehensive analytical workflow ensures that all aspects of purity are systematically evaluated.
The data generated from this workflow provides a complete picture of the intermediate's quality. For a pharmaceutical-grade product, a typical Certificate of Analysis would summarize these findings.
Table 4: Example Purity Data for a Pharmaceutical Grade Batch
| Test | Method | Specification | Result |
| Assay | HPLC | ≥ 99.0% | 99.6% |
| Individual Unspecified Impurity | HPLC | ≤ 0.10% | < 0.05% |
| Total Impurities | HPLC | ≤ 0.5% | 0.21% |
| Residual Solvents (Toluene) | GC-HS | ≤ 890 ppm | 150 ppm |
| Identity | ¹H NMR | Conforms to structure | Conforms |
Conclusion
Ensuring the purity of this compound is not merely a matter of meeting a numerical specification; it is a fundamental requirement for the safety and quality of the final Eltrombopag drug substance. This guide has demonstrated that a robust control strategy is built upon three pillars: a thorough understanding of the regulatory landscape defined by ICH guidelines, the application of highly specific and validated analytical methods like HPLC, and a deep knowledge of the synthetic process and its potential impurity pathways.
By comparing potential synthetic routes and their associated impurity profiles, drug developers can proactively design manufacturing processes that minimize the formation of byproducts, leading to a more efficient and reliable supply of this critical intermediate. The integration of orthogonal analytical techniques within a structured workflow provides the necessary checks and balances to guarantee that every batch released meets the exacting standards required for pharmaceutical use.
References
-
PubChem. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. 2022. [Link]
- Google Patents.
-
US Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. 2017. [Link]
- Google Patents.
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. 2023. [Link]
-
International Council for Harmonisation. ICH Quality Guidelines. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2023. [Link]
-
European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
Sources
- 1. 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105085276A - Eltrombopag intermediate and preparation method therefor and application thereof - Google Patents [patents.google.com]
- 3. Eltrombopag: Synthesis and Mechanism_Chemicalbook [chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. helixchrom.com [helixchrom.com]
- 8. usp.org [usp.org]
- 9. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. drugfuture.com [drugfuture.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Catalytic Synthesis of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Biphenyl Scaffold
The 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid moiety incorporates several key functionalities: a biphenyl core, a sterically demanding ortho-hydroxy group, an electron-withdrawing nitro group, and a carboxylic acid. This combination of features makes it a challenging yet highly valuable synthetic target. The strategic placement of these groups allows for further functionalization, making it a versatile building block in medicinal chemistry and materials science. The efficient and selective synthesis of this molecule is therefore of considerable interest.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become the gold standard for the construction of biaryl compounds due to their high functional group tolerance and generally mild reaction conditions.[1] However, the synthesis of sterically hindered and electronically deactivated substrates such as the target of this guide can be challenging, necessitating a careful selection of the catalytic system. This guide will compare and contrast several cutting-edge catalytic approaches for this synthesis.
Comparative Analysis of Catalytic Systems
The synthesis of this compound can be approached through several catalytic cross-coupling strategies. The most prominent of these is the Suzuki-Miyaura coupling, for which we will explore various catalyst systems. Additionally, we will consider the Stille coupling as a viable alternative and briefly touch upon the potential of C-H activation strategies.
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[2][3] For the synthesis of our target molecule, this would involve the coupling of a substituted halophenol with a carboxyphenylboronic acid, or vice-versa.
Catalytic System 1: Traditional Palladium-Phosphine Catalysis
A common starting point for Suzuki-Miyaura couplings is the use of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand. For this sterically hindered coupling, bulky and electron-rich phosphine ligands are essential to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 2-Bromo-6-nitrophenol | 3-Carboxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~75-85 (Estimated) |
| Pd₂(dba)₃ / XPhos | 2-Bromo-6-nitrophenol | 3-Carboxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | ~80-90 (Estimated) |
| PdCl₂(dppf) | 2-Bromo-6-nitrophenol | 3-Carboxyphenylboronic acid | Na₂CO₃ | DME/H₂O | 90 | 24 | ~40-50 (Estimated) |
Rationale for Component Selection:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.
-
Ligands: SPhos and XPhos are bulky biaryl phosphine ligands from the Buchwald group, known to be highly effective for challenging cross-couplings, including those with sterically hindered ortho-substituted substrates.[4][5] The electron-rich nature of these ligands facilitates oxidative addition, while their steric bulk promotes reductive elimination. Dppf is a less bulky ferrocenylphosphine ligand which can be effective but may be less so for this sterically demanding transformation.
-
Base: A base is crucial for the transmetalation step, activating the boronic acid.[3] The choice of base can significantly impact the reaction outcome, with K₃PO₄ and Cs₂CO₃ often being effective for challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DME) and water is commonly used to dissolve both the organic and inorganic reaction components.
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂ / SPhos
-
To a flame-dried Schlenk flask, add 2-bromo-6-nitrophenol (1.0 mmol), 3-carboxyphenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic System 2: Direct Coupling of Nitroarenes
A more advanced and atom-economical approach involves the direct coupling of a nitroarene, leveraging the nitro group as the leaving group. This avoids the need for a halogenated starting material. Research has shown that bulky phosphine ligands are crucial for this transformation.[6][7][8]
| Catalyst System | Nitroarene | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(acac)₂ / BrettPhos | 2-Nitrophenol | 3-Carboxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 130 | 24 | ~60-70 (Estimated) |
Rationale for Component Selection:
-
Catalyst System: The combination of Pd(acac)₂ and the bulky, electron-rich phosphine ligand BrettPhos has been shown to be effective for the Suzuki-Miyaura coupling of nitroarenes.[6] The ligand is critical for facilitating the challenging oxidative addition of the C-NO₂ bond.
-
High Temperature: Higher temperatures are generally required to achieve cleavage of the strong C-NO₂ bond.
Experimental Protocol: Direct Nitroarene Suzuki-Miyaura Coupling
-
To a high-pressure reaction vessel, add 2-nitrophenol (1.0 mmol), 3-carboxyphenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).
-
Add Pd(acac)₂ (0.03 mmol, 3 mol%) and BrettPhos (0.06 mmol, 6 mol%).
-
Add 18-crown-6 (0.1 mmol) as an additive to aid in solubilizing the base.
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous, degassed 1,4-dioxane (10 mL).
-
Seal the vessel and heat to 130 °C with stirring for 24 hours.
-
After cooling, carefully vent the vessel and proceed with a standard aqueous workup and purification as described in the previous protocol.
Method 2: The Stille Coupling
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide.[9][10][11][12] While organotin reagents are toxic, the Stille reaction can be highly effective for the synthesis of complex molecules and is often tolerant of a wide range of functional groups.
| Catalyst System | Organostannane | Aryl Halide | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-(Tributylstannyl)-6-nitrophenol | 3-Iodobenzoic acid | CuI | DMF | 100 | 12 | ~70-80 (Estimated) |
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.
-
Additive: The addition of a copper(I) salt, such as CuI, can accelerate the transmetalation step and improve reaction yields.
-
Solvent: A polar aprotic solvent like DMF is typically used for Stille reactions.
Experimental Protocol: Stille Coupling
-
To a flame-dried Schlenk flask, add 3-iodobenzoic acid (1.0 mmol), 2-(tributylstannyl)-6-nitrophenol (1.1 mmol), and CuI (0.2 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF (10 mL).
-
Heat the reaction to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with diethyl ether (30 mL).
-
Wash with saturated aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the key steps in the Suzuki-Miyaura and Stille catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Future Perspectives: C-H Activation
An emerging and highly attractive strategy for biaryl synthesis is direct C-H activation/arylation. This approach avoids the need for pre-functionalized starting materials (halides or organometallics), offering a more atom- and step-economical route. For the synthesis of our target molecule, a potential C-H activation strategy could involve the palladium-catalyzed arylation of 2-nitrophenol with a 3-halobenzoic acid. While still a developing field, C-H activation holds immense promise for simplifying the synthesis of complex molecules.
Conclusion and Recommendations
The choice of catalyst and reaction conditions should be guided by the specific requirements of the synthesis, including scale, cost, and available starting materials. The protocols and comparative data presented in this guide provide a strong foundation for researchers to develop a successful and optimized synthesis of this important biphenyl derivative.
References
-
Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
-
Couturier, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(4), 814. [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3145-3157. [Link]
-
Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 16(9), 7897-7917. [Link]
-
ResearchGate. (2025). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2016). The Stille Reaction, 38 Years Later. Angewandte Chemie International Edition, 55(39), 11772-11785. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Powers, J. P., & Anderson, K. W. (2020). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 142(40), 17094–17100. [Link]
-
ResearchGate. (2025). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. [Link]
-
Scott, J. S., & Williams, J. M. (2022). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology, 3(11), 1279-1296. [Link]
-
Hennessy, E. J., & Buchwald, S. L. (2002). Palladium-catalyzed Monoarylation of Nitroalkanes. Organic Letters, 4(2), 269–272. [Link]
-
Penn State Research Database. (2018). Palladium-Catalyzed ortho C−H Arylation of Benzaldehydes Using ortho-Sulfinyl Aniline as Transient Auxiliary. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 376591-95-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. This document is designed to be your preferred resource for handling this specific chemical waste, ensuring the protection of both laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a synthesis of technical accuracy and practical, field-proven insights.
Foundational Knowledge: Hazard Assessment and Chemical Profile
Understanding the inherent risks of a chemical is the first principle of its safe handling and disposal. This compound is a complex organic molecule whose disposal procedure is dictated by its constituent functional groups.
-
Chemical Identity: A yellow to brown solid organic compound.[1][2]
-
Known Hazards: The primary documented hazards are skin and serious eye irritation (GHS07).[3]
-
Inferred Hazards (The "Why" Behind the Precaution): While specific toxicological data is limited, the chemical structure necessitates a higher level of caution. The presence of a nitroaromatic group is a significant concern. Aromatic nitrocompounds as a class are known for their potential toxicity, mutagenicity, and ability to be absorbed through the skin.[4][5] Furthermore, many nitrocompounds can be reactive or explosive, especially upon heating or when mixed with strong oxidizers, and can produce toxic nitrogen oxide fumes upon decomposition.[6] The carboxylic acid functional group classifies it as an acidic compound, requiring segregation from bases to prevent violent neutralization reactions.
This comprehensive hazard profile—both documented and inferred from its chemical class—mandates that this compound be treated as a hazardous waste. This determination is the critical first step in complying with the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[7]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the proper disposal of this compound. Each step is designed to ensure safety, compliance, and logical progression from waste generation to final disposal.
Before handling the waste container, ensure you are wearing appropriate PPE. The causality is direct: preventing exposure via inhalation, ingestion, or skin contact.
-
Eye Protection: Safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are required to prevent skin contact.[8]
-
Body Protection: A standard laboratory coat should be worn.[8]
-
Work Area: All handling of this waste, including transfers and labeling, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[8]
Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.[7] This compound must be categorized based on its chemical properties.
-
Primary Classification: Organic Waste. Under no circumstances should this chemical be disposed of down a laboratory drain.[8]
-
Sub-Classification: Non-Halogenated Organic Waste . The molecule does not contain fluorine, chlorine, bromine, or iodine.[9] Therefore, it must be placed in a designated container for non-halogenated organic waste, separate from halogenated solvents like dichloromethane or chloroform.[9][10][11]
-
Acidic Nature: As a carboxylic acid, this waste must not be mixed with basic (alkaline) waste streams to avoid exothermic reactions.[9] Ensure the non-halogenated waste stream you are adding to does not contain incompatible bases.
The waste container serves as the primary containment vessel and its integrity is non-negotiable.
-
Material Compatibility: Use a chemically resistant container, typically a high-density polyethylene (HDPE) carboy or a glass bottle. The container must be compatible with acidic organic compounds.[10]
-
Condition: The container must be in good condition, free from cracks or degradation, with a secure, tightly-sealing threaded cap to prevent leaks and fugitive emissions.[10][12]
-
Venting: For larger quantities or if there is a potential for gas evolution, a vented cap may be appropriate, but this should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
Clear and accurate labeling is a critical regulatory requirement that ensures safe handling by all personnel, from the lab to the final disposal facility.
-
Timing: The waste container must be labeled before or at the moment the first drop of waste is added.[10]
-
Content: The label must clearly state "Hazardous Waste" .[12]
-
Chemical Identification: List the full, unabbreviated chemical name: "this compound" .[10] If it is part of a mixture, all components must be listed with their approximate percentages.
-
Hazard Identification: The label should clearly indicate the associated hazards (e.g., "Irritant," "Toxic").
Waste must be stored safely in a designated SAA within the laboratory pending pickup.
-
Location: The container must be stored in the SAA, which is at or near the point of generation and under the control of the operator.
-
Closure: Keep the waste container closed at all times except when actively adding waste.[10][13] This prevents spills and the release of vapors.
-
Secondary Containment: Place the waste container in a larger, chemically compatible secondary containment bin to contain any potential leaks.
-
Segregation: Store the container segregated from incompatible materials, particularly bases and strong oxidizing agents.
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[7]
-
Request Pickup: When the container is approximately three-quarters full, submit a chemical waste collection request through your institutional EHS portal.[12]
-
Manifesting: A hazardous waste manifest will be used to track the waste from your facility to its ultimate treatment, storage, or disposal facility (TSDF), ensuring a complete chain of custody as required by the EPA.[14]
Data Presentation: Chemical and Disposal Summary
| Property | Information | Source(s) |
| Chemical Name | This compound | [1][3] |
| CAS Number | 376591-95-6 | [1][3][15] |
| Molecular Formula | C13H9NO5 | [1][3][16] |
| Physical Form | Yellow to Brown Solid | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| GHS Hazard Statements | H315: Causes skin irritation; H319: Causes serious eye irritation | [3] |
| Primary Waste Class | Hazardous Waste | [7] |
| Waste Segregation | Non-Halogenated, Acidic Organic Waste | [9][11] |
| Compatible Container | Tightly sealed, chemically resistant (e.g., HDPE, Glass) | [10][12] |
| Disposal Route | Licensed Hazardous Waste Disposal Facility | [7][14] |
Experimental Protocols: Emergency Spill Procedure
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.
-
Don PPE: For small, manageable spills, don the appropriate PPE as described in Step 1 of the disposal protocol.
-
Containment: Cordon off the spill area. Use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to cover and contain the spill. Do not use combustible materials like paper towels to absorb large quantities of a nitrated compound.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with all contents, including the spilled chemical and the absorbent material, and arrange for disposal via your EHS department.[12]
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for the subject compound.
References
- Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011).
- Nitrocompounds, Aromatic. (2011).
- Halogenated Organic Liquids - Standard Oper
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- This compound | 376591-95-6.Sigma-Aldrich.
- Halogenated Solvents in Laboratories.
- 2' -Hydroxy-3'-Nitro-[1, 1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6).Glentham Life Sciences.
- This compound.
- Hazardous Waste Segreg
- 7.2 Organic Solvents.Cornell EHS.
- 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712.PubChem.
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Proper Handling of Hazardous Waste Guide. EPA. [Link]
- Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
-
Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]
- 2-hydroxy-3''-nitro-biphenyl-3-carboxylic acid.ChemicalBook.
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A Senior Application Scientist's Guide to Handling 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid
Welcome to a comprehensive guide designed for the discerning researcher. In our shared pursuit of scientific advancement, the safe and effective handling of specialized chemical reagents is paramount. This document moves beyond a simple checklist to provide a deep, reasoned approach to managing 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 376591-96-6), ensuring both the integrity of your work and the safety of your laboratory personnel.
Hazard Analysis: Understanding the Compound
This compound is a complex organic molecule. While specific toxicological data for this exact compound is limited, its structural motifs—a nitrobiphenyl backbone with hydroxyl and carboxylic acid functional groups—provide a strong basis for a rigorous safety assessment.
The primary known hazards are officially classified under the Globally Harmonized System (GHS) as:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
The presence of the GHS07 "Exclamation Mark" pictogram signals these irritant properties. However, as experienced scientists, we must look beyond the immediate classification and consider the potential hazards of the broader chemical family. Aromatic nitro compounds, as a class, are known for a range of more severe health effects. Chronic exposure to related compounds like 4-Nitrobiphenyl has been linked to effects on the nervous system, liver, and kidneys.[1][2] Furthermore, many nitroaromatic compounds are investigated for mutagenic and carcinogenic properties, often following metabolic reduction in the body to reactive intermediates.[3]
Therefore, our operational plan must be built on the principle of minimizing all potential routes of exposure—dermal, ocular, and inhalation.
Summary of Key Chemical Information
| Property | Value/Information | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 376591-95-6 | [6] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Storage | Store sealed in a dry place at room temperature. | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. For this compound, a multi-layered approach is mandatory.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are the absolute minimum. Rationale: They provide a seal around the eyes to protect against dust particles and accidental splashes. A full-face shield should be worn over the goggles, especially during weighing, transferring solids, or when working with solutions, to protect the entire face. |
| Hand Protection | Butyl Rubber Gloves | Rationale: Aromatic nitro compounds require robust chemical resistance. Butyl rubber gloves are documented to provide excellent protection against nitro-compounds.[7][8] While nitrile gloves are common, their resistance to aromatic compounds can be variable.[9][10] If using nitrile, ensure it is of sufficient thickness (>8 mil) and consult the manufacturer's chemical resistance chart. Always double-glove for added protection and change gloves immediately upon contamination or after extended use. |
| Body Protection | Flame-Resistant Lab Coat & Chemical-Resistant Apron | A fully buttoned, flame-resistant laboratory coat provides a primary barrier. Rationale: This protects against incidental contact and small spills. A chemical-resistant apron worn over the lab coat provides an additional layer of protection, particularly when handling larger quantities or solutions. |
| Respiratory Protection | NIOSH-Approved Respirator | Rationale: While all work should be conducted in a certified chemical fume hood to control airborne particles, respiratory protection should be available. If there is any risk of dust generation that cannot be contained by engineering controls (e.g., during a spill cleanup outside a hood), a NIOSH-approved N95 dust mask or a respirator with appropriate particulate filters is necessary to prevent inhalation.[11] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, where each step logically follows from a risk-mitigation standpoint.
Workflow Diagram
Caption: Safe handling workflow for this compound.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is operational and has a current certification. The sash should be kept at the lowest possible height during all manipulations.
-
Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials and place them inside the fume hood. This minimizes the need to enter and exit the controlled workspace.
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the fume hood to begin work.
Step 2: Weighing and Transfer (Inside Fume Hood)
-
Designate Work Area: Use a disposable bench liner within the fume hood to contain any potential spills.
-
Tare Container: Use a tared, sealed container (e.g., a vial with a cap) to weigh the solid compound. This prevents contamination of the analytical balance.
-
Minimize Dust: Handle the solid gently to avoid creating dust. Use a spatula to transfer the compound. Do not pour the dry powder.
-
Immediate Cleanup: If any solid is spilled, decontaminate the area immediately using a dampened paper towel (with water or an appropriate solvent) and dispose of it as solid hazardous waste.
Step 3: Post-Experiment and Decontamination
-
Quench Reactions: Safely quench any ongoing reactions within the fume hood.
-
Decontaminate: All glassware and equipment that came into contact with the compound must be decontaminated. Rinse with an appropriate solvent, collecting the rinsate as liquid hazardous waste. Follow this with a standard wash procedure.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal is a serious breach of laboratory protocol. All waste streams containing this compound must be treated as hazardous.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
Container: Use a designated, sealable, and clearly labeled hazardous waste container.
-
Contents: This includes contaminated gloves, weighing paper, bench liners, paper towels, and any excess solid compound.
-
Procedure: Collect all solid waste in this container. Do not mix with general laboratory trash.
-
-
Liquid Waste:
-
Container: Use a separate, sealable, and clearly labeled hazardous liquid waste container.
-
Contents: This includes all reaction mixtures, mother liquors, and solvent rinses used for decontamination.
-
Procedure: Never pour this waste down the drain.[12] Acidic solutions containing this compound should be collected. Do not attempt to neutralize without consulting your institution's Environmental Health and Safety (EHS) department, as reactions with nitrated compounds can be unpredictable.[12]
-
-
Final Disposal:
-
All waste containers must be sealed and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS office, following all local, state, and federal regulations.[13]
-
By adhering to this comprehensive guide, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity and responsibility.
References
-
Title: Mutagenicity of Nitroaromatic Compounds Source: Chemical Research in Toxicology URL: [Link]
-
Title: 4-Nitrobiphenyl Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: 4-Nitrobiphenyl - Grokipedia Source: Grokipedia URL: [Link]
-
Title: OSHA Glove Selection Chart Source: Environmental Health and Safety - The University of Texas at Dallas URL: [Link]
-
Title: Common Name: 4-NITROBIPHENYL Source: New Jersey Department of Health URL: [Link]
-
Title: 4-Nitrobiphenyl Standard Operating Procedure Source: University of California, Santa Barbara URL: [Link]
-
Title: Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe Source: Safeopedia URL: [Link]
-
Title: 2-Hydroxy-3''-nitro-biphenyl-3-carboxylic acid | C13H9NO5 | CID 22505712 Source: PubChem - National Center for Biotechnology Information URL: [Link]
-
Title: Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart Source: International Enviroguard URL: [Link]
-
Title: this compound | CAS 376591-95-6 Source: Veeprho URL: [Link]
-
Title: Safety Data Sheet Source: RecSupply URL: [Link]
-
Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]
-
Title: Chemical Resistance Guide Source: North Safety Products URL: [Link]
-
Title: this compound Source: Pharmaffiliates URL: [Link]
-
Title: Proper disposal of chemicals Source: Sciencemadness Wiki URL: [Link]
-
Title: Treatment and disposal of chemical wastes in daily laboratory work Source: OC-Praktikum URL: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
